molecular formula C8H15NO2S B1526547 Ethyl 4-aminothiane-4-carboxylate CAS No. 1248324-93-7

Ethyl 4-aminothiane-4-carboxylate

Cat. No.: B1526547
CAS No.: 1248324-93-7
M. Wt: 189.28 g/mol
InChI Key: VJPXHHVSQUQQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminothiane-4-carboxylate is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-aminothiane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-11-7(10)8(9)3-5-12-6-4-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPXHHVSQUQQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCSCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 4-aminothiane-4-carboxylate, a valuable constrained α-amino acid analog with significant potential in medicinal chemistry and drug development. The presented synthesis is a multi-step process commencing with the accessible starting material, tetrahydro-4H-thiopyran-4-one. The core of this pathway lies in the strategic application of the Bucherer-Bergs hydantoin synthesis, followed by a vigorous hydrolysis and subsequent Fischer esterification. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and offer insights into the causality behind key experimental choices. All quantitative data is summarized for clarity, and reaction pathways are visually represented to enhance understanding.

Introduction: The Significance of Constrained Amino Acids

In the realm of modern drug discovery, the conformational control of peptide and small molecule therapeutics is of paramount importance. Constrained amino acids, such as this compound, offer a powerful tool to impart specific secondary structures, enhance metabolic stability, and improve binding affinity to biological targets. The thiane scaffold, in particular, introduces a unique set of steric and electronic properties, making its amino acid derivatives highly sought-after building blocks for novel peptidomimetics and bioactive compounds. This guide presents a logical and reproducible synthetic route to access this valuable molecule.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-stage process. This strategy leverages well-established and scalable chemical transformations, ensuring both efficiency and reproducibility.

Synthesis_Pathway A Tetrahydro-4H-thiopyran-4-one B 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione (Spiro-hydantoin) A->B Bucherer-Bergs Reaction C 4-Aminothiane-4-carboxylic acid B->C Hydrolysis D This compound C->D Fischer Esterification

Figure 1: Overall synthetic pathway for this compound.

Stage 1: Bucherer-Bergs Hydantoin Synthesis

The initial and pivotal step in this synthetic sequence is the conversion of the cyclic ketone, tetrahydro-4H-thiopyran-4-one, into the corresponding spiro-hydantoin, 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione. The Bucherer-Bergs reaction is the method of choice for this transformation due to its operational simplicity and the use of readily available and inexpensive reagents.[1][2]

Mechanistic Rationale

The Bucherer-Bergs reaction is a one-pot, multi-component reaction that proceeds through a series of equilibria.[3] The reaction is initiated by the in situ formation of ammonium cyanide from ammonium carbonate and an alkali metal cyanide. The ketone first reacts with ammonia (from ammonium carbonate) to form an imine, which is in equilibrium with the starting ketone. Concurrently, the ketone can react with cyanide to form a cyanohydrin. The aminonitrile, a key intermediate, is formed either by the reaction of the cyanohydrin with ammonia or the addition of cyanide to the imine.[3] The aminonitrile then undergoes reaction with carbon dioxide (also generated from ammonium carbonate) to form a carbamic acid derivative, which subsequently cyclizes to an imino-oxazolidinone intermediate. This intermediate then rearranges to the thermodynamically more stable hydantoin.[4]

Bucherer_Bergs_Mechanism cluster_0 Formation of Key Intermediates cluster_1 Cyclization and Rearrangement A Ketone B Cyanohydrin A->B + CN⁻ C Imine A->C + NH₃ D Aminonitrile B->D + NH₃ C->D + CN⁻ E Aminonitrile F Carbamic Acid Derivative E->F + CO₂ G Imino-oxazolidinone F->G - H₂O H Hydantoin G->H Rearrangement

Figure 2: Simplified mechanistic workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a high-pressure reaction vessel equipped with a magnetic stirrer, combine tetrahydro-4H-thiopyran-4-one (1 equivalent), potassium cyanide (2.5 equivalents), and ammonium carbonate (5 equivalents).

  • To this mixture, add a 1:1 (v/v) solution of ethanol and water. The final concentration of the ketone should be approximately 1 M.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath.

  • Slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

  • The precipitated crude spiro-hydantoin is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol/water to yield 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione as a white crystalline solid.

Causality of Experimental Choices:

  • Excess Reagents: The use of excess potassium cyanide and ammonium carbonate drives the equilibria towards the formation of the hydantoin product.[3]

  • Elevated Temperature and Pressure: The reaction is often slow, especially with sterically hindered ketones.[5] The use of a sealed vessel and elevated temperatures increases the reaction rate.

  • Solvent System: A mixture of ethanol and water is used to ensure the solubility of both the organic ketone and the inorganic salts.[1]

Stage 2: Hydrolysis of the Spiro-hydantoin

The second stage of the synthesis involves the hydrolysis of the stable hydantoin ring to yield the desired 4-aminothiane-4-carboxylic acid. This transformation requires harsh reaction conditions due to the stability of the hydantoin ring.

Mechanistic Rationale

The hydrolysis of hydantoins under strong basic conditions proceeds via a multi-step mechanism. The hydroxide ion initially attacks one of the carbonyl carbons of the hydantoin ring, leading to ring opening and the formation of a carbamate intermediate. Subsequent hydrolysis of the carbamate and the remaining amide bond liberates the amino acid. The reaction is typically driven to completion by using a large excess of a strong base and elevated temperatures.

Hydrolysis_Mechanism A Spiro-hydantoin B Carbamate Intermediate A->B 1. OH⁻ (Ring Opening) 2. H₃O⁺ C 4-Aminothiane-4-carboxylic acid B->C 1. OH⁻ (Hydrolysis) 2. H₃O⁺

Figure 3: Simplified hydrolysis pathway of the spiro-hydantoin.

Experimental Protocol: Synthesis of 4-Aminothiane-4-carboxylic acid

Materials:

  • 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

  • Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the spiro-hydantoin (1 equivalent) in a 2-4 M aqueous solution of sodium hydroxide or a saturated solution of barium hydroxide.

  • Heat the mixture to reflux for 48-72 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7.

  • The isoelectric point of the amino acid is then reached by the careful addition of acid or base, causing the amino acid to precipitate out of the solution.

  • The precipitated 4-aminothiane-4-carboxylic acid is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum.

Causality of Experimental Choices:

  • Strong Base and High Temperature: The hydantoin ring is very stable, and its efficient cleavage requires forcing conditions.[6]

  • Barium Hydroxide: In some cases, barium hydroxide is preferred as the base because the excess can be removed by precipitation as barium sulfate by the addition of sulfuric acid, simplifying the workup.

  • Isoelectric Precipitation: The purification of the final amino acid is conveniently achieved by isoelectric precipitation, a common technique for amino acid isolation.

Stage 3: Fischer Esterification

The final step in the synthesis is the conversion of the 4-aminothiane-4-carboxylic acid to its corresponding ethyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.[7]

Mechanistic Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.

Fischer_Esterification_Mechanism A Carboxylic Acid B Protonated Carboxylic Acid A->B + H⁺ C Tetrahedral Intermediate B->C + EtOH D Protonated Ester C->D - H₂O E Ester D->E - H⁺

Sources

An In-depth Technical Guide to Ethyl 4-aminothiane-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminothiane-4-carboxylate is a fascinating heterocyclic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its rigid, sulfur-containing scaffold, combined with the presence of both an amine and an ester functional group at a quaternary center, offers a unique three-dimensional structure for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this intriguing molecule. While specific literature on this compound is limited, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded technical overview.

Chemical Properties

The chemical properties of this compound are dictated by its constituent functional groups: a cyclic thioether (thiane), a primary amine, and an ethyl ester, all centered around a quaternary carbon.

Structure and Physicochemical Parameters
  • Molecular Formula: C₈H₁₅NO₂S[1][2]

  • Molecular Weight: 189.28 g/mol [1][2]

  • CAS Number: 1248324-93-7[1][2]

  • Appearance: Expected to be a yellow oil.

  • Storage: Should be stored at room temperature.[1]

A summary of its key identifiers and basic properties is presented in Table 1.

Table 1: Core Properties of this compound

PropertyValueReference
CAS Number 1248324-93-7[1][2]
Molecular Formula C₈H₁₅NO₂S[1][2]
Molecular Weight 189.28 g/mol [1][2]
Appearance Yellow oil
Storage Conditions Room temperature[1]

Predicted physicochemical properties based on its structure are outlined in Table 2. These values are estimations derived from computational models and provide a useful starting point for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
pKa (amine) ~9-10Based on typical primary amines
LogP ~1.5 - 2.5Computational prediction
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.Based on structural features

Synthesis of this compound

The proposed synthesis would begin with the commercially available tetrahydrothiopyran-4-one. The overall synthetic workflow is depicted below.

G cluster_0 Proposed Synthesis of this compound A Tetrahydrothiopyran-4-one B Step 1: Strecker Reaction (KCN, NH4Cl) A->B Starting Material C 4-amino-4-cyanothiane B->C Intermediate D Step 2: Esterification (EtOH, H2SO4) C->D E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-amino-4-cyanothiane (Strecker Reaction)

  • To a solution of tetrahydrothiopyran-4-one (1 equivalent) in a suitable solvent such as aqueous ethanol, add ammonium chloride (NH₄Cl, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-4-cyanothiane. This intermediate is often used in the next step without further purification.

Causality behind Experimental Choices: The Strecker synthesis is a robust method for the formation of α-aminonitriles from ketones.[3][4] The use of ammonium chloride provides a source of ammonia for imine formation and also helps to maintain a slightly acidic pH to facilitate the reaction.

Step 2: Synthesis of this compound (Esterification)

  • Dissolve the crude 4-amino-4-cyanothiane from the previous step in absolute ethanol (EtOH).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (DCM or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices: The Pinner reaction, or a related acid-catalyzed hydrolysis and esterification of the nitrile, is a standard method to convert nitriles to esters in the presence of an alcohol. Sulfuric acid acts as a strong acid catalyst for both the hydrolysis of the nitrile and the subsequent Fischer esterification with ethanol.

Predicted Spectroscopic Properties

Due to the absence of published spectra for this compound, the following are predicted characteristics based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the thiane ring.

  • Ethyl group: A quartet around 4.1-4.3 ppm (O-CH₂ -CH₃) and a triplet around 1.2-1.4 ppm (O-CH₂-CH₃ ).[6][7][8]

  • Thiane ring protons: Complex multiplets in the region of 2.0-3.5 ppm. The protons alpha to the sulfur atom will be the most downfield.

  • Amine protons: A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm), and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl carbon (C=O): A signal in the range of 170-175 ppm.[9][10][11]

  • Quaternary carbon (C-NH₂): A signal around 55-65 ppm.

  • Ethyl group carbons: A signal for the O-C H₂ group around 60-62 ppm and a signal for the C H₃ group around 14-15 ppm.[9][10]

  • Thiane ring carbons: Signals in the aliphatic region (25-45 ppm). The carbons adjacent to the sulfur atom will be slightly downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and ester functional groups.

  • N-H stretch: A medium intensity, broad absorption in the region of 3300-3400 cm⁻¹ for the primary amine.

  • C=O stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ for the ester carbonyl group.[12][13]

  • C-O stretch: A strong absorption in the 1150-1250 cm⁻¹ region, characteristic of the ester C-O bond.[13]

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules.

G cluster_1 Reactivity of this compound A This compound B Amide Formation (Acyl chlorides, Carboxylic acids) A->B Amine Reactivity C N-Alkylation/Arylation (Alkyl halides, Aryl halides) A->C Amine Reactivity D Hydrolysis/Transesterification A->D Ester Reactivity E Reduction of Ester A->E Ester Reactivity

Caption: Key reaction pathways for this compound.

Reactions at the Amino Group

The primary amine is a nucleophilic center and can undergo a variety of reactions:

  • Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) will yield the corresponding amides. This is a common strategy in drug discovery to introduce diverse substituents.

  • N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones. It can also participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form N-aryl derivatives.

Reactions at the Ester Group

The ethyl ester can be modified through several classical transformations:

  • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid.

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst will result in the exchange of the ethoxy group.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine.

Applications in Drug Discovery

The rigid thiane scaffold is an attractive feature for drug design as it can help to position substituents in a well-defined orientation for optimal interaction with biological targets. The presence of the amino and ester groups provides convenient handles for the introduction of molecular diversity. This compound is particularly interesting as a building block for the synthesis of:

  • PROTACs (Proteolysis Targeting Chimeras): The amino group can serve as an attachment point for a linker connected to a ligand for an E3 ubiquitin ligase.

  • Spirocyclic Compounds: The functional groups can be used to construct more complex spirocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity and novelty.

  • Novel Scaffolds for Biologically Active Molecules: By modifying the amine and ester functionalities, a wide array of derivatives can be synthesized and screened for various biological activities.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its unique structural features, combining a thiane ring with a quaternary stereocenter bearing both an amine and an ester, make it a valuable tool for the creation of novel molecular architectures. While direct experimental data is scarce, its chemical properties and reactivity can be reliably predicted based on fundamental organic chemistry principles. The synthetic route proposed herein offers a practical approach to its preparation, opening the door for its wider use in research and development.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Jaiswal, S. K., et al. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Analytical Chemistry Letters, 6(5), 518-525.
  • Gelbard, G., et al. (1995). 1H nuclear magnetic resonance determination of the yield of the transesterification of rapeseed oil with methanol. Journal of the American Oil Chemists' Society, 72(10), 1239-1241.
  • D'Amelia, R. P., et al. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Ghesti, G. F., et al. (2007).
  • Maitre, J., et al. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. The Journal of Physical Chemistry A, 111(49), 12445-12454.
  • D'Amelia, R. P., Kimura, M. W., & Nirode, W. F. (2021). Figure 3. 1 H NMR spectrum of 100% ethyl butyrate, neat.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Pfeiffer, J., et al. (2024). Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones. Molecules, 29(5), 1098.
  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Yurchenko, O. I., et al. (2017). Synthesis of six‐membered amino acids and amides by hydrolysis of aminonitriles. Journal of Heterocyclic Chemistry, 54(5), 2875-2881.
  • Changzhou Extraordinary Pharmatech Co., LTD. (n.d.). Product Center. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

  • AccelaChem Inc. (n.d.). 5-(2-Furyl)-2-hydroxypyrazine. Retrieved from [Link]

  • EON Biotech. (n.d.). Uncategorized – Page 1060. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • PubChem. (n.d.). Thiane. Retrieved from [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321–358.
  • University of Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Pampaloni, G., & Pollarolo, D. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1774-1786.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Ejaz, S., et al. (2020). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Shityakov, S., & Förster, C. (2013). Alpha-Amino Acid Ester Hydrolases: Properties and Applications. Applied Biochemistry and Microbiology, 49(8), 735-743.
  • ResearchGate. (n.d.). Synthesis of thiane 1. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2020). Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. Chemistry–A European Journal, 26(65), 14816-14823.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 20-23.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
  • Cikotiene, I., et al. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 14, 2568-2577.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • Biology Discussion. (n.d.). Properties of Amino Acids | Biochemistry. Retrieved from [Link]

  • Elnagdi, M. H., et al. (1993). Synthetic reactions of 2-(2-amino-3-cyano-4H-[1]benzopyran-4-yl)propane-1,3-dinitrile with reactive methylene compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 33-36.

  • ResearchGate. (2022, November 16).
  • ResearchGate. (2020, August 5).

Sources

Ethyl 4-aminothiane-4-carboxylate CAS 1248324-93-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-aminothiane-4-carboxylate (CAS 1248324-93-7): A Versatile Building Block for Drug Discovery

Abstract

This compound is a unique heterocyclic compound featuring a quaternary α-amino acid ester motif constrained within a six-membered thiane ring. While specific literature on this exact molecule is sparse, its structural analogy to the well-studied 4-aminopiperidine-4-carboxylate series positions it as a compelling building block for medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview, synthesizing available data with expert-driven insights based on established chemical principles. We will explore its physicochemical properties, propose logical and robust synthetic pathways, discuss its potential reactivity and applications as a versatile scaffold, and provide essential safety and handling protocols. The central thesis of this guide is to frame this compound as a strategic bioisostere of its piperidine counterpart, offering researchers new avenues for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Introduction & Strategic Importance in Medicinal Chemistry

At its core, this compound, with the Chemical Abstracts Service (CAS) number 1248324-93-7, is a bifunctional synthetic intermediate.[1][2][3] Its structure is notable for two key features: a primary amine and an ethyl ester attached to the same carbon (C4) of a thiane (tetrahydrothiopyran) ring. This arrangement creates a constrained α-amino acid, a motif of significant interest in peptide and small molecule drug design.

The primary strategic value of this compound lies in the principle of bioisosteric replacement . The thiane ring is a classical bioisostere of the piperidine ring, a scaffold that is ubiquitous in a vast number of approved drugs and clinical candidates. The substitution of a methylene group (-CH₂-) in piperidine with a sulfur atom (-S-) in thiane introduces subtle yet profound changes:

  • Altered Lipophilicity: The sulfur atom can modify the molecule's logP value, impacting its solubility, membrane permeability, and plasma protein binding.

  • Metabolic Stability: The C-S-C bond in the thiane ring is generally more resistant to metabolic oxidation compared to the C-N-C bond in N-substituted piperidines, potentially leading to an improved pharmacokinetic profile.

  • Conformational Differences: The longer C-S bond length compared to a C-C bond can alter the ring's conformational preferences, which may influence binding affinity to a biological target.

  • Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, introducing new potential interactions within a receptor's binding pocket.

Therefore, by using this compound in place of its piperidine analog, researchers can systematically explore new chemical space and develop derivatives with potentially superior drug-like properties. Its utility is particularly pronounced in programs targeting molecules where 4-substituted-4-aminopiperidines are known to be key pharmacophores, such as in the development of CCR5 antagonists for HIV therapy.[4]

Physicochemical & Spectroscopic Properties

While extensive experimental data for this specific compound is not publicly available, we can compile known information and provide an expert analysis of its expected spectroscopic profile.

Physicochemical Data

The following table summarizes the known properties of this compound.

PropertyValueSource
CAS Number 1248324-93-7[1][2][3]
Molecular Formula C₈H₁₅NO₂S[1][3]
Molecular Weight 189.28 g/mol [1][3]
Appearance Yellow oil[3]
Storage Conditions Store at 0-8 °C under an inert atmosphere[3]
Predicted Spectroscopic Profile

The following analysis is based on standard principles of NMR, IR, and mass spectrometry as applied to the molecule's structure.[5]

  • ¹H NMR (in CDCl₃, predicted):

    • ~4.2 ppm (quartet, 2H): The -O-CH₂ - protons of the ethyl ester, split by the adjacent methyl group.

    • ~2.5-3.0 ppm (multiplet, 4H): The four axial and equatorial protons on the carbons adjacent to the sulfur atom (C2 and C6). These protons are expected to be diastereotopic.

    • ~1.8-2.2 ppm (multiplet, 4H): The four axial and equatorial protons on the carbons adjacent to the quaternary center (C3 and C5). These are also expected to be diastereotopic.

    • ~1.6 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂ ). The chemical shift can be variable and the peak may exchange with D₂O.

    • ~1.3 ppm (triplet, 3H): The -CH₃ protons of the ethyl ester, split by the adjacent methylene group.

  • ¹³C NMR (in CDCl₃, predicted):

    • ~175 ppm: The carbonyl carbon (C =O) of the ethyl ester.

    • ~61 ppm: The methylene carbon (-O-C H₂) of the ethyl ester.

    • ~58 ppm: The quaternary carbon (C 4) bearing the amine and ester groups.

    • ~35-40 ppm: The carbons adjacent to the quaternary center (C 3 and C 5).

    • ~25-30 ppm: The carbons adjacent to the sulfur atom (C 2 and C 6).

    • ~14 ppm: The methyl carbon (-C H₃) of the ethyl ester.

  • IR Spectroscopy (neat, predicted):

    • 3300-3400 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

    • 2850-2950 cm⁻¹: C-H stretching of the aliphatic ring and ethyl group.

    • ~1730 cm⁻¹ (strong): C=O stretching of the saturated ester.

    • ~1600 cm⁻¹: N-H scissoring (bending) vibration.

    • ~1180 cm⁻¹: C-O stretching of the ester.

    • 600-800 cm⁻¹: C-S stretching of the thiane ring.

  • Mass Spectrometry (EI):

    • m/z 189: Molecular ion [M]⁺.

    • m/z 116: A likely fragment corresponding to the loss of the carboxylate group (-COOEt).

Proposed Synthesis & Purification

Proposed Synthetic Workflow: Strecker-Type Synthesis

The Strecker synthesis and its variants are cornerstone reactions for the formation of α-amino acids. This proposed workflow leverages this chemistry for a practical and efficient synthesis.

Synthesis_Workflow Start Thian-4-one Intermediate1 Thiane-4-carbonitrile-4-amine (Aminonitrile Intermediate) Start->Intermediate1 1. KCN, NH₄Cl 2. Aqueous workup Product This compound Intermediate1->Product 1. H₂SO₄, EtOH, Reflux 2. Basification & Extraction

Caption: Proposed Strecker-type synthesis pathway.

Detailed Experimental Protocol (Proposed)

Causality and Rationale: This protocol is designed for trustworthiness and self-validation. The Strecker reaction (Step 1) is a classic, high-yielding method for creating the crucial C-C and C-N bonds at the C4 position simultaneously from a simple ketone. The subsequent hydrolysis and esterification in acidic ethanol (Step 2) is a standard procedure for converting a nitrile to an ethyl ester while protecting the amine as an ammonium salt. The final basification liberates the free amine for extraction.

Step 1: Synthesis of Thiane-4-carbonitrile-4-amine (Aminonitrile Intermediate)

  • To a stirred solution of ammonium chloride (1.2 equivalents) in 30 mL of water, add 10 mL of concentrated ammonium hydroxide.

  • Add a solution of thian-4-one (1.0 equivalent) in 20 mL of methanol. The mixture should be cooled in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium cyanide (1.2 equivalents) in 15 mL of water dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Expertise Note: The slow addition of cyanide at low temperature is critical for safety and to control the exotherm of the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile intermediate. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis and Esterification to this compound

  • Cool a flask containing 100 mL of absolute ethanol to 0 °C in an ice bath.

  • Slowly and cautiously add concentrated sulfuric acid (3.0 equivalents) to the cold ethanol with vigorous stirring.

  • Add the crude aminonitrile intermediate (1.0 equivalent) from Step 1 to the acidic ethanol solution.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours.

    • Expertise Note: The large excess of ethanol drives the reaction towards the ethyl ester product, while the acid catalyzes both the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid.

  • Cool the reaction mixture to room temperature and then pour it carefully over 200 g of crushed ice.

  • Adjust the pH of the aqueous solution to >10 by the slow addition of cold 50% aqueous sodium hydroxide. This step neutralizes the acid and deprotonates the amine.

  • Extract the basic aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude yellow oil can be purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The addition of 1-2% triethylamine to the mobile phase is recommended to prevent the amine product from streaking on the acidic silica gel.

Chemical Reactivity & Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its primary amine and ester functional groups. This allows for selective modification and elaboration into more complex molecular architectures.

Reactivity_Hub cluster_amine Amine Reactivity cluster_ester Ester Reactivity Core This compound Amide Amide Formation (RCOCl, Base) Core->Amide Acylation Sulfonamide Sulfonamide Formation (RSO₂Cl, Base) Core->Sulfonamide Sulfonylation AlkylatedAmine N-Alkylation (R-X or Reductive Amination) Core->AlkylatedAmine Alkylation CarboxylicAcid Hydrolysis (LiOH or HCl) Core->CarboxylicAcid Saponification EsterAmide Amidation (R₂NH, Heat) Core->EsterAmide Aminolysis PrimaryAlcohol Reduction (LiAlH₄) Core->PrimaryAlcohol Reduction

Caption: Key reaction pathways for the core scaffold.

Applications in Scaffold-Based Drug Design:

This molecule is an ideal starting point for building libraries of compounds for screening. For example, in a project targeting a specific enzyme or receptor, the amine can be acylated with a diverse set of carboxylic acids to probe one pocket of the binding site, while the ester can be hydrolyzed and coupled with various amines to explore another. This modular approach is highly efficient in modern drug discovery.

Hypothetical Case Study: Development of Novel CCR5 Antagonists

The 4-amino-4-carboxymethylpiperidine scaffold is a known key building block for CCR5 antagonists.[4] By substituting the piperidine core with our thiane analog, a medicinal chemist could synthesize a novel library of compounds. The synthesis would involve:

  • Amide Coupling: Reacting this compound with a suitable N-protected piperazine acid chloride.

  • Ester Hydrolysis: Saponifying the ethyl ester to the free carboxylic acid.

  • Second Amide Coupling: Coupling the resulting acid with another amine fragment to complete the synthesis of the final target molecule, a direct analog of a known inhibitor.

This strategy allows for a direct, head-to-head comparison of the piperidine versus thiane core, providing invaluable structure-activity relationship (SAR) data on the impact of the bioisosteric replacement.

Safety, Handling, & Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its functional groups (amine, ester) and analogy to similar chemicals.[8][9]

Hazard Identification (Inferred)
Hazard ClassCategory (Predicted)Precautionary Statement
Skin Corrosion/Irritation Category 2Causes skin irritation.[8][9]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[8][9]
Acute Toxicity (Oral) Category 4 (Potential)May be harmful if swallowed.
Specific target organ toxicity Category 3May cause respiratory irritation.[9]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[8]

  • Respiratory Protection: If handling large quantities or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

  • Based on supplier data, the compound should be stored at refrigerator temperatures (0-8 °C) to ensure long-term stability.[3]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation.

Conclusion

This compound represents a high-potential, yet underexplored, building block for the synthesis of novel chemical entities. Its value is derived not from a known biological activity of its own, but from its role as a versatile scaffold and a strategic bioisostere for the ubiquitous aminopiperidine core. By providing a reasoned, expert-guided framework for its synthesis, reactivity, and application, this guide aims to empower researchers and drug development professionals to confidently incorporate this compound into their discovery programs, unlocking new possibilities for modulating the properties of lead compounds and ultimately developing safer and more effective medicines.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from a chemical supplier's website, analogous to documents for similar compounds like Ethyl 4-amino-1-piperidinecarboxylate.
  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved from [Link]

  • NMR, mass spectroscopy, IR - finding compound structure? (2019, March 6). ResearchGate. Retrieved from [Link]

  • Determining a Structure with IR and NMR. (2018, April 13). YouTube. Retrieved from [Link]

  • Synthesis of 4-carboxy-4-anilidopiperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Physical and chemical characteristics of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-aminothiane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a cyclic α-amino acid ester, it serves as a valuable building block for the synthesis of novel therapeutic agents. Its rigid thiane backbone imparts conformational constraint, a desirable feature in the design of potent and selective enzyme inhibitors and receptor modulators. The presence of a primary amino group and an ethyl ester moiety offers versatile handles for further chemical modifications, enabling the exploration of diverse chemical space in lead optimization. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Characteristics

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following table summarizes its known identifiers and predicted physicochemical properties based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C8H15NO2S[1][2]
Molecular Weight 189.28 g/mol [1][2]
CAS Number 1248324-93-7[1][2][3]
Appearance Predicted: Colorless to pale yellow oil or low melting solid
Melting Point Not available. Predicted to be low.
Boiling Point Not available. Predicted to be >250 °C at atmospheric pressure.
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar organic solvents.[4][5]
pKa (amino group) Predicted: ~8.5 - 9.5Based on typical pKa values of α-amino esters.[6][7]
pKa (α-proton) Predicted: ~20-25 (in DMSO)Based on related α-amino esters.[6]

Chemical Structure and Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The thiane ring is a six-membered saturated heterocycle containing a sulfur atom. The amino and ester groups are situated at the C4 position, creating a chiral center.

Reactivity Profile:
  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and Schiff base formation. This functionality is crucial for peptide bond formation and the introduction of diverse substituents.

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.

  • Thiane Ring: The sulfur atom in the thiane ring can be oxidized to a sulfoxide or a sulfone, which can significantly alter the molecule's polarity, solubility, and biological activity. The ring itself is generally stable under many reaction conditions but can be susceptible to ring-opening reactions under harsh reducing conditions.

A plausible synthetic route to this compound is outlined below.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow start Starting Materials (e.g., a protected aminoketone) step1 Cyclization Reaction (e.g., with a sulfur nucleophile) start->step1 Reagents step2 Functional Group Interconversion (e.g., introduction of the ester) step1->step2 Intermediate step3 Deprotection step2->step3 Protected Intermediate product This compound step3->product Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of this compound, based on established methodologies for similar compounds.

Synthesis Protocol: Strecker Synthesis Approach

This protocol outlines a plausible multi-step synthesis.

Step 1: Synthesis of the α-aminonitrile

  • To a stirred solution of a suitable thian-4-one precursor (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of the nitrile to the carboxylic acid

  • Dissolve the crude α-aminonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The amino acid may precipitate and can be collected by filtration.

Step 3: Esterification to this compound

  • Suspend the crude 4-aminothiane-4-carboxylic acid in absolute ethanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (2.0 eq).

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Protocols

A systematic approach to confirming the structure and purity of the synthesized compound is essential.

Characterization_Workflow Figure 2: Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (1H and 13C) synthesis->nmr ms Mass Spectrometry (e.g., ESI-MS) synthesis->ms ir FTIR Spectroscopy synthesis->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity final Confirmed Structure and Purity purity->final

Caption: Workflow for the structural characterization and purity assessment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the thiane ring will appear as complex multiplets in the region of 2.0-3.5 ppm.[8][9] The chemical shifts of the protons adjacent to the sulfur atom will be downfield compared to a cyclohexane ring. The amino protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The carbons of the ethyl group will be observed around 60 ppm (-OCH2-) and 14 ppm (-CH3). The carbons of the thiane ring are expected in the range of 25-55 ppm.[10][11][12] The quaternary carbon at the C4 position will have a distinct chemical shift.

2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.28.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of the ethoxy group (-OC2H5), the entire ester group (-COOC2H5), and potentially ring fragmentation.[13][14][15][16]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

  • N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.[17][18]

  • C-H stretch: Absorptions below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C=O stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ for the ester carbonyl group.[17][19][20]

  • C-O stretch: An absorption in the region of 1150-1250 cm⁻¹.[20]

  • N-H bend: A medium absorption around 1600 cm⁻¹.[18]

Applications in Drug Development

This compound is a valuable scaffold in drug discovery for several reasons:

  • Conformational Rigidity: The cyclic nature of the thiane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.[21]

  • Introduction of 3D Character: The non-planar thiane ring introduces three-dimensionality into molecules, which is often beneficial for improving pharmacokinetic properties and avoiding flatland of traditional aromatic scaffolds.

  • Versatile Building Block: The amino and ester groups provide convenient points for chemical elaboration, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[21][22]

This compound and its derivatives have the potential to be explored in the development of various therapeutic agents, including protease inhibitors, kinase inhibitors, and GPCR modulators.

Stability and Storage

  • Stability: this compound is expected to be relatively stable under standard laboratory conditions. However, it may be sensitive to strong acids, strong bases, and potent oxidizing agents. The primary amine can be susceptible to oxidation over time.

  • Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (0-8 °C) to minimize degradation.[16]

Conclusion

This compound is a promising, yet undercharacterized, building block for medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with proposed protocols for its synthesis and characterization. The structural features of this molecule make it an attractive starting point for the design and synthesis of novel drug candidates with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in Q/Orbitrap and QTOF mass spectrometers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • pKa of the alpha proton of an alpha amino ester. (2021, October 3). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universal Lab Blog. Retrieved January 20, 2026, from [Link]

  • Siegl, W. O., & Johnson, C. R. (1971).
  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 20, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

  • Amino Acids, Cyclic. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. (n.d.). Spiral. Retrieved January 20, 2026, from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

  • Thiane 1,1-dioxide. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

  • Predicting the Solubility of Amino-Acid Mixtures with the SAFT-γ Mie Group-Contribution Method. (n.d.). AIChE Proceedings. Retrieved January 20, 2026, from [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • 1H NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 1H NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

  • FTIR spectra of poly(β-amino esters) with and without APTES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017, April 12). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 20, 2026, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • New Synthesis of Amino Acids from Halogenated Carboxylic Esters. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 20, 2026, from [Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • MCAT Biochem: pKA values to know for amino acids? (2021, January 4). Reddit. Retrieved January 20, 2026, from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-[(2-Ethylbenzoyl)amino]thiane-4-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • What Are Cyclic Amino Acids and Their Applications? (2023, September 13). MolecularCloud. Retrieved January 20, 2026, from [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic and Structural Elucidation of Ethyl 4-Aminothiane-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of Ethyl 4-aminothiane-4-carboxylate. Due to the limited availability of direct experimental data in peer-reviewed literature and spectral databases for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This analysis is supported by comparative data from structurally analogous compounds to ensure the highest degree of theoretical accuracy. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a foundational understanding of the structural and spectroscopic properties of this heterocyclic compound.

Introduction

This compound is a heterocyclic compound featuring a thiane (tetrahydro-2H-thiopyran) ring. This six-membered saturated ring contains a sulfur atom at position 1. At the 4-position, the carbon atom is substituted with both an amino group and an ethyl carboxylate group. This geminal substitution pattern at a key position on the heterocyclic scaffold makes it an interesting building block for medicinal chemistry and materials science. The presence of a primary amine, an ester, and a thioether functional group within a constrained cyclic system suggests a rich chemical reactivity and potential for forming a variety of derivatives.

Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such molecules. This guide provides a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound.

Molecular Structure

The structure of this compound is depicted below. The numbering of the atoms is provided for clarity in the assignment of spectroscopic signals.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the methylene protons of the thiane ring. The amino protons may appear as a broad singlet. Due to the symmetry of the molecule, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.20Quartet (q)2H-O-CH₂ -CH₃Typical chemical shift for a methylene group adjacent to an ester oxygen.
~ 2.80 - 3.00Multiplet (m)4HH -2, H -6Methylene protons adjacent to the sulfur atom are deshielded.
~ 2.00 - 2.20Multiplet (m)4HH -3, H -5Methylene protons adjacent to the quaternary carbon.
~ 1.70Broad Singlet (br s)2H-NH₂ Amine protons are exchangeable and often appear as a broad signal.
~ 1.25Triplet (t)3H-O-CH₂-CH₃ Typical chemical shift for a methyl group of an ethyl ester.
¹³C NMR Spectroscopy

The carbon NMR spectrum is anticipated to display five distinct signals, reflecting the molecular symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 175C =OThe carbonyl carbon of the ester group is significantly deshielded.
~ 61-O-CH₂ -CH₃The methylene carbon of the ethyl ester.
~ 55C -4The quaternary carbon atom attached to nitrogen and the ester group.
~ 35C -3, C -5Methylene carbons adjacent to the quaternary center.
~ 28C -2, C -6Methylene carbons adjacent to the sulfur atom.
~ 14-O-CH₂-CH₃ The methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its key functional groups: the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-S stretch of the thioether.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3500N-H stretchPrimary Amine (-NH₂)A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds.
2850 - 2960C-H stretchAliphatic (CH₂, CH₃)Characteristic stretching vibrations of the saturated ring and ethyl group.
~ 1730C=O stretchEster (-COOEt)Strong absorption typical for a saturated ester carbonyl group.
~ 1600N-H bendPrimary Amine (-NH₂)Scissoring vibration of the amino group.
1150 - 1250C-O stretchEster (-COOEt)Asymmetric C-O-C stretching of the ester.
600 - 800C-S stretchThioether (C-S-C)Generally a weak to medium intensity band in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for this compound is C₈H₁₅NO₂S, with a calculated molecular weight of approximately 189.08 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 189 corresponding to the intact molecule.

  • Loss of the Ethoxy Group (-OC₂H₅): A fragment at m/z = 144, resulting from the cleavage of the ester.

  • Loss of the Ethyl Group (-C₂H₅): A fragment at m/z = 160.

  • Loss of the Carboxylate Group (-COOEt): A fragment at m/z = 116.

  • Ring Cleavage: Various fragments resulting from the cleavage of the thiane ring, which can be complex.

Experimental Protocol: Synthesis of Structurally Related Compounds

While a specific, validated synthesis for this compound is not readily found in the literature, a common approach to similar structures involves the Strecker or Bucherer-Bergs reactions on a corresponding ketone precursor. A plausible synthetic route could start from tetrahydro-4H-thiopyran-4-one.

Hypothetical Synthesis Workflow:

Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one step1 Strecker Synthesis (e.g., KCN, NH4Cl) start->step1 intermediate α-Aminonitrile Intermediate step1->intermediate step2 Hydrolysis and Esterification (e.g., H2SO4, EtOH) intermediate->step2 product This compound step2->product

Figure 2: Plausible synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical):

  • Formation of the α-aminonitrile: Tetrahydro-4H-thiopyran-4-one is reacted with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride) in a suitable solvent system (e.g., aqueous ethanol). This reaction proceeds via the formation of an imine intermediate followed by the nucleophilic addition of the cyanide ion.

  • Hydrolysis and Esterification: The resulting α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated sulfuric acid) in the presence of ethanol. This step converts the nitrile group into a carboxylic acid, which is subsequently esterified in situ by the ethanol solvent to yield the final product, this compound.

  • Purification: The final product would be purified using standard laboratory techniques such as extraction, column chromatography, and recrystallization to obtain a pure sample for spectroscopic analysis.

Conclusion

This technical guide provides a theoretically derived yet comprehensive spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and are supported by data from analogous structures. These predictions offer a valuable resource for the identification and characterization of this compound in a research or development setting. It is recommended that any experimentally obtained data be compared against these theoretical values to confirm the structure and purity of the synthesized material.

References

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Olah, G. A., & Krishnamurthy, V. V. (1984). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. The Journal of Organic Chemistry, 49(21), 3857–3860.
  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of ethyl 4-aminothiane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this paper synthesizes information from analogous systems, computational studies, and established stereoelectronic principles to offer expert insights into its synthesis, conformational equilibrium, and spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this and related molecular scaffolds.

Introduction: Significance of the 4-Aminothiane-4-carboxylate Scaffold

The thiane (tetrahydro-2H-thiopyran) ring is a six-membered saturated heterocycle containing a sulfur atom. This scaffold is a key component in a variety of biologically active molecules. The introduction of substituents, particularly at the 4-position, can significantly influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The specific molecule of interest, this compound, features a quaternary carbon center bearing both an amino group and an ethyl carboxylate group. This arrangement is analogous to that found in 4-aminopiperidine-4-carboxylic acid derivatives, which are recognized as valuable building blocks in the synthesis of pharmaceuticals, including potent analgesics and kinase inhibitors.[1][2] The sulfur atom in the thiane ring, compared to the nitrogen in piperidine or the methylene group in cyclohexane, introduces unique stereoelectronic effects that alter bond lengths, bond angles, and conformational energies, making a detailed analysis essential for rational drug design.

This guide will first propose a robust synthetic pathway to access this molecule. It will then delve into a detailed conformational analysis, leveraging the principles of A-values and stereoelectronic effects pertinent to thiane systems. Finally, protocols for structural elucidation using modern spectroscopic techniques will be outlined, supported by predicted data based on closely related structures.

Proposed Synthesis of this compound

Direct literature on the synthesis of this compound is scarce. However, established methods for the synthesis of α-amino acids and their esters from cyclic ketones provide a reliable blueprint. The most plausible and efficient approach is a modified Strecker synthesis, a classic method for producing α-amino nitriles which can then be hydrolyzed and esterified.[3][4]

The proposed synthetic workflow starts from the commercially available tetrahydro-4H-thiopyran-4-one.

Synthesis_Workflow Ketone Tetrahydro-4H-thiopyran-4-one Nitrile 4-Amino-thiane-4-carbonitrile Ketone->Nitrile KCN, NH4Cl (Strecker Synthesis) AminoAcid 4-Aminothiane-4-carboxylic acid Nitrile->AminoAcid H2SO4, H2O (Hydrolysis) Ester This compound AminoAcid->Ester EtOH, H2SO4 (Fischer Esterification)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization of intermediates.

Step 1: Synthesis of 4-Aminothiane-4-carbonitrile (Strecker Synthesis) [3][4]

  • To a stirred solution of ammonium chloride (1.2 equivalents) in water, add tetrahydro-4H-thiopyran-4-one (1.0 equivalent).

  • To this mixture, add a solution of potassium cyanide (1.2 equivalents) in water dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • The formation of the α-amino nitrile can be monitored by Thin Layer Chromatography (TLC).

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminothiane-4-carbonitrile.

Causality: The Strecker synthesis is a robust method for the formation of α-amino nitriles from ketones. The reaction proceeds via the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[3]

Step 2: Hydrolysis to 4-Aminothiane-4-carboxylic acid

  • Add the crude 4-aminothiane-4-carbonitrile to a solution of concentrated sulfuric acid and water.

  • Heat the mixture at reflux for 12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the amino acid.

  • Filter the solid and wash with cold water, then ethanol, to obtain the crude 4-aminothiane-4-carboxylic acid.

Causality: Acid-catalyzed hydrolysis of the nitrile functional group is a standard and effective method to produce the corresponding carboxylic acid.

Step 3: Esterification to this compound

  • Suspend the crude 4-aminothiane-4-carboxylic acid in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid.

  • Heat the mixture at reflux for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality: Fischer esterification is a reliable method for converting a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst.

Molecular Structure and Conformational Analysis

The conformational preference of the thiane ring in this compound is a critical determinant of its overall three-dimensional shape. Like cyclohexane, thiane exists predominantly in a chair conformation to minimize torsional and steric strain.[5]

Chair_Conformations cluster_0 Conformer A cluster_1 Conformer B a Axial Amino, Equatorial Ester b Equatorial Amino, Axial Ester a->b Ring Flip

Caption: The two primary chair conformers of this compound.

The relative stability of these two chair conformers is governed by the steric and stereoelectronic effects of the axial and equatorial substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers.[6][7]

A-Values and Steric Considerations

While specific A-values for substituents on a thiane ring are not as extensively tabulated as for cyclohexane, the principles remain the same. Larger groups prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[8]

SubstituentApproximate A-value (kcal/mol) on Cyclohexane
-NH2~1.4
-COOEt~1.2

Data sourced from established literature on cyclohexane A-values.[6]

Based on these values for cyclohexane, the amino group is slightly bulkier than the ethyl carboxylate group. This would suggest a slight preference for the conformer with the amino group in the equatorial position (Conformer B).

However, a crucial difference between thiane and cyclohexane is the presence of the sulfur atom. The C-S bond is longer (approx. 1.82 Å) than a C-C bond (approx. 1.54 Å), and the C-S-C bond angle is smaller (approx. 100°) than the C-C-C angle in cyclohexane (approx. 111°). This altered geometry in the thiane ring leads to a puckering of the ring and a decrease in the severity of 1,3-diaxial interactions.[9] Consequently, the energetic penalty for a substituent being in the axial position is generally smaller in thianes compared to cyclohexanes.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of orbitals, can also influence conformational preferences.[10] In the context of thiane, the lone pairs on the sulfur atom can engage in hyperconjugative interactions with anti-bonding orbitals of adjacent bonds. While the anomeric effect is a well-known stereoelectronic effect in pyranose rings, analogous interactions in thiane systems can also play a role in stabilizing certain conformations.[11] The precise impact of such effects on the conformational equilibrium of this compound would require high-level computational modeling.

Spectroscopic Characterization

The structure and conformation of this compound can be unequivocally determined using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the conformational equilibrium of cyclic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the axial and equatorial protons on the thiane ring are distinct. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[12] The coupling constants (J-values) between adjacent protons are also highly informative. A large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship between two protons, while smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-6 (axial)2.5 - 2.7dddJ ≈ 12, 12, 4
H-2, H-6 (equatorial)2.8 - 3.0dddJ ≈ 12, 4, 2
H-3, H-5 (axial)1.8 - 2.0m
H-3, H-5 (equatorial)2.1 - 2.3m
-NH₂1.5 - 2.5br s
-OCH₂CH₃4.1 - 4.3qJ ≈ 7
-OCH₂CH₃1.2 - 1.4tJ ≈ 7

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The chemical shift of the carbon atoms in the thiane ring will be influenced by the presence of the electronegative sulfur atom and the substituents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-455 - 65
C-2, C-628 - 35
C-3, C-525 - 32
-C OOEt170 - 175
-OC H₂CH₃60 - 65
-OCH₂C H₃13 - 16
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, broad
C-H stretch (alkane)2850 - 3000Medium to strong
C=O stretch (ester)1720 - 1740Strong
C-O stretch (ester)1150 - 1250Strong
C-N stretch (amine)1020 - 1220Medium
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.

Potential Applications in Drug Discovery

The 4-aminothiane-4-carboxylate scaffold is a promising starting point for the development of new therapeutic agents. Its structural similarity to biologically active 4-aminopiperidine derivatives suggests that it could be incorporated into molecules targeting a range of biological pathways. The unique properties imparted by the sulfur atom—such as its potential for hydrogen bonding and its influence on lipophilicity and metabolic stability—make this an attractive scaffold for medicinal chemists. Potential therapeutic areas where this scaffold could be explored include oncology (e.g., as a building block for kinase inhibitors) and neuroscience (e.g., in the development of novel analgesics or other CNS-acting agents).[13][14]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. By synthesizing information from related chemical systems and fundamental principles of stereochemistry, a detailed picture of its likely synthesis, conformational behavior, and spectroscopic properties has been constructed. The proposed synthetic route offers a practical and verifiable method for accessing this compound. The analysis of its conformational preferences, taking into account the unique geometry of the thiane ring, provides a solid foundation for understanding its three-dimensional structure. The predicted spectroscopic data will be invaluable for its characterization. The potential of the 4-aminothiane-4-carboxylate scaffold in medicinal chemistry warrants further investigation, and this guide provides the essential foundational knowledge for researchers to embark on such studies.

References

  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Chemtube3d. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • ACS Publications. (n.d.). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. Retrieved from [Link]

  • PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • SpringerLink. (n.d.). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational flexibility of 4,4-dimethyl-3,4-dihydro-2H-1,4-thiasiline and its monoheterocyclic analogs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • ACS Publications. (n.d.). The chemical-shift difference between the .beta. axial and equatorial protons in pentamethylene heterocycles. Retrieved from [Link]

  • PubMed. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Lectures 4 & 5: Alkanes Continued! Conformational Energy of Ethane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-Aminocoumarin derivatives: synthesis and applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor Ability of σ Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • YouTube. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!. Retrieved from [Link]

  • Scientific Research Publishing. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]

  • YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • YouTube. (2022). Conformational Analysis of Ethane. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Conformational energy analysis Objective. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.1: Cyclohexane Ring Conformations. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cyclohexane Conformations. Retrieved from [Link]

Sources

Reactivity of the amine group in Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Amine Group in Ethyl 4-aminothiane-4-carboxylate

Abstract

This compound is a fascinating heterocyclic compound featuring a primary amine and an ethyl ester attached to the same carbon atom within a saturated six-membered thiane ring. This unique structural arrangement, a quaternary α-amino acid ester embedded in a cyclic framework, presents both opportunities and challenges in synthetic chemistry. While literature specifically detailing the reactivity of this exact molecule is sparse, its chemical behavior can be confidently predicted based on fundamental principles of amine chemistry and analogies with structurally similar compounds. This guide provides a comprehensive exploration of the predicted reactivity of the amine group in this compound, offering valuable insights for researchers in organic synthesis and drug discovery. We will delve into the key reactions of acylation, alkylation, and sulfonylation, providing mechanistic details, detailed experimental protocols, and discussions on potential synthetic challenges such as steric hindrance.

Introduction and Structural Analysis

The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, is a valuable scaffold in medicinal chemistry.[1] The incorporation of an amino acid-like functionality at the 4-position, as seen in this compound, creates a molecule with significant potential for the synthesis of novel bioactive compounds. The primary amine group serves as a key handle for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The core structure presents a primary amine that is sterically hindered due to its location on a quaternary carbon, flanked by the ethyl carboxylate group and the methylene groups of the thiane ring. This steric congestion is a critical factor that will influence the kinetics of its reactions. The thiane ring itself is conformationally flexible, typically adopting a chair conformation similar to cyclohexane. The substituents at the C4 position can exist in either axial or equatorial orientations, which may also play a role in modulating the amine's reactivity.

Predicted Reactivity of the Amine Group: A Focus on Key Transformations

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic, driving its reactivity with a variety of electrophiles. The most common and synthetically useful transformations involve acylation, alkylation, and sulfonylation.

Acylation: Formation of Amides

The reaction of the primary amine in this compound with acylating agents such as acyl chlorides or anhydrides is expected to readily form the corresponding N-acyl derivatives (amides).[2] This reaction is a cornerstone of peptide synthesis and the modification of amines in drug discovery.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product.[3]

Diagram 1: General Mechanism of Amine Acylation

Caption: Nucleophilic acyl substitution mechanism for the acylation of a primary amine.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) to the solution and cool to 0 °C in an ice bath. The base is necessary to neutralize the HCl generated during the reaction with an acyl chloride.[3]

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Aprotic Solvent: Aprotic solvents are used to avoid reaction with the highly reactive acylating agent.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Base: The choice of a hindered, non-nucleophilic base like triethylamine prevents it from competing with the substrate amine in reacting with the acylating agent.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction, particularly with reactive acyl chlorides.

Parameter Condition/Reagent Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic, good solubility for reactants.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes HCl byproduct, non-nucleophilic.
Temperature 0 °C to Room TemperatureControls exothermicity, allows for smooth reaction.
Monitoring TLC, LC-MSTracks reaction progress to determine endpoint.
Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the primary amine with alkyl halides provides access to secondary and tertiary amines. However, this reaction is often complicated by polyalkylation, where the initially formed secondary amine, which is often more nucleophilic than the primary amine, reacts further with the alkyl halide.[4]

Mechanism: The alkylation proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Diagram 2: General Mechanism of Amine Alkylation

alkylation_mechanism Amine R-NH₂ SecondaryAmine R-NH-R' Amine->SecondaryAmine S_N2 Attack AlkylHalide R'-X Base Base ProtonatedBase Base-H⁺ SecondaryAmine->ProtonatedBase Deprotonation

Caption: S_N2 mechanism for the alkylation of a primary amine.

Strategies for Selective Mono-Alkylation: Due to the steric hindrance around the amine group in this compound, mono-alkylation might be more favored than in less hindered primary amines. However, to further enhance selectivity, several strategies can be employed:

  • Use of a Large Excess of the Amine: This ensures that the alkyl halide is more likely to encounter a molecule of the primary amine rather than the secondary amine product. This is often impractical if the amine is a valuable starting material.

  • Controlled Stoichiometry and Slow Addition: Careful control of the amount of alkylating agent and its slow addition to the reaction mixture can help to minimize polyalkylation.

  • Use of Bulky Alkylating Agents: The steric hindrance of the amine coupled with a bulky alkyl halide will disfavor the formation of a more sterically congested tertiary amine.

  • Competitive Deprotonation/Protonation Strategy: Under controlled pH, it's possible to selectively deprotonate the starting primary amine while keeping the more basic secondary amine product protonated and thus unreactive.[5]

Experimental Protocol: General Procedure for N-Alkylation

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH), which is effective for selective mono-alkylation.[4]

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 eq.) and heat the reaction mixture (e.g., to 50-80 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography.

Sulfonylation: Formation of Sulfonamides

The reaction of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many pharmaceuticals (sulfa drugs) and is generally very stable.[6]

Mechanism: Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Diagram 3: General Workflow for Amine Derivatization

workflow start Start: this compound dissolve Dissolve in Aprotic Solvent (e.g., DCM, THF) start->dissolve add_base Add Base (e.g., TEA, K₂CO₃) dissolve->add_base cool Cool to 0°C (for acylation/sulfonylation) add_base->cool add_electrophile Add Electrophile: - Acyl Chloride - Alkyl Halide - Sulfonyl Chloride cool->add_electrophile react React (Stir at RT or Heat) add_electrophile->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Dry & Purify (Column Chromatography) workup->purify product Final Product: - Amide - Alkylamine - Sulfonamide purify->product

Caption: A generalized experimental workflow for the derivatization of the amine group.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a solvent such as DCM or pyridine. Pyridine can act as both the solvent and the base.

  • Base and Cooling: If not using pyridine as the solvent, add a base like triethylamine (1.5 eq.) and cool the solution to 0 °C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.1 eq.) portion-wise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Perform an aqueous work-up similar to the acylation procedure. The resulting sulfonamide can be purified by recrystallization or column chromatography.

Analytical Characterization

The structural elucidation of the parent compound and its derivatives would rely on standard spectroscopic techniques.

  • ¹H NMR: The protons on the thiane ring would likely appear as complex multiplets in the region of 1.5-3.5 ppm. The ethyl ester would show a characteristic quartet and triplet. The N-H protons of the primary amine would appear as a broad singlet, which would disappear upon D₂O exchange. For acylated or sulfonylated products, this would be replaced by a downfield-shifted N-H signal, often a triplet if coupled to an adjacent CH₂ group.

  • ¹³C NMR: The quaternary carbon bearing the amine and ester groups would be a key signal. The carbonyl of the ester would appear around 170-175 ppm. The carbons of the thiane ring would resonate in the aliphatic region.

  • IR Spectroscopy: The primary amine would show two N-H stretching bands around 3300-3400 cm⁻¹. The ester carbonyl stretch would be prominent around 1730 cm⁻¹. Upon acylation, a new amide carbonyl stretch would appear around 1650 cm⁻¹, and the N-H stretch would shift.

  • Mass Spectrometry: Electrospray ionization (ESI) would be suitable for detecting the protonated molecule [M+H]⁺, confirming the molecular weight of the parent compound and its derivatives.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not documented, its structural motifs are prevalent in pharmacologically active molecules. Cyclic amino acids are used to introduce conformational constraints in peptides, leading to improved metabolic stability and receptor selectivity. The thiane scaffold itself is found in various bioactive compounds. The ability to easily derivatize the amine group makes this molecule an attractive starting point for generating libraries of compounds for screening against various biological targets. For instance, the sulfonamide derivatives could be explored as potential enzyme inhibitors, while acylated and alkylated analogs could be tested for a wide range of activities.[7][8]

Conclusion

This compound represents a versatile building block for organic synthesis and medicinal chemistry. Although direct experimental data on its reactivity is limited, a thorough understanding of fundamental amine chemistry allows for a confident prediction of its behavior. The primary amine group is expected to undergo facile acylation, alkylation, and sulfonylation, providing access to a diverse range of derivatives. The inherent steric hindrance at the C4 position is a key feature that must be considered in reaction design, potentially offering an advantage in controlling selectivity, particularly in N-alkylation reactions. This guide provides a solid theoretical and practical framework for researchers looking to explore the synthetic potential of this intriguing molecule.

References

  • Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Journal of Organic Chemistry, 35(5), 1558-1562.
  • Vogelsang, L., et al. (2014). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 136(49), 17025-17028.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • European Journal of Chemistry. (2024).
  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectral data for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and the correlation of ipso substituent chemical shifts.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893-1896.
  • Choi, J. (2025). Synthesis of Sulfonopeptides. Methods in Molecular Biology, 2931, 249-257.
  • Royal Society of Chemistry. (n.d.).
  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.).
  • Benchchem. (n.d.).
  • Pearson. (2024, October 3).
  • Scilit. (n.d.). Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines.
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Discovery and History of Thiane Compounds.
  • ResearchGate. (n.d.).
  • PubMed Central. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • Khan Academy. (n.d.).
  • Frontiers. (2025, March 31).
  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • Chemistry LibreTexts. (2024, March 17). 21.
  • MSU chemistry. (n.d.).
  • YouTube. (2019, September 23).
  • PubMed. (n.d.). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy.

Sources

Stability and storage conditions for Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. Ethyl 4-aminothiane-4-carboxylate, a key building block featuring a saturated sulfur-containing heterocycle, presents unique stability and handling considerations. This guide synthesizes chemical principles with available data to provide a comprehensive framework for its storage and use, ensuring the reliability of experimental outcomes.

Chemical Profile and Inherent Stability Factors

This compound (CAS 1248324-93-7) possesses a unique trifecta of functional groups that dictate its chemical behavior: a tertiary amine, an ethyl ester, and a sulfide moiety within the thiane ring. Each of these contributes to potential degradation pathways that must be mitigated through proper storage.

  • Sulfide Moiety: The sulfur atom in the thiane ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This oxidative process can be catalyzed by atmospheric oxygen, trace metal impurities, and exposure to light.

  • Ester Group: The ethyl carboxylate is prone to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.

  • Amino Group: While the tertiary amine is generally stable, its basicity can influence the local pH environment and potentially catalyze degradation reactions.

A supplier datasheet indicates a shelf life of 1095 days (3 years) under appropriate conditions, suggesting good stability when handled correctly.[1]

Recommended Storage Conditions

Based on the chemical structure and general guidelines for related compounds, a multi-faceted approach to storage is recommended to preserve the integrity of this compound.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)While one supplier suggests room temperature[1], general practice for sulfur-containing compounds favors cooler temperatures to minimize oxidative degradation. Refrigeration is a prudent measure for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the sulfide, storage under an inert atmosphere is critical. This displaces atmospheric oxygen, a key driver of degradation.
Light Amber or Opaque ContainersProtection from light, especially UV wavelengths, is crucial to prevent photo-catalyzed oxidation and degradation.[2]
Moisture Tightly Sealed Containers in a Dry EnvironmentThe ester functional group is susceptible to hydrolysis. Storing in a desiccated environment or with a desiccant will prevent moisture-induced degradation.[2]

General storage advice for the parent thiane structure emphasizes a cool, dry, well-ventilated area away from oxidizing agents, with the compound kept in tightly sealed containers protected from light and moisture.[2]

Potential Degradation Pathways and Chemical Incompatibilities

Understanding potential degradation is key to proactive stability management. The primary routes of degradation are oxidation and hydrolysis.

G cluster_main Degradation Pathways A This compound B Sulfoxide Derivative A->B Oxidation (O₂, Light) D 4-Aminothiane-4-carboxylic Acid A->D Hydrolysis (H₂O, Acid/Base) C Sulfone Derivative B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

Chemical Incompatibilities:

To ensure stability, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: Reagents like peroxides, nitrates, and perchlorates can aggressively oxidize the sulfide.[2]

  • Strong Acids and Bases: These can catalyze the rapid hydrolysis of the ester group. The acidic nature of some chromatography media, like silica gel, has been noted to cause decomposition of sensitive thiane derivatives.[3]

  • Reactive Halogenated Compounds: These may react with the amine or sulfide functional groups.

Experimental Protocol: Verifying Compound Integrity

Researchers should periodically verify the purity of their stock, especially for long-term studies. A straightforward workflow using High-Performance Liquid Chromatography (HPLC) is recommended.

G cluster_workflow Purity Verification Workflow prep Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect UV Detection (e.g., 210-254 nm) & Mass Spectrometry (MS) hplc->detect analyze Analyze Data (Assess Purity, Identify Degradants) detect->analyze

Sources

Methodological & Application

Application Notes and Protocols for Ethyl 4-aminothiane-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Saturated heterocycles, in particular, have garnered significant interest for their ability to introduce three-dimensional complexity into drug candidates, often leading to improved physicochemical properties and target engagement. Ethyl 4-aminothiane-4-carboxylate, a unique building block featuring a thiane ring with a quaternary center bearing both an amino and an ester group, represents an intriguing yet underexplored scaffold.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in the potential applications of this compound. Due to the limited volume of published literature specifically detailing the applications of this compound, this guide will focus on its potential, drawing insights from the broader context of sulfur-containing heterocycles in medicinal chemistry. The protocols provided are foundational, intended to serve as a starting point for the exploration of this promising building block.

Introduction to this compound

This compound is a saturated heterocyclic compound with the following structure:

Chemical Structure:

Key Structural Features:

  • Thiane Ring: A six-membered saturated ring containing a sulfur atom. This scaffold provides a defined three-dimensional geometry.

  • Quaternary Center: The C4 position is a quaternary carbon, which can impart steric hindrance and conformational rigidity to molecules.

  • Primary Amine: A versatile functional group for a wide range of chemical modifications, including amidation, alkylation, and sulfonylation.

  • Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or used in other ester-based transformations.

Physicochemical Properties (Predicted):

PropertyPredicted Value
CAS Number 1248324-93-7
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.28 g/mol
LogP (Predicted) 0.5 - 1.5
pKa (Amine, Predicted) 8.5 - 9.5

The Thiane Scaffold in Medicinal Chemistry: A Strategic Overview

While specific data on this compound is scarce, the broader class of sulfur-containing heterocycles, including thianes, holds a significant place in drug discovery.[1][2] The thiane ring is a bioisostere of cyclohexane and piperidine, offering a unique combination of properties.

Rationale for Incorporating the Thiane Moiety:

  • Modulation of Physicochemical Properties: The sulfur atom, with its larger atomic radius and different electronegativity compared to carbon or nitrogen, can influence lipophilicity, metabolic stability, and crystal packing of a molecule.

  • Vectorial Exit Points: The non-planar, chair-like conformation of the thiane ring provides well-defined exit vectors for substituents, allowing for precise spatial orientation of pharmacophoric groups.

  • Novel Chemical Space: The under-exploration of thiane-containing scaffolds relative to their carbocyclic and nitrogen-containing counterparts presents an opportunity to access novel chemical space and intellectual property.

Potential Applications in Drug Discovery

Based on its structural features, this compound can be envisioned as a versatile building block for the synthesis of a variety of therapeutic agents.

As a Constrained Amino Acid Surrogate

The quaternary α-amino ester functionality suggests its use as a constrained, non-natural amino acid. Incorporation into peptide or small molecule scaffolds can enforce specific conformations, which may be beneficial for binding to protein targets.

Scaffolding for CNS-Active Agents

Saturated heterocyclic rings are prevalent in drugs targeting the central nervous system (CNS). The thiane moiety can be used to explore new regions of the pharmacophoric space for targets such as G-protein coupled receptors (GPCRs) and ion channels.

Development of Enzyme Inhibitors

The amino and ester groups provide handles for the introduction of functionalities that can interact with the active sites of enzymes. For example, the amino group could be functionalized to target serine proteases, while the carboxylate (after hydrolysis) could chelate metal ions in metalloproteinases.

Experimental Protocols: Foundational Methodologies

The following protocols are provided as a starting point for the chemical modification of this compound.

Protocol 1: N-Acylation of the Primary Amine

This protocol describes a standard procedure for the acylation of the primary amine to form an amide linkage, a common transformation in medicinal chemistry.

Workflow for N-Acylation:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve this compound in an aprotic solvent (e.g., DCM, THF) B Add a non-nucleophilic base (e.g., triethylamine, DIPEA) A->B C Cool the reaction mixture to 0 °C B->C D Slowly add the acylating agent (e.g., acyl chloride, anhydride) C->D E Allow the reaction to warm to room temperature and stir for 2-16 hours D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench the reaction with water or aqueous bicarbonate solution F->G H Extract the product with an organic solvent G->H I Dry the organic layer over Na2SO4 or MgSO4 H->I J Purify the crude product by column chromatography I->J

Caption: A generalized workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride of choice (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of the Ethyl Ester

This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid, which can then be used in further synthetic transformations.

Workflow for Ester Hydrolysis:

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up and Isolation A Dissolve this compound in a mixture of THF and water B Add an aqueous solution of a base (e.g., LiOH, NaOH) A->B C Stir the reaction at room temperature for 2-8 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Remove the organic solvent under reduced pressure D->E F Acidify the aqueous solution to pH 3-4 with 1M HCl E->F G Extract the product with an organic solvent (e.g., ethyl acetate) F->G H Dry the organic layer and concentrate to yield the product G->H

Caption: A generalized workflow for the hydrolysis of the ethyl ester of this compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion and Future Outlook

This compound stands as a building block with considerable untapped potential. Its unique combination of a conformationally restricted thiane scaffold and versatile amino and ester functionalities makes it an attractive candidate for the generation of novel compound libraries. While direct applications are yet to be widely reported, the foundational principles of medicinal chemistry suggest that this molecule could play a role in the development of new therapeutics across various disease areas. The protocols outlined in this document provide a starting point for the chemical exploration of this intriguing scaffold. It is our hope that this guide will stimulate further research into the synthesis and application of this compound and its derivatives, ultimately contributing to the advancement of drug discovery.

References

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234.
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486–508.
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024). Preprints.org.
  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (2024).
  • Gamble, M. P., et al. (1996). Amino acid derived thiane oxide and dioxide systems as disposable templates: Synthesis of α-amino ketones, anti-amino alcohols and an amino cyclopentenone. Tetrahedron Letters, 37(41), 7457-7460.

Sources

Application Notes and Protocols: Ethyl 4-aminothiane-4-carboxylate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiane Scaffold as a Conformationally-Restricted Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new chemical space and developing therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Saturated heterocyclic rings are privileged structures in medicinal chemistry, and among them, the piperidine ring is arguably the most ubiquitous. However, the exploration of bioisosteric replacements for common scaffolds is a powerful strategy for lead optimization and the generation of new intellectual property. The thiane (tetrahydrothiopyran) ring system, a six-membered saturated heterocycle containing a sulfur atom, represents a compelling yet underexplored alternative to the more common piperidine and cyclohexane moieties.

The introduction of a sulfur atom in place of a methylene group or a nitrogen atom can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and hydrogen bonding capacity. Furthermore, the geminal substitution at the 4-position of the thiane ring with both an amino group and a carboxylate moiety, as seen in Ethyl 4-aminothiane-4-carboxylate, creates a rigid, three-dimensional scaffold that can be strategically employed to orient functional groups towards their biological targets. This constrained α-amino acid analog is a valuable building block for the synthesis of novel peptidomimetics, spirocyclic compounds, and decorated scaffolds for a variety of therapeutic targets.

These application notes provide a comprehensive guide to the synthesis, derivatization, and potential applications of this compound as a versatile scaffold for drug discovery. The protocols outlined herein are designed to be adaptable for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Physicochemical Properties and Design Rationale

The strategic incorporation of the this compound scaffold into a drug discovery program is underpinned by several key design principles:

PropertyRationale for Drug Discovery
Scaffold Rigidity The tetrahedral geometry of the sp³-hybridized carbon at the 4-position restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
Bioisosterism The thiane ring can serve as a bioisostere of piperidine, pyran, and cyclohexane rings, offering a novel chemical space with distinct electronic and steric properties. This "scaffold hopping" approach can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and novel intellectual property.
Three-Dimensionality The non-planar nature of the thiane ring allows for the presentation of substituents in distinct spatial orientations, facilitating the exploration of three-dimensional pharmacophores.
Metabolic Stability The presence of the sulfur atom can alter the metabolic profile of a compound compared to its carbocyclic or nitrogen-containing analogs, potentially blocking sites of metabolism and increasing in vivo half-life.
Functional Handles The primary amine and the ethyl ester provide two orthogonal functional groups for derivatization, allowing for the facile construction of diverse chemical libraries.

Synthesis of the this compound Scaffold

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and scalable synthesis can be proposed based on the well-established Strecker synthesis of α-amino acids, followed by esterification. A similar methodology has been successfully applied to the synthesis of the analogous 4-amino-tetrahydro-2-pyran-4-carboxylic acid[1]. The proposed synthetic workflow is outlined below.

Synthesis_Workflow Tetrahydrothiopyranone Tetrahydrothiopyran-4-one Aminonitrile 4-Aminothiane-4-carbonitrile Tetrahydrothiopyranone->Aminonitrile  Strecker Reaction (NH4Cl, KCN) AminoAcid 4-Aminothiane-4-carboxylic acid Aminonitrile->AminoAcid  Nitrile Hydrolysis (Acid or Base) EthylEster This compound AminoAcid->EthylEster  Fischer Esterification (EtOH, H+)

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Aminothiane-4-carboxylic acid via Strecker Synthesis

This protocol describes a two-step synthesis of the core amino acid scaffold starting from the commercially available tetrahydrothiopyran-4-one.

Step 1: Synthesis of 4-Aminothiane-4-carbonitrile [2][3][4]

Materials:

  • Tetrahydrothiopyran-4-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Methanol or Ethanol

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in water.

  • Add a concentrated ammonia solution to the mixture.

  • To this solution, add tetrahydrothiopyran-4-one (1.0 equivalent) dissolved in methanol or ethanol.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium cyanide (1.1 equivalents) in water, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product, 4-aminothiane-4-carbonitrile, may precipitate from the reaction mixture. If not, the mixture can be extracted with an organic solvent such as ethyl acetate.

  • The crude product is then washed, dried, and can be used in the next step without further purification or purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino nitriles from ketones or aldehydes[2][4]. The use of ammonium chloride and ammonia provides the source of the amino group, while the cyanide salt acts as the nucleophile to form the carbon-carbon bond. The reaction is typically carried out in an aqueous alcohol solution to ensure the solubility of all reactants.

Step 2: Hydrolysis of 4-Aminothiane-4-carbonitrile to 4-Aminothiane-4-carboxylic acid [2][5]

Materials:

  • 4-Aminothiane-4-carbonitrile

  • Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Water

Procedure (Acid Hydrolysis):

  • Suspend the crude 4-aminothiane-4-carbonitrile in concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum to yield 4-aminothiane-4-carboxylic acid.

Procedure (Base Hydrolysis):

  • Suspend the crude 4-aminothiane-4-carbonitrile in an aqueous solution of sodium hydroxide (e.g., 6M).

  • Heat the mixture at reflux for 4-8 hours.

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: Both acidic and basic conditions are effective for the hydrolysis of nitriles to carboxylic acids[5]. The choice between acid and base hydrolysis may depend on the stability of the scaffold to the reaction conditions and the ease of product isolation.

Protocol 2: Fischer Esterification to this compound[6][7][8][9]

This protocol describes the conversion of the synthesized amino acid to its corresponding ethyl ester.

Materials:

  • 4-Aminothiane-4-carboxylic acid

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 4-aminothiane-4-carboxylic acid (1.0 equivalent) in anhydrous ethanol.

  • Cool the suspension in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or slowly add thionyl chloride (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: Fischer esterification is a standard and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions[6][7]. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of a large excess of ethanol can drive the equilibrium towards the formation of the ester.

Protocols for Library Synthesis: Derivatization of the Scaffold

The presence of a primary amine and an ester group on the this compound scaffold allows for the creation of a diverse library of compounds through various chemical transformations. The following protocols provide general methods for the N-acylation and N-alkylation of the primary amine.

Derivatization_Workflow Scaffold This compound Acylated N-Acylated Derivatives Scaffold->Acylated Acyl Halides / Anhydrides or Carboxylic Acids + Coupling Agents Alkylated N-Alkylated Derivatives Scaffold->Alkylated Reductive Amination (Aldehydes/Ketones + Reducing Agent) Sulfonylated N-Sulfonylated Derivatives Scaffold->Sulfonylated Sulfonyl Chlorides Urea N-Urea/Thiourea Derivatives Scaffold->Urea Isocyanates / Isothiocyanates

Figure 2: General derivatization strategies for the this compound scaffold.

Protocol 3: General Procedure for N-Acylation

This protocol is suitable for the synthesis of a library of amides from the parent amine.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., HATU, HBTU, or EDC/HOBt

  • Base, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the base (1.5-2.0 equivalents).

  • Method A (using Acyl Chloride): Slowly add the acyl chloride (1.1 equivalents) to the solution at 0 °C.

  • Method B (using Carboxylic Acid): To a separate flask, dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the anhydrous solvent. Stir for 15-30 minutes to form the activated ester, then add this solution to the amine solution.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Causality Behind Experimental Choices: The N-acylation of amines is a fundamental and reliable reaction in organic synthesis[8][9]. The use of an acyl chloride is a direct and often high-yielding method. The use of a carboxylic acid with a coupling agent is a milder alternative that is suitable for more sensitive substrates and allows for the use of a wider range of carboxylic acids. The base is required to neutralize the HCl generated during the reaction (with acyl chlorides) or to facilitate the coupling reaction.

Protocol 4: General Procedure for N-Alkylation via Reductive Amination

This protocol allows for the synthesis of secondary amines from the primary amine scaffold and a carbonyl compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Reducing agent, e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Solvent, e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the solvent.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: Reductive amination is a powerful and widely used method for the synthesis of amines[10][11][12][13]. It is a one-pot procedure that avoids the over-alkylation often observed in direct alkylation with alkyl halides. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.

Potential Applications in Drug Discovery

The this compound scaffold and its derivatives are well-suited for exploration in a variety of therapeutic areas. The rigid, non-peptidic α-amino acid-like structure makes it an attractive building block for the design of:

  • Protease Inhibitors: The constrained scaffold can be used to mimic peptide backbones and present functionalities that interact with the active site of proteases.

  • GPCR Ligands: The three-dimensional nature of the scaffold is ideal for targeting the complex binding pockets of G-protein coupled receptors.

  • Ion Channel Modulators: The rigid structure can be used to position functional groups with high precision to interact with specific residues within ion channels.

  • Inhibitors of Protein-Protein Interactions: The scaffold can serve as a template for the design of molecules that mimic key secondary structural elements (e.g., β-turns) involved in protein-protein interactions.

The derivatization protocols provided in this document enable the creation of a focused library of compounds around the this compound core, allowing for a systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Conclusion

This compound is a versatile and valuable building block for modern drug discovery. Its unique combination of a conformationally restricted thiane ring and orthogonal functional handles provides a powerful platform for the design and synthesis of novel, three-dimensional molecules. The synthetic and derivatization protocols outlined in these application notes are intended to provide a solid foundation for researchers to explore the potential of this exciting scaffold in their own drug discovery programs. The exploration of this and other underutilized scaffolds will undoubtedly contribute to the development of the next generation of innovative therapeutics.

References

  • Shanghai Carlo Chemical Co., Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942363A.
  • Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. Available at: [Link]

  • Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube. Available at: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
  • Method for the N-acylation of aminocarboxylic acids. Google Patents.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • Tarawneh, A. H. (2022).
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]

  • Plimmer, H. (1969). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. Google Patents.
  • Michael Evans. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. Available at: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

  • Organic Syntheses. THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Available at: [Link]

Sources

Application Note & Protocols: Derivatization of Ethyl 4-aminothiane-4-carboxylate for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiane Scaffold in Medicinal Chemistry

Saturated heterocyclic scaffolds are cornerstones in modern drug discovery, providing three-dimensional diversity that is often crucial for potent and selective biological activity. Among these, the thiane moiety, a six-membered sulfur-containing heterocycle, offers a unique combination of properties. The sulfur atom, being larger and more polarizable than carbon or oxygen, can engage in specific interactions with biological targets and influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.

Ethyl 4-aminothiane-4-carboxylate is a particularly attractive building block for the synthesis of compound libraries for high-throughput screening. The presence of a primary amino group and an ester functionality on a constrained cyclic scaffold provides two orthogonal points for diversification, allowing for the rapid generation of a wide array of derivatives with distinct chemical and spatial properties. This application note provides a detailed guide to the derivatization of this versatile scaffold, focusing on robust and scalable reactions suitable for library synthesis. We will delve into the rationale behind the chosen methodologies and provide detailed, field-proven protocols for N-acylation, reductive amination, sulfonylation, and urea formation.

Core Derivatization Strategies: A Multi-pronged Approach to Library Generation

The derivatization of this compound can be systematically approached by targeting the nucleophilic primary amine. The choice of reaction will dictate the nature of the substituent introduced, thereby influencing the overall properties of the resulting molecules. The following sections detail key derivatization pathways.

N-Acylation: Introducing Amide Functionality

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[1] N-acylation of the primary amine of this compound introduces a diverse range of functionalities, depending on the carboxylic acid used. This reaction is generally robust and high-yielding.

Causality of Experimental Choices: The selection of the coupling reagent is critical for efficient amide bond formation, especially when dealing with sterically hindered or electronically deactivated substrates. A combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an activating agent like 1-Hydroxybenzotriazole (HOBt) is a classic and effective choice.[1] HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC, generating a more reactive HOBt ester and preventing side reactions. The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

N_Acylation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Thiane This compound Coupling Amide Bond Formation Thiane->Coupling Carboxylic_Acid R-COOH Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling Activation->Coupling Reactive Intermediate Purification Work-up & Purification Coupling->Purification Amide_Product N-Acylated Thiane Derivative Purification->Amide_Product

N-Acylation Workflow Diagram.

Protocol 1: General Procedure for N-Acylation

  • To a solution of the carboxylic acid (1.2 equivalents) in a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.5 M), add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

ParameterConditionRationale
Solvent DCM, DMFGood solubility for reactants and reagents.
Coupling Reagents EDC, HOBtEfficiently forms a reactive ester for amide coupling.[1]
Base DIPEANon-nucleophilic base to neutralize acids without competing in the reaction.
Temperature Room TemperatureSufficient for most couplings; gentle on sensitive functional groups.
Purification Aqueous Work-up & ChromatographyStandard procedure to remove reagents and by-products.
Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[2][3] By reacting this compound with an aldehyde or ketone, a diverse range of alkyl or aryl substituents can be introduced at the nitrogen atom. This one-pot reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Causality of Experimental Choices: The choice of reducing agent is paramount for a successful reductive amination. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild and selective for the reduction of the iminium ion intermediate over the starting carbonyl compound.[2] The reaction is often carried out in a slightly acidic medium, which catalyzes the formation of the iminium ion. Dichloroethane (DCE) is a common solvent for this transformation.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Thiane This compound Imine_Formation Imine/Iminium Formation Thiane->Imine_Formation Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Imine_Formation STAB Sodium Triacetoxyborohydride (STAB) Reduction In situ Reduction STAB->Reduction Acid Acetic Acid (catalytic) Acid->Imine_Formation Imine_Formation->Reduction Iminium Intermediate Purification Work-up & Purification Reduction->Purification Alkylated_Amine N-Alkylated Thiane Derivative Purification->Alkylated_Amine

Reductive Amination Workflow Diagram.

Protocol 2: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in Dichloroethane (DCE) (0.5 M), add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Dichloroethane (DCE)Aprotic solvent suitable for both imine formation and reduction.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for the iminium intermediate.[2]
Catalyst Acetic AcidCatalyzes the formation of the iminium ion.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.
Purification Aqueous Work-up & ChromatographyRemoves inorganic salts and unreacted starting materials.
N-Sulfonylation: Installation of Sulfonamide Groups

Sulfonamides are a prevalent functional group in many marketed drugs due to their ability to act as hydrogen bond donors and acceptors and their metabolic stability. N-sulfonylation of this compound with various sulfonyl chlorides provides access to a library of sulfonamide derivatives.

Causality of Experimental Choices: The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Pyridine is a common choice as it can also act as a nucleophilic catalyst. A non-nucleophilic base like triethylamine in an aprotic solvent like DCM is also a standard condition.

Protocol 3: General Procedure for N-Sulfonylation

  • Dissolve this compound (1.0 equivalent) in pyridine or DCM (0.5 M).

  • If using DCM, add triethylamine (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Urea Formation: Accessing Ureido Derivatives

Urea moieties are important pharmacophores that can participate in extensive hydrogen bonding networks. The reaction of the primary amine of this compound with an isocyanate is a straightforward and high-yielding method to generate urea derivatives.[4][5]

Causality of Experimental Choices: This reaction is typically very clean and proceeds without the need for a catalyst. An aprotic solvent like THF or DCM is suitable. The reaction is often exothermic, so dropwise addition of the isocyanate may be necessary.

Protocol 4: General Procedure for Urea Formation

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as THF or DCM (0.5 M).

  • Add the isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography if necessary.

ParameterConditionRationale
Solvent THF, DCMAprotic solvents that do not react with isocyanates.
Reagent IsocyanateHighly reactive towards primary amines, leading to clean urea formation.[4]
Temperature Room TemperatureThe reaction is typically fast and efficient at ambient temperature.
Purification Filtration/Trituration/ChromatographyPurification method depends on the physical properties of the product.

Library Synthesis Considerations

For the synthesis of a library of derivatives, these protocols can be adapted for parallel synthesis formats. Solid-phase synthesis can also be a powerful approach, where the this compound scaffold is attached to a resin, allowing for iterative derivatization and simplified purification.[6][7][8]

Characterization and Quality Control

The successful synthesis of the derivatized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced substituent are key diagnostic features.

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the final products. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Analysis: The purity of the final compounds in a library is critical for reliable biological screening. High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection is the standard method for purity assessment.

Conclusion

This compound is a versatile and valuable scaffold for the construction of diverse compound libraries. The derivatization strategies outlined in this application note, including N-acylation, reductive amination, sulfonylation, and urea formation, provide robust and scalable methods for exploring the chemical space around this privileged core. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel molecules with the potential for significant biological activity.

References

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234.
  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed.
  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publishers.
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (n.d.).
  • Choudhary, S., Silakari, O., & Singh, P. K. (2018). Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. Mini-Reviews in Medicinal Chemistry, 18(17), 1452–1478.
  • A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. (n.d.). Benchchem.
  • Urea Form
  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-Review. (n.d.).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.).
  • Solid-phase synthesis of the compound 20. Reagents and... (n.d.).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020, November 2). YouTube.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PubMed Central.
  • Making DNA-Encoded Libraries by Solid Phase Synthesis. (2023, November 27). eMolecules.
  • Solid-Phase Compound Library Synthesis in Drug Design and Development. (n.d.).
  • How to Make Amides: Mechanism. (2014, March 26). YouTube.
  • Aldehydes as reducing agents: Reductive alkyl
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (n.d.). PubMed Central.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
  • Synthesis of monofunctional platinum(iv) carboxylate precursors for use in Pt(iv)
  • One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. (2021, May 14). PubMed Central.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). PubMed Central.
  • Urea derivative synthesis by amid
  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calcul
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central.
  • Reductive amination of aldehydes and ketones with nitro compounds. (a)... (n.d.).
  • Purine and Related Compound Purification Str
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PubMed Central.
  • This compound | 1248324-93-7. (2025, October 14). ChemicalBook.
  • This compound, min 97%, 500 mg. (n.d.). CP Lab Safety.
  • One‐Pot Synthesis of DL‐2‐Amino‐2‐thiazoline‐4‐carboxylic Acid. (2025, August 7).
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (2025, August 6).

Sources

The Thiane Scion: Unlocking Heterocyclic Diversity with Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Untapped Potential

In the landscape of modern synthetic chemistry, the quest for novel molecular scaffolds that impart unique three-dimensional geometries and physicochemical properties to bioactive molecules is relentless. Ethyl 4-aminothiane-4-carboxylate, a conformationally constrained β-amino acid ester, emerges as a compelling yet underexplored building block for the synthesis of complex heterocyclic systems. The inherent stereochemistry of the thiane ring, coupled with the versatile amino and ester functionalities, offers a gateway to a diverse array of spirocyclic and fused heterocyclic structures of significant interest in drug discovery and materials science. This guide provides an in-depth exploration of the potential applications of this compound in heterocyclic synthesis, complete with detailed protocols and the underlying scientific rationale.

The thiane moiety, a six-membered saturated ring containing a sulfur atom, can serve as a bioisostere for a cyclohexane ring, potentially modulating pharmacokinetic properties such as solubility and metabolic stability. The quaternary center bearing both an amino and an ester group provides a strategic linchpin for the construction of spiro-heterocycles, a structural motif known to enhance the rigidity and novelty of drug candidates.[1]

Core Synthetic Applications and Protocols

This section delineates the prospective applications of this compound in key heterocyclic transformations. The protocols provided are based on well-established synthetic methodologies and are designed to be robust and adaptable.

The Pictet-Spengler Reaction: A Gateway to Spiro[thiane-tetrahydroisoquinolines] and Spiro[thiane-β-carbolines]

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[2] While traditionally applied to acyclic amines, the use of this compound as the amine component offers a direct route to novel spirocyclic systems.

Scientific Rationale:

The reaction proceeds via the in situ formation of an iminium ion from the condensation of the primary amine of this compound and an aldehyde. The subsequent intramolecular electrophilic attack of a tethered aromatic ring onto the iminium carbon leads to the formation of the spiro-heterocycle. The choice of the aromatic moiety (e.g., a phenyl or indole group) attached to the aldehyde will determine the nature of the resulting spiro-heterocycle. The reaction is typically promoted by protic or Lewis acids.[3]

Experimental Workflow: Pictet-Spengler Reaction

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A This compound E Combine Reactants & Solvent A->E B Arylacetaldehyde B->E C Solvent (e.g., Toluene) C->E D Acid Catalyst (e.g., TFA) F Add Acid Catalyst D->F E->F G Heat to Reflux F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I J Quench with Base I->J K Extract with Organic Solvent J->K L Dry & Concentrate K->L M Purify by Chromatography L->M

Caption: Workflow for the Pictet-Spengler reaction.

Detailed Protocol for the Synthesis of a Spiro[thiane-tetrahydroisoquinoline] Derivative:

  • Reaction Setup: To a solution of this compound (1.0 mmol) and 2-phenylethanal (1.1 mmol) in dry toluene (10 mL) under an inert atmosphere, add trifluoroacetic acid (TFA, 1.5 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired spiro[thiane-tetrahydroisoquinoline] product.

Data Presentation: Potential Substrate Scope

Aldehyde SubstrateExpected Spiro-HeterocyclePotential Biological Relevance
2-PhenylethanalSpiro[thiane-tetrahydroisoquinoline]CNS agents, enzyme inhibitors
TryptaldehydeSpiro[thiane-tetrahydro-β-carboline]Serotonergic ligands, anticancer agents
2-(3,4-Dimethoxyphenyl)ethanalSpiro[thiane-dimethoxytetrahydroisoquinoline]Adrenergic receptor ligands
The Ugi Four-Component Reaction: Constructing Complex Peptidomimetics

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot.[4] Employing this compound as the amine component introduces a conformationally constrained cyclic scaffold into the resulting α-acylamino amide product.

Scientific Rationale:

The reaction is initiated by the formation of an imine between this compound and an aldehyde. This is followed by the nucleophilic addition of the isocyanide to the iminium ion and subsequent trapping of the resulting nitrilium ion by the carboxylate. An intramolecular Mumm rearrangement then yields the stable Ugi product.[5] The incorporation of the thiane ring can influence the folding and receptor-binding properties of the resulting peptidomimetics.

Reaction Mechanism: Ugi Four-Component Reaction

A This compound E Imine Formation A->E B Aldehyde B->E C Carboxylic Acid F Iminium Ion C->F D Isocyanide D->F E->F G Nitrilium Intermediate F->G H Mumm Rearrangement G->H I Ugi Product H->I

Caption: Key steps in the Ugi four-component reaction.

Detailed Protocol for a Generic Ugi Reaction:

  • Reaction Setup: In a vial, dissolve this compound (1.0 mmol), a chosen aldehyde (1.0 mmol), and a carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Reaction Execution: Add an isocyanide (1.0 mmol) to the solution and stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours to 24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct crystallization or by column chromatography on silica gel.

Data Presentation: Component Variation in the Ugi Reaction

AldehydeCarboxylic AcidIsocyanideExpected Product Feature
IsobutyraldehydeAcetic Acidtert-Butyl isocyanideAliphatic peptidomimetic
BenzaldehydeBenzoic AcidCyclohexyl isocyanideAromatic-rich peptidomimetic
FormaldehydeGlycine (N-protected)Ethyl isocyanoacetateDipeptide-like structure
Synthesis of Spiro-Hydantoins and other Fused Heterocycles

The vicinal amino and ester functionalities of this compound make it an ideal precursor for the synthesis of various other spiro-heterocycles, such as hydantoins, pyrimidines, and benzodiazepines, through condensation reactions with appropriate bifunctional reagents.

Scientific Rationale:

For the synthesis of spiro-hydantoins, the amino group can react with an isocyanate to form a urea intermediate, which can then undergo intramolecular cyclization via the attack of the nitrogen on the ester carbonyl. Alternatively, reaction with α-keto acids or their derivatives can also lead to related heterocyclic systems. The synthesis of spiro-pyrimidines could be envisioned through condensation with β-dicarbonyl compounds or their equivalents.

Experimental Workflow: Synthesis of a Spiro-Hydantoin

cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization A This compound D Stir at RT A->D B Isocyanate (R-NCO) B->D C Solvent (e.g., DCM) C->D E Urea Intermediate D->E G Heat to Reflux E->G F Add Base (e.g., NaOEt) F->G H Spiro-Hydantoin G->H

Caption: Two-step synthesis of a spiro-hydantoin.

Detailed Protocol for the Synthesis of a Spiro-Thiane-Hydantoin:

  • Urea Formation: To a solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL), add an isocyanate (e.g., phenyl isocyanate, 1.0 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting amine is consumed (monitored by TLC).

  • Cyclization: Remove the solvent under reduced pressure. Dissolve the crude urea intermediate in ethanol (10 mL) and add a solution of sodium ethoxide (1.2 mmol) in ethanol. Heat the mixture to reflux for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the spiro-hydantoin.

Conclusion and Future Outlook

This compound stands as a promising, albeit underutilized, building block for the construction of novel heterocyclic frameworks. Its unique structural features as a constrained cyclic β-amino acid ester open up exciting possibilities for the synthesis of spiro[thiane-heterocycles] through well-established reactions like the Pictet-Spengler and Ugi reactions, as well as through various cyclocondensation strategies. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this versatile scaffold. The resulting heterocyclic compounds, with their inherent three-dimensionality and potential for diverse functionalization, are poised to be valuable additions to screening libraries for drug discovery and for the development of new functional materials. Further exploration into the diastereoselective versions of these reactions will undoubtedly unlock even greater potential for this intriguing synthetic precursor.

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC. Retrieved January 20, 2026, from [Link][1]

  • Ugi reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link][4]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link][2]

  • Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC. Retrieved January 20, 2026, from [Link][3]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link][5]

Sources

Application Notes and Protocol: N-Acylation of Ethyl 4-Aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Thiane Scaffolds in Medicinal Chemistry

Saturated heterocyclic scaffolds are cornerstones in modern drug discovery, offering three-dimensional diversity that often translates to improved pharmacological properties.[1][2] Among these, the thiane ring system, a six-membered saturated heterocycle containing a sulfur atom, is of significant interest. The incorporation of a quaternary center, such as in ethyl 4-aminothiane-4-carboxylate, provides a rigid framework that can be strategically functionalized. The N-acylation of this primary amino group is a pivotal transformation, enabling the introduction of a vast array of functionalities. This modification allows for the systematic exploration of structure-activity relationships (SAR), optimizing parameters such as potency, selectivity, and pharmacokinetic profiles. The resulting N-acyl thiane derivatives are valuable intermediates in the synthesis of novel therapeutic agents, with potential applications spanning from oncology to infectious diseases.[3][4]

This document provides a comprehensive guide to the N-acylation of this compound, detailing a robust protocol, the underlying chemical principles, and practical insights for its successful implementation in a research and development setting.

Chemical Principles and Mechanistic Overview

The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically conducted under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct generated during the reaction.

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine, removes a proton from the now positively charged nitrogen atom. This step neutralizes the product and generates the triethylammonium chloride salt, driving the reaction to completion.

It is crucial to have a stoichiometric amount of base to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride. The specific acyl chloride, reaction time, and purification method may require optimization depending on the substrate.

Materials and Equipment
  • This compound (or its hydrochloride salt)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

    • If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the stirred solution, slowly add triethylamine (1.1 eq.).

    • Dropwise, add a solution of the acyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The mobile phase will depend on the polarity of the product; a mixture of ethyl acetate and hexanes is a good starting point. The starting amine and the acylated product should have different Rf values.

  • Workup:

    • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[5][6]

    • The choice of eluent will depend on the polarity of the N-acylated product. A gradient of ethyl acetate in hexanes is often effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-acylated this compound.

Quantitative Data Summary

The following table provides a general summary of the reactants and conditions for the N-acylation protocol.

Component Equivalents Role Notes
This compound1.0SubstrateCan be used as the free base or hydrochloride salt.
Acyl Chloride1.05Acylating AgentA slight excess ensures complete consumption of the amine.
Triethylamine (TEA)1.1 (for free base) or 2.2 (for HCl salt)BaseNeutralizes the HCl byproduct.
Anhydrous Dichloromethane (DCM)-SolventShould be dry to prevent hydrolysis of the acyl chloride.
Reaction Temperature 0 °C to Room Temperature-Initial cooling helps to control the exothermic reaction.
Reaction Time 1-4 hours-Monitor by TLC for completion.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound and TEA in anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Stir at RT and Monitor by TLC C->D E Quench with Water D->E Reaction Complete F Wash with NaHCO₃ (aq) and Brine E->F G Dry with MgSO₄ F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J Isolate Pure Product I->J

Caption: Experimental workflow for the N-acylation of this compound.

Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is a relatively non-polar aprotic solvent that dissolves both the amine and the acyl chloride, and it does not react with the reagents. Other aprotic solvents like tetrahydrofuran (THF) or chloroform can also be used.

  • Role of the Base: Triethylamine (TEA) is a non-nucleophilic base, meaning it will not compete with the primary amine in reacting with the acyl chloride. Its primary role is to scavenge the HCl produced. Other hindered amine bases like N,N-diisopropylethylamine (DIPEA) can also be employed.

  • Temperature Control: The initial cooling of the reaction mixture to 0 °C is important to control the exothermic nature of the acylation reaction, especially when performed on a larger scale. This helps to minimize the formation of side products.

  • Purification Strategy: Flash column chromatography is a standard and effective method for purifying the N-acylated product from the triethylammonium chloride salt and any unreacted starting materials or byproducts. The choice of eluent is critical for achieving good separation.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete reaction: Ensure the acyl chloride is not hydrolyzed before use. Use freshly opened or distilled acyl chlorides. Ensure the reaction has gone to completion by TLC.

    • Amine protonation: Ensure sufficient base is used, especially if starting with the hydrochloride salt of the amine.

    • Product loss during workup: The N-acylated product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with DCM.

  • Formation of Side Products:

    • Diacylation: This is generally not an issue with primary amines under these conditions. However, if observed, using a slight excess of the amine may be beneficial.

    • Hydrolysis of acyl chloride: Ensure all glassware is dry and anhydrous solvents are used.

Safety Precautions

  • Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. They react violently with water and alcohols. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • General Handling: Always wear appropriate PPE when handling any chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10]

Conclusion

The N-acylation of this compound is a fundamental and versatile transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed herein, based on the robust Schotten-Baumann conditions, provides a reliable method for accessing a wide range of N-acyl thiane derivatives. Careful attention to experimental conditions, particularly the use of anhydrous solvents and appropriate stoichiometry of reagents, is key to achieving high yields and purity. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important chemical space.

References

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers. [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Research Portal. [Link]

  • Synthesis and Biological Activity of N-Acylhydrazones. ResearchGate. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • Thiazine: Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. PubMed. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions on derivatives of Ethyl 4-aminothiane-4-carboxylate. This class of saturated heterocyclic compounds presents unique challenges due to steric hindrance at the C4-position and the presence of potentially coordinating heteroatoms. These application notes offer insights into reaction design, component selection, and detailed protocols to facilitate the synthesis of novel arylated thiane structures, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Synthetic Challenge and Opportunity

This compound and its derivatives are valuable building blocks in drug discovery. The thiane scaffold, a saturated six-membered ring containing a sulfur atom, is a key motif in various biologically active molecules. Functionalization of this ring system, particularly through the formation of carbon-carbon bonds, allows for the exploration of new chemical space and the generation of diverse molecular libraries.

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, offers a powerful method for creating C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds.[1][2] However, applying this reaction to substrates like substituted aminothianes is non-trivial. The primary challenges include:

  • Steric Hindrance: The quaternary carbon at the C4 position, substituted with both an amino and an ester group, creates significant steric bulk around the reaction center, which can impede the crucial steps of the catalytic cycle.[3][4][5]

  • Heteroatom Coordination: The presence of sulfur and nitrogen atoms in the substrate can lead to catalyst inhibition or poisoning through coordination to the palladium center.

This guide provides a systematic approach to overcoming these challenges, drawing upon established principles for sterically demanding and heteroatom-containing substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[6][7] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime R'B(OR)₂ Base Transmetalation->PdII_R_Rprime PdII_R_Rprime->Pd0 R-R' RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product RX Organic Halide (R-X) RX->OxAdd Boronic Organoboron (R'B(OR)₂) Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

For sterically hindered substrates like derivatives of this compound, the oxidative addition and reductive elimination steps can be particularly challenging. The choice of catalyst, ligand, and base is therefore critical to facilitate these transformations.

Optimizing Reaction Components for Hindered Substrates

Palladium Pre-catalysts and Ligands

The selection of the palladium source and the supporting ligand is paramount for a successful coupling reaction. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often employed.[4][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[10] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging cross-coupling reactions due to their strong σ-donating properties and steric bulk.[9][10]

Table 1: Recommended Catalytic Systems for Suzuki Coupling of Hindered Thiane Derivatives

Catalyst/Pre-catalystLigandKey Features & Rationale
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosBulky biaryl phosphine ligands that create a sterically demanding and electron-rich environment around the palladium center, facilitating oxidative addition and reductive elimination.
PEPPSI™-IPr / PEPPSI™-SIPrIPr, SIPrN-Heterocyclic Carbene (NHC) based pre-catalysts that offer high stability and reactivity, particularly effective for hindered substrates.[9]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common and versatile catalyst, though may be less effective for highly hindered substrates compared to more specialized systems.
The Crucial Role of the Base

The base plays multiple roles in the Suzuki-Miyaura coupling.[11][12] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[13][14] For sterically hindered couplings, the choice of base can significantly impact the reaction rate and yield.

Table 2: Selection of Bases for Suzuki Coupling of Hindered Thiane Derivatives

BaseSolvent CompatibilityStrengthComments
K₃PO₄Toluene, Dioxane, THFModerateOften an excellent choice for hindered couplings, providing a good balance of reactivity and minimizing side reactions.
Cs₂CO₃Toluene, Dioxane, THF, DMFStrongA highly effective base, particularly for less reactive coupling partners.[15]
K₂CO₃Toluene, Dioxane, DMF/H₂OModerateA common and cost-effective choice, often used with aqueous solvent mixtures.
NaOtBuToluene, Dioxane, THFStrongA very strong base that can be effective but may promote side reactions with sensitive functional groups.
Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction kinetics. Aprotic polar solvents are generally preferred for Suzuki couplings.

Recommended Solvents:

  • 1,4-Dioxane: A common and effective solvent for a wide range of Suzuki couplings.

  • Toluene: Often used for higher temperature reactions.

  • Tetrahydrofuran (THF): A good choice for reactions at moderate temperatures.

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can be beneficial for less soluble substrates, often used in combination with water.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical halogenated derivative of this compound with an arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add thiane derivative, boronic acid, and base to a dry reaction vessel. B 2. Add solvent and degas the mixture (e.g., with argon bubbling). A->B C 3. Add palladium pre-catalyst and ligand under an inert atmosphere. B->C D 4. Heat the reaction mixture to the desired temperature with stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench. E->F G 7. Perform an aqueous work-up to remove inorganic salts. F->G H 8. Dry the organic layer and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • Halogenated this compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure
  • To a dry oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated thiane derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) to the flask under a positive flow of inert gas.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the solvent.- Try a different solvent system (e.g., DMF/water).- Screen different bases (e.g., Cs₂CO₃).
Formation of homocoupled byproducts - Decomposition of the boronic acid- Slow transmetalation- Use a slight excess of the boronic acid (1.1-1.2 equiv).- Ensure an inert atmosphere is maintained.- Consider a different ligand to accelerate transmetalation.
Dehalogenation of starting material - Presence of water or protic impurities- Use anhydrous solvents and reagents.- Ensure the reaction is performed under a dry, inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives, while challenging, is a feasible and powerful tool for the synthesis of novel, sterically encumbered molecules. Careful selection of a bulky, electron-rich phosphine or NHC ligand, in combination with an appropriate base and solvent, is key to achieving high yields and overcoming the inherent steric and electronic challenges of these substrates. The protocols and guidelines presented herein provide a robust starting point for researchers and drug development professionals to successfully functionalize this important class of heterocyclic compounds.

References

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 2019.

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed, 2013.

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 2018.

  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 2006.

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate, 2022.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate, 2015.

  • Cross-coupling reaction. Wikipedia.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.

  • Stacking Patterns of thieno[3,2-b]thiophenes Functionalized by Sequential Palladium-Catalyzed Suzuki and Heck Cross-Coupling Reactions. PubMed, 2014.

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023.

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 2007.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences, 2010.

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate, 2005.

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2021.

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Application Notes and Protocols: Ethyl 4-aminothiane-4-carboxylate - A Versatile Scaffold for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis and potential applications of Ethyl 4-aminothiane-4-carboxylate, a valuable yet underexplored building block for the development of novel therapeutic agents. While direct literature on this specific molecule is scarce, this guide consolidates proven synthetic methodologies for analogous compounds to propose a reliable synthetic pathway. Furthermore, we delve into the medicinal chemistry rationale for employing the thiane scaffold, highlighting its potential as a bioisosteric replacement for more common carbocyclic and heterocyclic rings in drug design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with novel scaffolds for inhibitor design.

Introduction: The Thiane Scaffold in Medicinal Chemistry

The thiane (tetrahydro-2H-thiopyran) ring system is a fascinating scaffold in medicinal chemistry that offers a unique combination of physicochemical properties. As a saturated six-membered heterocycle containing a sulfur atom, it can be considered a bioisostere of cyclohexane and piperidine, two of the most ubiquitous ring systems in approved drugs. The replacement of a methylene group (in cyclohexane) or a nitrogen atom (in piperidine) with a sulfur atom can significantly impact a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby offering a valuable strategy for lead optimization.[1]

This compound, with its strategically placed amino and ester functionalities on a quaternary center, presents a rigid and versatile starting point for the synthesis of diverse chemical libraries. The primary amine can be readily derivatized through acylation, reductive amination, and other nitrogen-centered reactions, while the ethyl ester provides a handle for further modification or can participate in interactions with biological targets.

Proposed Synthetic Pathway for this compound

Given the absence of a reported synthesis for the title compound, we propose a robust, multi-step sequence starting from the commercially available precursor, tetrahydro-4H-thiopyran-4-one. The key transformation involves the installation of the vicinal amino and carboxyl functionalities, for which the Strecker synthesis is a well-established and reliable method for the preparation of α-amino acids from ketones.[2][3][4]

Synthetic_Pathway start Tetrahydro-4H-thiopyran-4-one intermediate1 α-Aminonitrile Intermediate start->intermediate1 Strecker Synthesis (NaCN, NH4Cl) intermediate2 4-Aminothiane-4-carboxylic Acid intermediate1->intermediate2 Acid Hydrolysis (e.g., HCl) product This compound intermediate2->product Fischer Esterification (EtOH, H2SO4)

Caption: Proposed synthetic route to this compound.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Tetrahydro-4H-thiopyran-4-oneC5H8OS116.18Commercially available ketone precursor.
4-Aminothiane-4-carboxylic AcidC6H11NO2S161.22Key amino acid intermediate.
This compoundC8H15NO2S189.27Target building block.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for analogous transformations and should be adapted and optimized for the specific substrate.

Protocol 3.1: Synthesis of 4-Aminothiane-4-carbonitrile (α-Aminonitrile Intermediate) via Strecker Synthesis

The Strecker synthesis provides a direct route to α-aminonitriles from ketones.[2][3]

Materials:

  • Tetrahydro-4H-thiopyran-4-one (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Ammonium chloride (NH4Cl) (1.5 eq)

  • Ammonium hydroxide (NH4OH), concentrated

  • Methanol (MeOH)

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.

  • Add concentrated ammonium hydroxide, followed by a solution of sodium cyanide in water. Cool the mixture in an ice bath.

  • Add a solution of tetrahydro-4H-thiopyran-4-one in methanol dropwise to the stirred, cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminothiane-4-carbonitrile. This intermediate is often used in the next step without further purification.

Protocol 3.2: Hydrolysis of 4-Aminothiane-4-carbonitrile to 4-Aminothiane-4-carboxylic Acid

Acid-catalyzed hydrolysis of the nitrile furnishes the corresponding carboxylic acid.[2]

Materials:

  • Crude 4-aminothiane-4-carbonitrile (from Protocol 3.1)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Add the crude 4-aminothiane-4-carbonitrile to a round-bottom flask and add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-12 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to obtain 4-aminothiane-4-carboxylic acid.

Protocol 3.3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid.[5]

Materials:

  • 4-Aminothiane-4-carboxylic acid (1.0 eq)

  • Ethanol (EtOH), absolute (large excess, as solvent)

  • Concentrated sulfuric acid (H2SO4) (catalytic amount)

Procedure:

  • Suspend 4-aminothiane-4-carboxylic acid in absolute ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 8-16 hours, until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Applications in Novel Inhibitor Design

The structural features of this compound make it an attractive starting point for the synthesis of a variety of potential enzyme inhibitors. The thiane scaffold can explore hydrophobic pockets in enzyme active sites, while the amino and ester groups provide vectors for introducing pharmacophoric elements.

General Derivatization Strategies

Derivatization cluster_amine Amine Functionalization cluster_ester Ester Modification start This compound acylation N-Acylation start->acylation reductive_amination Reductive Amination start->reductive_amination sulfonylation Sulfonylation start->sulfonylation hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis amidation Amidation hydrolysis->amidation

Caption: Potential derivatization pathways for this compound.

  • N-Acylation: The primary amine can be readily acylated with a wide range of carboxylic acids, acid chlorides, or anhydrides to introduce diverse side chains. This is a common strategy for probing the S1 pocket of proteases or introducing groups that can form key hydrogen bonds with the target protein.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can be used to introduce substituted alkyl groups on the nitrogen atom, providing access to secondary and tertiary amines with varied steric and electronic properties.

  • Sulfonylation: The amine can be converted to a sulfonamide, a common pharmacophore in many enzyme inhibitors, notably carbonic anhydrase inhibitors.

  • Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, further expanding the chemical space that can be explored.

Case Study: Design of Cathepsin Inhibitors

Cathepsins are a family of proteases implicated in a range of diseases, and their inhibitors often feature a central scaffold that projects substituents into the various binding pockets (S1, S2, etc.). The rigid thiane ring of this compound can serve as an excellent scaffold for orienting such substituents. For example, the amino group can be acylated with a moiety designed to interact with the S2 pocket, while modifications at the ester could target the S1' pocket.

Conclusion

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its synthesis, achievable through established methodologies, provides access to a rigid, three-dimensional scaffold. The strategic placement of versatile functional groups allows for the facile generation of diverse libraries of compounds for screening against a wide range of biological targets. The thiane core offers a valuable alternative to more traditional ring systems, potentially leading to compounds with improved pharmacological profiles. We encourage the exploration of this building block in the quest for novel and effective inhibitors.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Wermuth, C. G. (2006). Bioisosterism in medicinal chemistry. In The Practice of Medicinal Chemistry (pp. 227-249). Academic Press. [Link]

  • Groger, H. (2003). The Strecker reaction. In Comprehensive Organic Synthesis II (Vol. 6, pp. 543-566). Elsevier. [Link]

  • "Strecker Amino Acid Synthesis." Wikipedia, Wikimedia Foundation, 15 Nov. 2023, [Link].

  • "Fischer–Speier esterification." Wikipedia, Wikimedia Foundation, 2 Dec. 2023, [Link].

  • "Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview)." Chemistry of Heterocyclic Compounds, vol. 55, no. 1, 2019, pp. 1-3. [Link]

  • "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, vol. 24, no. 1, 2019, p. 17. [Link]

  • "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry, 16 Nov. 2022, [Link].

  • "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance." Molecules, vol. 27, no. 19, 2022, p. 6296. [Link]

Sources

Scale-up Synthesis of Ethyl 4-aminothiane-4-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-aminothiane-4-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug development. Its rigid, sulfur-containing scaffold provides a unique three-dimensional framework that is of significant interest for the synthesis of novel therapeutic agents. The presence of both a primary amine and an ethyl ester group at a quaternary center offers versatile handles for further chemical modifications, enabling the exploration of diverse chemical space in the pursuit of new drug candidates.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, starting from the readily available tetrahydro-4H-thiopyran-4-one. We present two robust and scalable synthetic routes: the Strecker synthesis and the Bucherer-Bergs reaction followed by hydrolysis and esterification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical considerations for a successful and efficient synthesis on a larger scale.

Strategic Approach to Synthesis

The synthesis of α-amino acids and their esters from cyclic ketones is a well-established transformation in organic chemistry. For the synthesis of this compound, the key precursor is tetrahydro-4H-thiopyran-4-one. Two classical and highly reliable methods for the introduction of the amino and carboxyl functionalities are the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This one-pot, three-component reaction involves the treatment of a ketone with an amine source (ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid.[1][2] This method is known for its efficiency and broad applicability.

  • Bucherer-Bergs Reaction: This reaction provides a direct route to hydantoins from ketones, ammonium carbonate, and a cyanide source.[1][3] The resulting spiro-hydantoin can then be hydrolyzed to the desired α-amino acid. This method is often favored for its operational simplicity and high yields.

Following the formation of the 4-aminothiane-4-carboxylic acid, a final esterification step is required to obtain the target ethyl ester. The Fischer esterification, a classic acid-catalyzed reaction with ethanol, is a suitable and scalable method for this transformation.[4][5][6]

This guide will detail both the Strecker and Bucherer-Bergs approaches, allowing researchers to choose the most suitable method based on their specific laboratory capabilities and scale-up requirements.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process, with a choice of two pathways for the first stage.

Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one intermediate_strecker 4-Amino-4-cyanotetrahydrothiopyran (α-Aminonitrile) start->intermediate_strecker Strecker Synthesis (NH3, KCN) intermediate_bucherer Thia-spirohydantoin start->intermediate_bucherer Bucherer-Bergs Reaction ((NH4)2CO3, KCN) amino_acid 4-Aminothiane-4-carboxylic Acid intermediate_strecker->amino_acid Nitrile Hydrolysis (Acid or Base) intermediate_bucherer->amino_acid Hydantoin Hydrolysis (Base) final_product This compound amino_acid->final_product Fischer Esterification (EtOH, H+)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis via the Strecker Reaction

The Strecker synthesis offers a direct and efficient route to the α-aminonitrile intermediate, which can then be hydrolyzed to the corresponding amino acid.

Protocol 1: Scale-up Synthesis of 4-Amino-4-cyanotetrahydrothiopyran

Rationale: This one-pot reaction is highly atom-economical. The use of ammonium chloride and potassium cyanide in a biphasic solvent system facilitates the in situ formation of ammonia and hydrogen cyanide, minimizing the handling of these toxic reagents in their gaseous forms.[7] The reaction is typically exothermic and requires careful temperature control during the addition of reagents, a critical consideration for scale-up.

ParameterValue
Reactants Tetrahydro-4H-thiopyran-4-one, Potassium Cyanide, Ammonium Chloride
Solvent Water, Methanol
Temperature 0-5 °C (initial), then ambient temperature
Reaction Time 12-24 hours
Work-up Extraction with an organic solvent (e.g., ethyl acetate)

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reagents: Charge the flask with tetrahydro-4H-thiopyran-4-one (1.0 mol, 116.18 g) and a solution of ammonium chloride (1.2 mol, 64.2 g) in water (1 L).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Addition of Cyanide: Slowly add a solution of potassium cyanide (1.1 mol, 71.6 g) in water (500 mL) via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 4-amino-4-cyanotetrahydrothiopyran. The crude product can often be used in the next step without further purification.

Protocol 2: Hydrolysis of 4-Amino-4-cyanotetrahydrothiopyran to 4-Aminothiane-4-carboxylic Acid

Rationale: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids.[2] Using a strong mineral acid like hydrochloric acid at elevated temperatures ensures complete conversion. The amino group will be protonated under these conditions, forming the hydrochloride salt of the amino acid, which often aids in its precipitation and purification.

ParameterValue
Reactant 4-Amino-4-cyanotetrahydrothiopyran
Reagent Concentrated Hydrochloric Acid
Temperature Reflux (approx. 100-110 °C)
Reaction Time 6-12 hours
Work-up Cooling and filtration

Step-by-Step Protocol:

  • Reaction Setup: In a 3 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-amino-4-cyanotetrahydrothiopyran (approx. 1.0 mol).

  • Acid Addition: Carefully add concentrated hydrochloric acid (1 L) to the flask.

  • Heating: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction for the cessation of ammonia evolution.

  • Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The hydrochloride salt of 4-aminothiane-4-carboxylic acid will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the amino acid hydrochloride salt.

Part 2: Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides a direct route to the spiro-hydantoin intermediate, which is then hydrolyzed to the amino acid.

Protocol 3: Scale-up Synthesis of 8-Thia-6,10-diazaspiro[4.5]decane-7,9-dione (Thia-spirohydantoin)

Rationale: This multicomponent reaction is a highly efficient method for the synthesis of hydantoins from ketones.[3] The reaction is typically carried out in a mixture of water and a water-miscible organic solvent, such as ethanol, to ensure the solubility of all reactants. The reaction is driven by the in situ formation of ammonium cyanide and carbon dioxide from ammonium carbonate.

ParameterValue
Reactants Tetrahydro-4H-thiopyran-4-one, Potassium Cyanide, Ammonium Carbonate
Solvent Ethanol, Water
Temperature 60-70 °C
Reaction Time 8-16 hours
Work-up Cooling, filtration, and washing

Step-by-Step Protocol:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine tetrahydro-4H-thiopyran-4-one (1.0 mol, 116.18 g), ammonium carbonate (3.0 mol, 288.27 g), and a 1:1 mixture of ethanol and water (2 L).

  • Addition of Cyanide: To the stirred suspension, add potassium cyanide (1.2 mol, 78.12 g).

  • Heating: Heat the reaction mixture to 60-70 °C and maintain for 8-16 hours with vigorous stirring.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The spiro-hydantoin product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and then with cold ethanol to remove unreacted starting materials and salts. Dry the product under vacuum.

Protocol 4: Hydrolysis of Thia-spirohydantoin to 4-Aminothiane-4-carboxylic Acid

Rationale: The hydrolysis of hydantoins to amino acids is typically achieved under basic conditions.[8] Strong bases like sodium hydroxide or barium hydroxide are commonly used at elevated temperatures to ensure the cleavage of both amide bonds in the hydantoin ring.

ParameterValue
Reactant 8-Thia-6,10-diazaspiro[4.5]decane-7,9-dione
Reagent Sodium Hydroxide or Barium Hydroxide
Solvent Water
Temperature Reflux
Reaction Time 24-48 hours
Work-up Acidification and precipitation

Step-by-Step Protocol:

  • Reaction Setup: In a 3 L round-bottom flask, suspend the thia-spirohydantoin (approx. 1.0 mol) in a 20% aqueous solution of sodium hydroxide (1.5 L).

  • Heating: Heat the mixture to reflux and maintain for 24-48 hours. The reaction can be monitored by the disappearance of the starting material (TLC).

  • Isolation: After cooling the reaction mixture, carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The amino acid will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and then with acetone. Dry under vacuum to yield 4-aminothiane-4-carboxylic acid.

Part 3: Final Esterification Step

Protocol 5: Fischer Esterification to this compound

Rationale: The Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols.[4][5][6] The reaction is acid-catalyzed and is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used as the solvent. A strong acid catalyst, such as sulfuric acid or hydrogen chloride gas, is employed.

Fischer_Esterification 4-Aminothiane-4-carboxylic Acid 4-Aminothiane-4-carboxylic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid 4-Aminothiane-4-carboxylic Acid->Protonated Carboxylic Acid H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + EtOH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+

Caption: Mechanism of Fischer Esterification.

ParameterValue
Reactant 4-Aminothiane-4-carboxylic Acid
Reagent Ethanol (anhydrous)
Catalyst Thionyl Chloride or Sulfuric Acid
Temperature Reflux
Reaction Time 4-8 hours
Work-up Neutralization and extraction

Step-by-Step Protocol:

  • Reaction Setup: In a 3 L round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-aminothiane-4-carboxylic acid (1.0 mol, 161.21 g) in anhydrous ethanol (1.5 L).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 mol, 87.5 mL) or concentrated sulfuric acid (0.1 mol, 5.4 mL) dropwise.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Work-up: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Analytical Technique Expected Results for this compound
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and methylene protons of the thiane ring. The chemical shifts of the protons adjacent to the sulfur and the quaternary carbon will be characteristic.
¹³C NMR Signals for the carbonyl carbon of the ester, the quaternary carbon, the carbons of the thiane ring, and the ethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (189.28 g/mol ).[9][10]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-S stretching of the thiane ring.

Safety Considerations

  • Cyanides: Potassium cyanide and hydrogen cyanide (formed in situ) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated acids (hydrochloric acid, sulfuric acid) and bases (sodium hydroxide) are corrosive. Handle with care and use appropriate PPE.

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. Handle in a fume hood.

  • Exothermic Reactions: The addition of cyanide in the Strecker synthesis and the addition of acid catalysts for esterification can be exothermic. Ensure adequate cooling and slow addition of reagents to control the reaction temperature.

Conclusion

The scale-up synthesis of this compound can be successfully achieved through either the Strecker synthesis or the Bucherer-Bergs reaction, followed by hydrolysis and Fischer esterification. Both routes are robust, scalable, and utilize readily available starting materials. The choice between the two primary routes will depend on the specific infrastructure and safety protocols of the laboratory. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the efficient and safe production of this important building block for drug discovery.

References

  • Kotha, S., & Ravikumar, V. (2012). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. Journal of Chemical Sciences, 124(5), 1079-1090.
  • Zhu, S., et al. (2015). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules, 48(19), 6980–6988.
  • Pascal, R., & Pross, A. (2015). The nature and origin of life: a physicochemical, not a biological, issue. Journal of Systems Chemistry, 6(1), 4.
  • Wikipedia contributors. (2023, December 27). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Ogawa, J., & Shimizu, S. (1997). Microbial enzymes: new industrial applications from traditional screening methods. Trends in Biotechnology, 15(5), 160-165.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Šmit, B. M., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(10), 2649.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Mary, Y. S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.
  • ResearchGate. (n.d.). Large scale esterification process for the synthesis of various products. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

  • MDPI. (2024, June 1). From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. Retrieved from [Link]

Sources

Synthetic Utility of 4-Aminothiane-4-carboxylic Acid Esters: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiane Moiety as a Privileged Scaffold in Drug Discovery

The incorporation of heterocyclic ring systems is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the thiane scaffold, a six-membered saturated ring containing a sulfur atom, has garnered significant interest. The 4-aminothiane-4-carboxylic acid ester core, in particular, serves as a versatile and sterically defined building block for the synthesis of complex molecules with diverse therapeutic applications.

The carboxylic acid functional group is a common feature in a vast number of marketed drugs, playing a crucial role in binding to biological targets.[1][2] However, its inherent properties can sometimes lead to poor metabolic stability or limited membrane permeability.[3][4] The strategic use of bioisosteres or, as in this case, the incorporation of the carboxylic acid and an amino group onto a rigid cyclic scaffold like thiane, can overcome these limitations while presenting unique vectors for further chemical elaboration.[5][6] This guide provides a comprehensive overview of the synthetic utility of 4-aminothiane-4-carboxylic acid esters, detailing their preparation and subsequent functionalization to generate novel molecular architectures of interest to researchers in drug development.

Core Synthesis of the 4-Aminothiane-4-carboxylic Acid Scaffold

The primary route to the 4-aminothiane-4-carboxylic acid core relies on the well-established Bucherer-Bergs reaction, a robust one-pot synthesis of α-amino acids from ketones.[1][6][7][8][9] An analogous procedure has been successfully applied to the synthesis of 4-amino-tetrahydro-pyran-4-carboxylic acid, demonstrating the viability of this approach for heterocyclic ketones.[10]

Protocol 1: Synthesis of 4-Aminothiane-4-carbonitrile (Intermediate I)

This protocol outlines the initial Bucherer-Bergs reaction to form the spiro-hydantoin intermediate, which is then hydrolyzed to the target amino acid. The starting material, tetrahydro-4H-thiopyran-4-one, is commercially available.

Experimental Workflow:

start Tetrahydro-4H-thiopyran-4-one reagents Ammonium Carbonate, Sodium Cyanide, Ethanol/Water reaction1 Bucherer-Bergs Reaction (60-70°C, 3-4h) start->reaction1 reagents->reaction1 intermediate Spiro-hydantoin Intermediate reaction1->intermediate hydrolysis Acid Hydrolysis (e.g., HCl) intermediate->hydrolysis product 4-Aminothiane-4-carboxylic Acid hydrolysis->product

Caption: Workflow for the synthesis of 4-aminothiane-4-carboxylic acid.

Materials and Reagents:

ReagentSupplierGrade
Tetrahydro-4H-thiopyran-4-oneSigma-Aldrich≥97%
Ammonium CarbonateMerckACS Reagent
Sodium CyanideFisher Scientific≥95%
Ethanol (200 proof)Decon LabsAnhydrous
Deionized WaterIn-houseType I
Hydrochloric Acid (concentrated)VWRACS Grade
Di-tert-butyl dicarbonate (Boc₂O)Combi-Blocks≥98%
Ethyl AcetateBDHACS Grade
Sodium HydroxideMacronPellets, NF, EP, BP, JP
Tetrahydrofuran (THF)EMD MilliporeAnhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add tetrahydro-4H-thiopyran-4-one (116 g, 1.0 mol).

  • Solvent and Reagent Addition: To the flask, add 600 mL of ethanol and 600 mL of deionized water. With vigorous stirring, add ammonium carbonate (288 g, 3.0 mol) and sodium cyanide (54 g, 1.1 mol).[10] Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 65-70°C and maintain for 4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to 5-10°C in an ice bath. The resulting precipitate (the spiro-hydantoin intermediate) is collected by vacuum filtration. Wash the filter cake with cold deionized water (3 x 100 mL).

  • Hydrolysis: The crude, damp spiro-hydantoin is transferred to a round-bottom flask containing 1 L of 6 M hydrochloric acid. The mixture is heated to reflux for 12-18 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The pH of the resulting aqueous solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a concentrated solution of sodium hydroxide, which will cause the product to precipitate. The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to yield 4-aminothiane-4-carboxylic acid.

Esterification and N-Protection

For subsequent synthetic manipulations, the parent amino acid is typically converted to its corresponding ester and the amino group is protected, most commonly with a tert-butyloxycarbonyl (Boc) group.

Protocol 2: Esterification and N-Boc Protection

Experimental Workflow:

start 4-Aminothiane-4-carboxylic Acid esterification Esterification (SOCl₂/Ethanol) start->esterification ester Ethyl 4-aminothiane-4-carboxylate esterification->ester protection N-Boc Protection (Boc₂O, Base) ester->protection product Ethyl N-Boc-4-aminothiane-4-carboxylate protection->product

Caption: Workflow for esterification and N-protection.

Step-by-Step Procedure:

  • Esterification: Suspend 4-aminothiane-4-carboxylic acid (161 g, 1.0 mol) in 1 L of absolute ethanol in a flask cooled in an ice bath. Slowly add thionyl chloride (107 mL, 1.47 mol) dropwise, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Cool the reaction mixture and concentrate under reduced pressure to obtain the crude this compound hydrochloride salt.

  • N-Boc Protection: Dissolve the crude ester hydrochloride in a mixture of 1 L of dichloromethane and 1 L of saturated aqueous sodium bicarbonate solution. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (229 g, 1.05 mol). Allow the reaction to warm to room temperature and stir overnight. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford ethyl N-Boc-4-aminothiane-4-carboxylate.

Applications in the Synthesis of Spirocyclic Scaffolds

The rigid framework of 4-aminothiane-4-carboxylic acid esters makes them ideal precursors for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their three-dimensional nature.[11][12]

Protocol 3: Synthesis of Spiro-hydantoins

Spiro-hydantoins can be readily prepared from the unprotected amino ester through reaction with an isocyanate followed by cyclization.

Reaction Scheme:

start This compound reagents R-N=C=O (Isocyanate) reaction Urea Formation & Intramolecular Cyclization start->reaction reagents->reaction product Spiro-hydantoin reaction->product

Caption: General scheme for spiro-hydantoin synthesis.

Step-by-Step Procedure:

  • Urea Formation: Dissolve this compound (189 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane. Add the desired isocyanate (1.1 mmol) and stir the reaction at room temperature for 2-4 hours until the formation of the intermediate urea is complete (monitored by TLC).

  • Cyclization: Add a solution of sodium ethoxide (1.2 mmol) in ethanol and heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude spiro-hydantoin can be purified by column chromatography or recrystallization.

Protocol 4: Synthesis of Spiro-diketopiperazines

Spiro-diketopiperazines are another important class of spirocycles that can be accessed from the amino ester intermediate.

Step-by-Step Procedure:

  • Peptide Coupling: To a solution of ethyl N-Boc-4-aminothiane-4-carboxylate (289 mg, 1.0 mmol) in 10 mL of dichloromethane, add 4 mL of trifluoroacetic acid to remove the Boc protecting group. After stirring for 1 hour, concentrate the reaction mixture in vacuo. Dissolve the residue in 10 mL of DMF, add N-Fmoc-protected amino acid (1.1 mmol), HATU (1.2 mmol), and diisopropylethylamine (3.0 mmol). Stir at room temperature for 12 hours.

  • Fmoc Deprotection: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Dissolve the residue in 10 mL of 20% piperidine in DMF and stir for 30 minutes to remove the Fmoc group.

  • Cyclization: Concentrate the reaction mixture and dissolve the residue in acetic acid. Heat to 100°C for 2 hours to effect cyclization.

  • Purification: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude spiro-diketopiperazine is purified by chromatography.

Conclusion

4-Aminothiane-4-carboxylic acid esters are valuable and versatile building blocks for the synthesis of complex, three-dimensional molecules. The protocols detailed in this guide provide a solid foundation for researchers to access this scaffold and explore its utility in the development of novel therapeutic agents. The ability to readily functionalize both the amino and carboxylic acid groups, coupled with the inherent conformational rigidity of the thiane ring, allows for the systematic exploration of chemical space in the pursuit of new drug candidates.

References

  • Costantino, L., & Barlocco, D. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 24(21), 3864.
  • Di, L. (2017). The role of carboxylic acid in drug discovery. Future Medicinal Chemistry, 9(14), 1647-1660.
  • García-Ramos, Y., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038-1090.
  • Karle, I. L., & Bult, J. M. (1976). Conformations of the 2,5-piperazinedione ring. Crystal structures of three isomeric spiro[cyclohexane-1,3'-[3H]indol]-2'(1'H)-ones. Acta Crystallographica Section B, 32(7), 1965-1971.
  • Name Reactions. Bucherer-Bergs Reaction. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

  • Pospíšil, J., & Potáček, M. (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 12(6), 1361-1390.
  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN106866891A.
  • Strecker Synthesis. In: Wikipedia. Available from: [Link]

  • Testa, B. (2004). The 450-plus marketed drugs that are carboxylic acids: an analysis of their properties and of the roles of the carboxyl group. Chirality, 16(S1), S105-S126.
  • van den Hoven, B. G., et al. (2001). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic R,R-Disubstituted R-Amino Esters. The Journal of Organic Chemistry, 66(13), 4563-4570.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-aminothiane-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable heterocyclic amino acid ester. Here, we address common challenges encountered during its multi-step synthesis, providing in-depth, experience-based solutions and troubleshooting strategies.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence, often starting from a commercially available cyclic ketone. A common and effective route involves a Strecker synthesis to introduce the amino and nitrile functionalities, followed by nitrile hydrolysis and esterification. Protecting group strategies are often necessary to prevent side reactions.

Below is a generalized workflow diagram illustrating the key transformations.

Synthesis_Workflow A Tetrahydro-4H-thiopyran-4-one B Intermediate α-aminonitrile A->B Strecker Synthesis (e.g., KCN, NH4Cl) C This compound B->C Hydrolysis & Esterification (e.g., H2SO4, EtOH)

Caption: A simplified workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.

Step 1: Strecker Synthesis of the α-Aminonitrile

The initial Strecker reaction is a critical step that forms the C-C and C-N bonds at the quaternary center. Low yields at this stage can significantly impact the overall efficiency.

Question 1: My Strecker reaction is showing low conversion to the α-aminonitrile. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Strecker synthesis can stem from several factors. The equilibrium between the ketone, ammonia/ammonium, and the intermediate imine is a key consideration.

  • Cause A: Inefficient Imine Formation. The formation of the imine (or iminium ion) intermediate is crucial for the subsequent nucleophilic attack by the cyanide.[1][2]

    • Solution: Ensure anhydrous or near-anhydrous conditions if possible, as water can hydrolyze the imine back to the ketone. The use of a dehydrating agent like magnesium sulfate can sometimes be beneficial.[1] Pre-forming the imine by reacting the ketone with the ammonia source before adding the cyanide source can also improve yields.[2]

  • Cause B: Competing Cyanohydrin Formation. Aldehydes and ketones can react directly with cyanide to form cyanohydrins, a competing side reaction.[1][2]

    • Solution: While cyanohydrin formation is kinetically fast, the aminonitrile is often the thermodynamically more stable product.[2] Allowing for longer reaction times can favor the formation of the desired product. Maintaining a slightly acidic pH (around 9) helps to favor imine formation over cyanohydrin formation.[2]

  • Cause C: Inappropriate Reagent Stoichiometry. The ratio of ketone, ammonia source, and cyanide source is critical.

    • Solution: A moderate excess of the ammonia source (e.g., ammonium chloride) and cyanide source (e.g., potassium or sodium cyanide) is often employed to drive the reaction to completion. However, a large excess of cyanide can lead to safety and workup challenges.

Experimental Protocol: Optimized Strecker Synthesis

  • To a solution of Tetrahydro-4H-thiopyran-4-one (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol), add ammonium carbonate (2.5-3.0 eq) and sodium cyanide (1.5-2.0 eq).[3]

  • Heat the reaction mixture to 60-70°C and stir for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to 5-10°C to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the intermediate α-aminonitrile.

Question 2: I am observing the formation of significant byproducts during the Strecker reaction. What are they and how can I minimize them?

Answer: Besides the cyanohydrin, other byproducts can form, especially under harsh conditions.

  • Byproduct: Dimerization or Polymerization Products. Under strongly basic conditions, the starting ketone can undergo self-condensation reactions.

    • Mitigation: Maintain careful control over the pH of the reaction mixture. Using a buffered system or the ammonium carbonate/cyanide combination which provides a self-regulating pH can be advantageous.

Step 2: Hydrolysis and Esterification

This step converts the nitrile to a carboxylic acid and subsequently to the ethyl ester. This is often performed in a one-pot fashion using strong acid in ethanol.

Question 3: The hydrolysis of the aminonitrile to the amino acid is incomplete, or I am getting a low yield of the final ester.

Answer: Incomplete hydrolysis or low esterification yield can be due to several factors.

  • Cause A: Insufficiently Forcing Conditions for Hydrolysis. Nitrile hydrolysis requires strong acidic or basic conditions.

    • Solution: The use of concentrated sulfuric acid or hydrochloric acid in ethanol at reflux is typically effective. Ensure the reaction is heated for a sufficient duration. Monitoring the disappearance of the nitrile peak by IR spectroscopy can be helpful.

  • Cause B: Reversion or Side Reactions of the Amino Acid. Amino acids can sometimes undergo side reactions under harsh acidic conditions.[4]

    • Solution: A stepwise approach can be beneficial. First, hydrolyze the nitrile to the amino acid under acidic conditions. After isolation of the amino acid, perform a separate esterification step. This can be achieved using methods like Fischer esterification (ethanol with a catalytic amount of strong acid) or by using trialkyloxonium salts for milder conditions.[5]

  • Cause C: Equilibrium Limitations in Esterification. Esterification is a reversible reaction.

    • Solution: Use a large excess of ethanol to drive the equilibrium towards the product. Removal of water as it is formed, for example, by using a Dean-Stark apparatus, can also increase the yield.

Data Summary: Reaction Conditions for Hydrolysis and Esterification

MethodReagentsTemperature (°C)Typical Yield (%)Notes
One-PotConc. H₂SO₄, EthanolReflux60-75Simple procedure, but can lead to byproducts.
Two-Step1. Conc. HCl, H₂O2. Ethanol, Cat. H₂SO₄1. Reflux2. Reflux75-85More controlled, potentially higher purity.
Alternative Synthetic Strategies & Protecting Groups

Question 4: Are there alternative synthetic routes that might offer better yields or purity?

Answer: Yes, several alternative strategies can be employed.

  • Boc Protection Strategy: To avoid potential side reactions of the amino group during subsequent steps, it can be protected, for example, with a tert-butyloxycarbonyl (Boc) group.[6][7] The Boc-protected intermediate can then be subjected to hydrolysis and esterification. The Boc group is typically stable to the conditions required for these transformations and can be removed at the final stage using acidic conditions.[6][8]

Boc_Strategy A Intermediate α-aminonitrile B Boc-protected aminonitrile A->B Boc2O, Base C Boc-protected amino acid B->C Hydrolysis D Boc-protected amino ester C->D Esterification E This compound D->E Boc Deprotection (e.g., TFA, HCl)

Sources

Technical Support Center: Synthesis of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-aminothiane-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Question 1: My overall yield is significantly lower than expected. How can I identify the problematic step?

Answer: A low overall yield in this two-stage synthesis typically points to inefficiencies in either the initial Strecker reaction or the subsequent nitrile hydrolysis and esterification. The first step is to analyze the output of each stage.

Step 1: The Strecker Reaction (Thian-4-one to α-Aminonitrile)

The Strecker synthesis is a three-component reaction that forms the crucial α-aminonitrile intermediate (4-amino-4-cyanothiane).[1][2] Inefficiency here is common and often traced to equilibrium issues.

  • Causality & Diagnosis: The reaction involves the formation of an iminium ion from thian-4-one and ammonia, which is then attacked by a cyanide ion.[3] If imine formation is slow or incomplete, the cyanide can attack the starting ketone to form a cyanohydrin, or the reaction may simply stall.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the thian-4-one starting material. If significant starting material remains after the expected reaction time, the reaction is inefficient.

    • pH Control: The reaction is typically promoted by mild acid, which catalyzes imine formation. Ammonium chloride (NH₄Cl) is often used as it provides both the ammonia source and maintains a suitable pH.[3] Ensure the pH is not too low, as this will protonate the cyanide ion (forming HCN) and reduce its nucleophilicity.

    • Reagent Stoichiometry: Ensure a slight excess of the ammonia and cyanide sources is used to drive the equilibrium toward the product.

Step 2: Nitrile Hydrolysis and Esterification

This step converts the aminonitrile to the final ethyl ester. This is frequently the most challenging step and a major source of yield loss.

  • Causality & Diagnosis: The hydrolysis of a nitrile to a carboxylic acid proceeds through a stable amide intermediate (4-aminothiane-4-carboxamide).[4][5] The reaction can often stall at this stage, especially under conditions that are not sufficiently harsh.[6]

  • Troubleshooting Protocol:

    • Isolate the Intermediate: If you suspect the hydrolysis is the issue, attempt to isolate the product after this step. The presence of a significant amount of the amide intermediate, identifiable by its different polarity on TLC and distinct mass in MS analysis, confirms the problem.

    • Force the Reaction: To drive the hydrolysis past the amide stage, more forcing conditions are necessary. This can include:

      • Increasing the concentration of the acid (e.g., concentrated HCl or H₂SO₄).

      • Extending the reaction time significantly (24-48 hours).

      • Increasing the reaction temperature (heating under reflux).

The overall synthetic workflow and key checkpoints are summarized in the diagram below.

G cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Hydrolysis & Esterification Thianone Thian-4-one Aminonitrile Intermediate: 4-Amino-4-cyanothiane Thianone->Aminonitrile Formation Reagents1 NH4Cl, KCN Reagents1->Aminonitrile Checkpoint1 Checkpoint 1: Analyze for residual Thian-4-one via TLC/LC-MS Aminonitrile->Checkpoint1 FinalProduct Final Product: This compound Aminonitrile->FinalProduct Conversion Aminonitrile->FinalProduct Reagents2 Conc. H2SO4 in Ethanol, Reflux Reagents2->FinalProduct Checkpoint2 Checkpoint 2: Analyze for Amide byproduct and unreacted Aminonitrile FinalProduct->Checkpoint2

Caption: Synthetic workflow with diagnostic checkpoints.

Question 2: My final product is contaminated with a persistent impurity that has a similar polarity. How do I identify and eliminate it?

Answer: The most probable impurity is the 4-aminothiane-4-carboxamide intermediate. Its structural similarity and polarity make it difficult to separate from the final ester product using standard silica gel chromatography.

  • Scientific Rationale: Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to a carboxylic acid (or its salt).[7] The second step, amide hydrolysis, often has a higher activation energy and can be significantly slower, leading to its accumulation as a major byproduct.

  • Identification:

    • Mass Spectrometry (MS): The amide will have a molecular weight corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen atom (+H) and an oxygen atom (+O) from the ester, but more simply, it's the hydrolyzed nitrile. The mass difference compared to the final product is significant and easily detectable.

    • NMR Spectroscopy: In ¹H NMR, the amide will show two broad singlets for the -NH₂ protons, whereas the ester will show a characteristic quartet and triplet for the -OCH₂CH₃ group. In ¹³C NMR, the carbonyl carbon of the amide will have a different chemical shift compared to the ester carbonyl.

  • Elimination & Prevention Strategy:

    • Drive the Hydrolysis: The most effective strategy is to prevent its formation. As detailed in Question 1, use more rigorous hydrolysis conditions (e.g., concentrated sulfuric acid in ethanol under prolonged reflux) to ensure the complete conversion of the nitrile and any intermediate amide to the final ester.

    • Purification: If the amide has already formed, standard chromatography can be challenging. Consider derivatization of the mixture to separate the components or use a more advanced chromatographic technique like reverse-phase HPLC if the scale allows. For larger scales, careful optimization of a silica gel column with a gradient elution (e.g., starting with a non-polar solvent and gradually increasing the polarity with an ethyl acetate/methanol mixture containing 1% triethylamine) may achieve separation.

The diagram below illustrates the main reaction pathway versus the side reaction that leads to the persistent amide impurity.

G cluster_main Main Reaction Pathway cluster_side Side Reaction / Stalled Path A Aminonitrile Intermediate B Amide Intermediate A->B H2O C Carboxylic Acid B->C H2O, H+ (Slow Step) E Accumulated Amide Impurity B->E Incomplete Hydrolysis D Final Ester Product C->D EtOH, H+

Caption: Main vs. Side Reaction Pathways in Hydrolysis.

Frequently Asked Questions (FAQs)

What is the most common and reliable synthetic route for this compound?

The most established laboratory-scale synthesis is a two-step sequence starting from thian-4-one:

  • Strecker Aminonitrile Synthesis: Reaction of thian-4-one with an ammonia source (e.g., NH₄Cl) and a cyanide source (e.g., KCN) in a suitable solvent like aqueous ethanol. This forms the key 4-amino-4-cyanothiane intermediate.[8][9]

  • Acidic Ethanolysis: Direct conversion of the aminonitrile to the ethyl ester by heating in a solution of concentrated acid (like H₂SO₄ or HCl) in absolute ethanol. This single step accomplishes both the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid.[5]

What are the critical reaction parameters I need to control?

Precise control of reaction parameters is crucial for maximizing yield and purity. The table below summarizes the key variables for each stage.

ParameterStage 1: Strecker SynthesisStage 2: Acidic EthanolysisRationale & Expert Insight
Temperature Room Temperature (20-25°C)Reflux (approx. 80-90°C)The Strecker reaction is often run at RT to manage equilibria. The hydrolysis/esterification step requires significant thermal energy to overcome the activation barrier, especially for the amide hydrolysis.
Solvent Aqueous Ethanol or MethanolAnhydrous EthanolWater is necessary for the Strecker reaction. For the ethanolysis, anhydrous ethanol is critical to favor ester formation and prevent competing hydrolysis of the ester product back to the carboxylic acid.
pH / Catalyst Mildly acidic (pH ~8-9)Strongly Acidic (e.g., conc. H₂SO₄)Strecker synthesis requires a delicate pH balance to facilitate imine formation without neutralizing the cyanide nucleophile.[3] Strong acid is essential to catalyze both nitrile hydrolysis and Fischer esterification.
Reaction Time 12 - 24 hours24 - 48 hoursBoth reactions can be slow. Monitor by TLC or LC-MS to determine the endpoint and avoid premature workup, which is a common cause of impurities.
Are there any alternative synthetic strategies?

Yes, while the Strecker synthesis is common, other methods exist, though they may be more complex. One alternative is the Ugi four-component reaction . This could, in principle, combine a piperidone precursor, an amine, a carboxylic acid, and an isocyanide to build a similar scaffold.[10] However, for this specific target, the Strecker route is generally more direct and cost-effective.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications.
  • Vertex AI Search. (n.d.). Cyclic Peptide Synthesis.
  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • LibreTexts Chemistry. (2025). Chemistry of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • National Institutes of Health. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Tetrahedron Letters. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives.
  • ResearchGate. (2025). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives.

Sources

Technical Support Center: Navigating the Purification of Polar Aminothiane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polar aminothiane esters. The unique combination of a polar amino group, a reactive thioester, and a heterocyclic thiane ring presents a distinct set of purification challenges. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

I. Understanding the Core Challenges

The purification of polar aminothiane esters is often complicated by three main factors:

  • Chemical Instability: Thioesters are inherently more susceptible to hydrolysis than their oxygen-containing ester counterparts due to the weaker carbon-sulfur bond and the better leaving group ability of the thiol.[1] The presence of an amino group can further complicate matters by potentially catalyzing intramolecular degradation pathways.

  • High Polarity: The polar nature of these molecules can lead to poor retention on standard reversed-phase chromatography columns and streaking or irreversible adsorption on normal-phase silica gel.

  • Chiral Instability: If the amino group is at a chiral center, particularly alpha to the thioester, there is a significant risk of epimerization under non-optimal conditions, compromising the stereochemical integrity of your compound.

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of polar aminothiane esters.

Question 1: I'm observing significant product degradation (hydrolysis to the carboxylic acid) during my flash chromatography on silica gel. What's causing this and how can I prevent it?

Answer:

This is a classic problem when dealing with sensitive esters, and even more so with thioesters.

  • Probable Cause: Standard silica gel is inherently acidic and contains surface-bound water. This combination creates a perfect microenvironment for acid-catalyzed hydrolysis of your thioester. The polar nature of your compound likely means it has a long residence time on the column, further increasing its exposure to these harsh conditions.

  • Solutions:

    • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in a non-polar solvent (e.g., hexanes) with 1-2% triethylamine (Et3N) or another volatile base. This will neutralize the acidic silanol groups. After packing the column, flush it with your starting mobile phase to remove excess base before loading your sample.

    • Use a Deactivated Stationary Phase: Consider using commercially available deactivated silica gel or switching to an alternative stationary phase like alumina (neutral or basic).

    • Minimize Column Residence Time: Optimize your mobile phase to ensure your compound elutes with a reasonable retention factor (Rf) of 0.2-0.4 on TLC. Avoid excessively long columns.

    • Work Quickly and Dry: Ensure your solvents are anhydrous and run the column as efficiently as possible to minimize the time your compound spends on the stationary phase.

Question 2: My chiral aminothiane ester is showing significant epimerization after purification by preparative HPLC. How can I maintain its stereochemical purity?

Answer:

Epimerization is a serious concern, especially for α-amino thioesters. The acidic proton on the chiral carbon can be abstracted, leading to racemization.

  • Probable Cause: The use of acidic or basic mobile phase modifiers (like trifluoroacetic acid - TFA, or ammonia) can promote epimerization. The presence of a base is particularly problematic. Even seemingly neutral conditions can be problematic if the purification is lengthy.

  • Solutions:

    • Strict pH Control: If possible, work at a neutral pH. If a modifier is necessary for peak shape, use the lowest possible concentration. For reversed-phase HPLC, consider volatile buffers like ammonium acetate or ammonium formate, which allow for a more controlled pH environment.

    • Avoid Basic Conditions: Unless your molecule is exceptionally stable at high pH, avoid basic mobile phases. Even mild bases can be sufficient to cause epimerization over the course of a purification run.

    • Lower the Temperature: Running the purification at a lower temperature (e.g., using a column chiller) can significantly slow down the rate of epimerization.

    • Solvent Choice: In some cases, using less polar, aprotic solvents can suppress epimerization. This may require exploring different chromatography modes, such as normal-phase or HILIC.

Question 3: My polar aminothiane ester either doesn't stick to my C18 column or it elutes in the void volume, even with 100% aqueous mobile phase. How can I get it to retain?

Answer:

This is a common issue for highly polar analytes in reversed-phase chromatography.

  • Probable Cause: Your compound is too hydrophilic to partition effectively into the nonpolar C18 stationary phase. This phenomenon is sometimes referred to as "phase collapse" when using highly aqueous mobile phases with traditional C18 columns.[2]

  • Solutions:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns (e.g., C18 with an embedded amide or carbamate group) are designed to be stable in 100% aqueous mobile phases and offer better retention for polar compounds.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile). Water is used as the strong eluting solvent.

    • Ion-Pairing Chromatography: If your amino group is protonated at the mobile phase pH, you can add an ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) to the mobile phase. This forms a neutral, more hydrophobic complex with your compound, increasing its retention on a C18 column. Note that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.

III. Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for aminothiane esters during purification? A: The most common degradation pathway is hydrolysis of the thioester bond to yield the corresponding carboxylic acid and a thiol. This can be catalyzed by both acid and base. Depending on the structure, ring-opening of the thiane moiety can also occur under certain conditions, though this is generally less common than thioester hydrolysis.

Q: Can I use normal-phase chromatography on silica gel for these compounds? A: Yes, but with caution. The high polarity and basicity of the amino group can lead to strong, sometimes irreversible, adsorption and significant peak tailing on acidic silica gel. If you choose this route, it is highly recommended to use a mobile phase containing a basic modifier like triethylamine or ammonia (e.g., in a DCM/Methanol/Ammonia system) to improve peak shape and recovery.

Q: Are there any specific considerations for the thiane ring itself? A: The thiane ring is generally quite stable. However, strong oxidizing conditions should be avoided as the sulfur can be oxidized to a sulfoxide or a sulfone, which will dramatically change the polarity and properties of your molecule. Additionally, under strongly basic conditions with certain substitution patterns, ring-opening reactions can be initiated.

Q: How can I best remove residual purification solvents from my final product? A: Given the polarity of these compounds, they may hold onto polar solvents like water or methanol. Lyophilization (freeze-drying) from a water/acetonitrile or water/dioxane mixture is often the most effective method for removing residual solvents and obtaining a fluffy, easy-to-handle solid.

IV. Visualized Workflow and Protocols

Decision-Making Workflow for Purification Strategy

The choice of purification strategy is critical. The following diagram outlines a decision-making process to select the most appropriate chromatographic technique.

Purification_Strategy start Crude Polar Aminothiane Ester check_stability Assess Stability: Hydrolysis & Epimerization Risk start->check_stability high_risk High Risk of Degradation/ Epimerization check_stability->high_risk Yes low_risk Low to Moderate Risk check_stability->low_risk No flash_chrom Fast Flash Chromatography (Neutralized Silica or Alumina) high_risk->flash_chrom Prioritize speed check_polarity Assess Polarity by TLC/Analytical HPLC low_risk->check_polarity final_product Pure Product flash_chrom->final_product very_polar Very Polar (Rf ≈ 0 in polar solvents or no retention on C18) check_polarity->very_polar High mod_polar Moderately Polar (Good Rf on TLC or some retention on C18) check_polarity->mod_polar Moderate hilic Preparative HILIC very_polar->hilic rp_hplc Preparative Reversed-Phase HPLC (Polar-embedded column) mod_polar->rp_hplc hilic->final_product rp_hplc->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Rapid Purification by Flash Column Chromatography on Neutralized Silica

This protocol is designed for moderately polar aminothiane esters where speed is essential to minimize degradation.

Materials:

  • Crude polar aminothiane ester

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes)

  • Flash chromatography column and fraction collector

Procedure:

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of MeOH in DCM or EtOAc.

    • Add 0.5% Et3N to the TLC mobile phase to simulate the conditions of the neutralized column and check if the Rf changes.

  • Column Packing:

    • In a fume hood, prepare a slurry of silica gel in your initial, least polar solvent mixture (e.g., 9:1 Hexanes:EtOAc).

    • Add Et3N to the slurry to a final concentration of 1% (v/v).

    • Pour the slurry into your column and use gentle air pressure to pack it evenly.

    • Flush the packed column with 2-3 column volumes of your starting mobile phase (containing 0.5% Et3N) to equilibrate the column and remove excess base.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase, applying gentle air pressure.

    • Collect fractions and monitor the elution by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with a solvent like toluene or isopropanol to azeotropically remove any residual triethylamine.

Protocol 2: High-Resolution Purification by Preparative HILIC

This protocol is ideal for highly polar aminothiane esters that show poor retention in reversed-phase chromatography.

Materials:

  • Crude polar aminothiane ester

  • Preparative HILIC column (e.g., bare silica or amide-bonded)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Volatile buffer salts (e.g., Ammonium Acetate)

Procedure:

  • Analytical Method Development:

    • Develop an analytical HILIC method first. A typical starting gradient might be from 95% ACN / 5% water to 50% ACN / 50% water, with both solvents containing a 10 mM ammonium acetate buffer.

    • Optimize the gradient to achieve good separation of your product from impurities.

  • Column Equilibration:

    • Install the preparative HILIC column on your prep-HPLC system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% ACN / 5% Water / 10 mM Ammonium Acetate) for at least 5-10 column volumes, or until the baseline is stable.

  • Sample Preparation and Injection:

    • Dissolve the crude sample in the initial mobile phase. Crucially, the sample solvent should be as weak (high in ACN) as possible to ensure good peak shape. Injecting in a strong solvent (high in water) will cause severe peak distortion.

    • Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample onto the column.

  • Chromatography and Fraction Collection:

    • Run the preparative gradient method developed in the analytical stage.

    • Collect fractions based on the UV chromatogram.

  • Product Isolation:

    • Combine the pure fractions.

    • Most of the acetonitrile can be removed by rotary evaporation.

    • The remaining aqueous solution containing your product and the buffer salts can be lyophilized (freeze-dried) to yield the final product. The volatile buffer will be removed during this process.

V. Data Summary Tables

Table 1: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest For...Key Challenges
Normal Phase Silica, AluminaNon-polar (e.g., Hexane/EtOAc)Less polar compounds; specific selectivities.Peak tailing, irreversible adsorption for basic amines.
Reversed Phase C18, C8Polar (e.g., Water/ACN)Moderately polar to non-polar compounds.Poor retention of very polar compounds.
HILIC Bare Silica, Diol, AmideACN-rich aqueousHighly polar, hydrophilic compounds.Sample solvent effects, longer equilibration times.
Ion-Pairing C18, C8Water/ACN + Ion-Pair ReagentCharged, polar compounds.MS incompatibility, column contamination.

Table 2: Common Mobile Phase Modifiers and Their Impact

ModifierConcentrationPurposePotential Side Effects
Triethylamine (Et3N) 0.1 - 1%Masks acidic silanols (Normal Phase)Can be difficult to remove; basic pH.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Improves peak shape for amines (Reversed Phase)Strongly acidic, can cause hydrolysis/epimerization.
Formic Acid 0.1%MS-compatible acid modifierCan cause hydrolysis of very labile esters.
Ammonium Acetate/Formate 5 - 20 mMpH buffer, MS-compatibleCan improve retention in HILIC; good for pH control.

VI. References

  • TutorChase. (n.d.). Describe the differences between thioesters and esters. Retrieved from [Link]

  • Quora. (2021). Why does a thioester release more energy than a normal ester when undergoing hydrolysis? Retrieved from [Link]

  • Pearson. (2024). Hydrolysis of Thioesters Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Epimerization in peptide thioester condensation. PubMed. Retrieved from [Link]

  • Agilent. (2013). Too Polar for Reversed Phase – What Do You Do? Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynes. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-aminothiane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. As a cyclic amino acid ester, this compound presents unique challenges and opportunities for purification. This document will provide both theoretical and practical guidance to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Question 1: My this compound fails to crystallize from solution, even after cooling.

Answer:

Failure to crystallize is a common issue in recrystallization and can stem from several factors.[1] The most frequent cause is using an excessive amount of solvent, which keeps the compound fully dissolved even at lower temperatures.[1][2] Another possibility is that the solution is supersaturated but lacks a nucleation site to initiate crystal growth.[1]

Troubleshooting Steps:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[1][2] This will increase the concentration of the solute and induce crystallization upon cooling. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" of solution, trapping impurities.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Seeding: If you have a small amount of pure this compound, add a seed crystal to the cooled solution.[1][3] This will provide a template for further crystal growth.

  • Drastic Cooling: If the above methods fail, try cooling the solution in an ice bath or even a salt/ice bath.[1] While slow cooling is generally preferred for forming pure crystals, rapid cooling can sometimes be necessary to induce crystallization. Be aware that this may lead to smaller crystals and potentially trap more impurities.

  • Re-evaluate Solvent System: If crystallization still does not occur, the chosen solvent may be too good a solvent for your compound at all temperatures. You may need to consider a different solvent or a mixed solvent system.

Question 2: My compound is "oiling out" instead of forming solid crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure, leading to a significant depression of the melting point.[2] The presence of impurities can disrupt the crystal lattice formation.[4]

Troubleshooting Steps:

  • Add More Solvent: The most immediate solution is to heat the solution to dissolve the oil and then add a small amount of additional solvent.[2] This keeps the compound in solution at a lower temperature, allowing it to crystallize below its melting point.

  • Slow Down Cooling: Rapid cooling can favor oiling out.[2] Allow the solution to cool slowly to room temperature before placing it in a cooling bath. Insulating the flask can help to slow the cooling rate.

  • Change the Solvent System: If oiling out persists, a different solvent with a lower boiling point may be necessary. Alternatively, using a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat the solution until it is clear and allow it to cool slowly.

  • Preliminary Purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short column of silica gel, to remove some of the impurities that may be inhibiting crystallization.[5]

Question 3: The yield of my recrystallized this compound is very low.

Answer:

A low yield can be disheartening but is often correctable. The primary reason for a low yield is that a significant amount of the compound remains dissolved in the mother liquor.[2] This can be due to using too much solvent or not cooling the solution to a low enough temperature.

Troubleshooting Steps:

  • Minimize Solvent Usage: During the initial dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the compound. Working with a more concentrated solution will maximize the recovery of the solid upon cooling.

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is generally recommended for the final cooling stage.

  • Recover from Mother Liquor: You can often recover a second crop of crystals from the mother liquor. To do this, evaporate some of the solvent from the filtrate and cool the concentrated solution again. Be aware that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If the solution cools too quickly during filtration, some of the product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For an amino ester like this compound, a good starting point would be polar protic or aprotic solvents. Based on general principles for esters, ethyl acetate or acetone could be good candidates.[6][7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[6] It is always best to perform small-scale solubility tests with a few different solvents to determine the optimal one for your specific compound and impurity profile.

Q2: How does the purity of the crude material affect recrystallization?

A2: The purity of the starting material can significantly impact the success of recrystallization. High levels of impurities can inhibit crystal growth, lead to oiling out, or become entrapped in the crystal lattice, resulting in a less pure final product.[4] If your crude material is heavily contaminated, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[5]

Q3: What is the importance of the cooling rate?

A3: The rate of cooling has a direct effect on the size and purity of the resulting crystals. Slow cooling generally allows for the formation of larger, more well-defined crystals, which tend to be purer as impurities are excluded from the growing crystal lattice.[8] Rapid cooling, on the other hand, leads to the formation of smaller crystals and can trap impurities.[2] Therefore, a slow and controlled cooling process is generally preferred for optimal purification.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on your experimental observations.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel to remove the solid impurities.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Data Summary

ParameterRecommendationRationale
Solvent Selection Ethyl Acetate, Acetone, Ethanol/Water, Ethyl Acetate/HexaneBased on the ester and amino functionalities, these solvents offer a range of polarities suitable for recrystallization.[6][7]
Cooling Rate Slow and controlledPromotes the formation of larger, purer crystals by allowing impurities to remain in the solution.[8]
Inducing Crystallization Scratching, SeedingProvides nucleation sites for crystal growth to begin.[1][2]
Troubleshooting "Oiling Out" Add more solvent, slow coolingPrevents the solute from precipitating above its melting point.[2]

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-aminothiane-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in this synthetic pathway. Here, we address common challenges, with a focus on byproduct identification and mitigation, providing actionable insights and robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their respective advantages?

The synthesis of this compound typically proceeds via two main pathways: the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This classical method involves the reaction of a ketone (in this case, the precursor 1-thia-4-cyclohexanone) with an alkali metal cyanide and ammonia or an ammonium salt, followed by hydrolysis of the resulting α-aminonitrile. Its primary advantage is the use of readily available and cost-effective starting materials.

  • Bucherer-Bergs Reaction: This route involves the reaction of the same ketone precursor with an alkali metal cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to yield the desired amino acid. This method can sometimes offer better yields and diastereoselectivity, depending on the substrate.

Q2: I'm observing a significant amount of an unknown impurity with a similar retention time to my product in HPLC analysis. What could it be?

A common byproduct in the synthesis of this compound, particularly under Strecker conditions, is the corresponding α-hydroxy nitrile. This can form when the cyanide ion attacks the ketone carbonyl before the imine is formed from the reaction with ammonia. Subsequent workup can hydrolyze the nitrile to a carboxylic acid, leading to the formation of ethyl 4-hydroxythiane-4-carboxylate.

Another possibility, especially if the reaction is not performed under strictly anhydrous conditions, is the formation of a dimer or oligomer of the starting ketone.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a systematic approach to identifying and addressing common byproducts encountered during the synthesis of this compound.

Issue 1: Presence of an Unexpected Peak in ¹H NMR Spectrum

Symptoms:

  • A singlet in the δ 3.5-4.5 ppm region that does not correspond to the desired product.

  • Broad signals in the aromatic region, suggesting polymerization.

Potential Cause & Mechanism: The formation of an N-formyl intermediate can occur if formic acid is present as an impurity in the reagents or is formed in situ. This leads to the formation of ethyl 4-(formamido)thiane-4-carboxylate. The formyl proton typically appears as a singlet in the δ 8.0-8.5 ppm region, and the N-H proton signal will be shifted.

Workflow for Identification and Resolution:

cluster_0 Identification cluster_1 Resolution Observe_Peak Observe Unexpected Peak in ¹H NMR Perform_2D_NMR Perform 2D NMR (COSY, HSQC) Observe_Peak->Perform_2D_NMR Correlate Protons LC_MS_Analysis LC-MS Analysis Perform_2D_NMR->LC_MS_Analysis Determine Mass Confirm_Structure Confirm N-formyl Structure LC_MS_Analysis->Confirm_Structure Match Data Check_Reagents Check Reagent Purity (e.g., Formic Acid) Confirm_Structure->Check_Reagents Root Cause Purify_Reagents Purify Reagents if Necessary Check_Reagents->Purify_Reagents Modify_Conditions Modify Reaction Conditions (e.g., Anhydrous) Check_Reagents->Modify_Conditions Optimize_Workup Optimize Workup to Remove Byproduct Modify_Conditions->Optimize_Workup

Caption: Workflow for identifying and resolving N-formyl byproduct.

Detailed Protocol: Byproduct Characterization

  • ¹H and ¹³C NMR Spectroscopy: Acquire high-resolution spectra to identify all proton and carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Use these techniques to establish connectivity between protons and carbons, confirming the structure of the byproduct.

  • LC-MS Analysis: Determine the molecular weight of the impurity to further confirm its identity.

  • FTIR Spectroscopy: Look for the characteristic C=O stretch of the amide group (around 1650-1680 cm⁻¹) which will be different from the ester carbonyl of the product.

Issue 2: Low Yield and Formation of a Water-Soluble Byproduct

Symptoms:

  • Significantly lower than expected yield of the desired this compound.

  • The aqueous layer of the workup shows the presence of a significant organic component upon analysis (e.g., by TLC or LC-MS).

Potential Cause & Mechanism: Incomplete hydrolysis of the nitrile or hydantoin intermediate can lead to the formation of the corresponding α-amino amide. This intermediate is more water-soluble than the final ester product and can be lost during the aqueous workup.

Pathway for Amide Byproduct Formation:

Ketone 1-Thia-4-cyclohexanone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Strecker Cyanide_Ammonia KCN / NH₃ Amide_Byproduct α-Amino Amide Byproduct Aminonitrile->Amide_Byproduct Incomplete Hydrolysis Amino_Acid 4-Aminothiane-4-carboxylic Acid Aminonitrile->Amino_Acid Complete Hydrolysis Partial_Hydrolysis Partial H₂O / H⁺ Amide_Byproduct->Amino_Acid Further Hydrolysis Complete_Hydrolysis Complete H₂O / H⁺ Final_Product This compound Amino_Acid->Final_Product Esterification EtOH / H⁺

Caption: Formation pathway of the amide byproduct.

Mitigation Strategies:

  • Reaction Monitoring: Use TLC or HPLC to monitor the hydrolysis step until all of the intermediate has been consumed.

  • Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature to drive the hydrolysis to completion.

  • pH Adjustment: Ensure the pH of the reaction mixture is optimal for complete hydrolysis. For acid-catalyzed hydrolysis, a pH of 1-2 is typically required.

Data Summary: Common Byproducts and Their Characteristics

Byproduct NameMolecular FormulaKey Spectroscopic DataChromatographic Behavior
Ethyl 4-hydroxythiane-4-carboxylateC₇H₁₂O₃S¹H NMR: Singlet for OH proton; MS: [M+H]⁺ at m/z 177.05Elutes close to the product, may require optimized HPLC gradient.
Ethyl 4-(formamido)thiane-4-carboxylateC₈H₁₃NO₃S¹H NMR: Singlet for formyl proton (δ 8.0-8.5); IR: Amide C=O stretch (~1670 cm⁻¹)More polar than the product, shorter retention time in reverse-phase HPLC.
4-Aminothiane-4-carboxamideC₅H₁₀N₂OS¹H NMR: Broad signals for NH₂ protons; MS: [M+H]⁺ at m/z 147.06Highly polar, may not elute from standard reverse-phase columns.

References

  • Strecker Synthesis of α-Amino Acids. Organic Syntheses.[Link]

  • The Bucherer-Bergs Reaction. Chemical Reviews.[Link]

Protecting group strategies for Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-Aminothiane-4-Carboxylate

Welcome to the dedicated technical support guide for handling this compound. This resource is designed for chemists and drug development professionals to navigate the complexities of protecting the primary amine in this versatile building block. Below, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a protecting group for the 4-amino group on the thiane scaffold?

When selecting a suitable protecting group for this compound, three primary factors must be considered:

  • Stability of the Thiane Ring: The sulfur atom in the thiane ring is susceptible to oxidation. Therefore, reaction conditions involving strong oxidants should be avoided. The chosen protecting group and its deprotection conditions should not interfere with the integrity of the heterocyclic core.

  • Orthogonality to the Ethyl Ester: The protecting group must be removable under conditions that do not cleave the ethyl ester. For instance, conditions involving strong base (like saponification) or harsh acid-catalyzed hydrolysis should be approached with caution.

  • Downstream Reaction Compatibility: The protecting group must be stable to the reaction conditions planned for subsequent steps in your synthetic route. Consider the pH, temperature, and reagents you intend to use.

Q2: I am planning a peptide coupling reaction. Which protecting group is most suitable?

For standard peptide couplings (e.g., using HATU, HOBt, or EDC), the tert-butyloxycarbonyl (Boc) group is an excellent choice. It is robust enough to withstand the neutral or slightly basic conditions of the coupling reaction but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that typically do not affect the ethyl ester or the thiane ring.

The carboxybenzyl (Cbz) group is another viable option, offering high stability. However, its removal via catalytic hydrogenation may be complicated by potential catalyst poisoning from the sulfur atom in the thiane ring, although this is not always the case and can be screened for.

Q3: Can I use an Fmoc protecting group?

The Fluorenylmethyloxycarbonyl (Fmoc) group is generally not recommended if the ethyl ester is essential for your final structure. Fmoc is cleaved under basic conditions (commonly with piperidine), which can also catalyze the hydrolysis or transesterification of the ethyl ester. This lack of orthogonality makes it a risky choice.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Protection Reaction 1. Insufficient reagent stoichiometry.2. Poor quality or expired reagents (e.g., Boc-anhydride).3. Steric hindrance around the amine.1. Increase the equivalents of the protecting group reagent (e.g., use 1.2-1.5 eq. of Boc₂O).2. Use freshly opened or properly stored reagents.3. Increase reaction temperature moderately or extend the reaction time. Monitor by TLC or LC-MS.
Side Product Formation (e.g., Dimerization) The unprotected amine of one molecule reacts with an activated intermediate of another.Ensure slow addition of the protecting group reagent to a dilute solution of the amine to minimize intermolecular reactions.
Cleavage of the Ethyl Ester during Deprotection The deprotection conditions are too harsh (e.g., strong acid/base, high temperature).For Boc deprotection, use milder acidic conditions (e.g., 4M HCl in dioxane at 0°C to RT) and monitor carefully. For Cbz, if hydrogenation is problematic, consider alternative deprotection like HBr in acetic acid, but be aware this can also cleave the ester.
Oxidation of the Thiane Sulfur Use of oxidative reagents in subsequent steps or during workup.Avoid strong oxidants. During workup, use a mild reducing agent like sodium thiosulfate if oxidative species are suspected to be present.

Experimental Protocols & Methodologies

Protocol 1: Boc Protection of this compound

This protocol describes the standard procedure for protecting the primary amine with a Boc group, a common and versatile choice.

Workflow Diagram:

Boc_Protection_Workflow Start Dissolve Amine in DCM AddBase Add Triethylamine (TEA) Start->AddBase 1 eq. Amine AddBoc Add Boc₂O Solution AddBase->AddBoc 1.5 eq. TEA React Stir at RT (4-12h) AddBoc->React 1.2 eq. Boc₂O Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Workflow for Boc protection.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

  • To the stirred solution, add triethylamine (TEA, 1.5 eq.) and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the amine solution over 15-20 minutes.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired Boc-protected product.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc group under acidic conditions.

Decision Diagram for Deprotection:

Deprotection_Decision Start Boc-Protected Substrate Acid_Choice Select Acidic Reagent Start->Acid_Choice TFA TFA in DCM Advantages: Fast, Volatile Disadvantages: Harsh, Potential Side Reactions Acid_Choice->TFA Fast & Potent HCl_Dioxane 4M HCl in Dioxane Advantages: Milder, Clean Reaction Disadvantages: Non-volatile byproducts Acid_Choice->HCl_Dioxane Mild & Controlled Workup Evaporate & Neutralize TFA->Workup HCl_Dioxane->Workup Final Free Amine (HCl salt) Workup->Final

Caption: Choosing a Boc deprotection method.

Step-by-Step Procedure (using 4M HCl in Dioxane):

  • Dissolve the Boc-protected this compound (1.0 eq.) in a minimal amount of a co-solvent like methanol or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in 1,4-dioxane (5-10 eq.) dropwise.

  • Stir the reaction at 0°C and allow it to warm to room temperature over 1-3 hours.

  • Monitor the reaction by TLC or LC-MS. The product will be the HCl salt of the amine.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid or oil is the hydrochloride salt of the amine, which can often be used directly in the next step (e.g., a peptide coupling) after being neutralized in situ with a non-nucleophilic base like DIPEA.

Comparative Summary of Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonal to Ethyl Ester?Notes
tert-Butoxycarbonyl BocBoc₂O, base (e.g., TEA, DIPEA)Strong Acid (TFA, HCl in Dioxane)Yes Excellent choice for general use and peptide synthesis.
Carboxybenzyl Cbz (or Z)Cbz-Cl, baseCatalytic Hydrogenation (e.g., H₂, Pd/C) or HBr/AcOHYes Hydrogenation may be slow due to potential catalyst poisoning by the thiane sulfur.
9-Fluorenylmethoxycarbonyl FmocFmoc-OSu, baseBase (e.g., 20% Piperidine in DMF)No Not recommended due to risk of ester hydrolysis or transesterification.
Trityl TrTr-Cl, baseMild Acid (e.g., dilute TFA)Yes Provides good steric bulk, but can be labile.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Ethyl 4-aminothiane-4-carboxylate. This unique α,α-disubstituted amino ester presents specific challenges due to the steric hindrance at the C4-position and the presence of a sulfur heteroatom within the thiane ring. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate catalyst selection and optimize your reactions for success.

This center is structured into two primary sections based on the most common transformations undertaken with this substrate:

  • Part 1: Amide Coupling (N-Acylation) Reactions

  • Part 2: Palladium-Catalyzed N-Arylation Reactions

Each section contains a detailed Frequently Asked Questions (FAQ) list and a comprehensive Troubleshooting Guide to address specific experimental issues.

Part 1: Amide Coupling (N-Acylation) Reactions

The formation of an amide bond by coupling the primary amine of this compound with a carboxylic acid is a foundational step in many synthetic routes. However, the significant steric bulk around the α-carbon presents a considerable challenge to standard coupling protocols, often leading to low yields and incomplete reactions.[1][2]

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My standard amide coupling reaction using DCC or EDC/HOBt is failing or giving very low yields. Why is this happening?

A1: Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the severe steric hindrance of an α,α-disubstituted amine like the one in your substrate.[1] The primary issues are:

  • Slow Reaction Rate: The bulky thiane ring physically obstructs the nucleophilic attack of the amine onto the activated carboxylic acid intermediate.[3]

  • Intermediate Decomposition: With slow coupling, the highly reactive O-acylisourea intermediate formed from EDC can undergo an unproductive intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[3][4]

Q2: Which coupling reagent is recommended for a sterically hindered amine like this?

A2: For sterically demanding couplings, more powerful in-situ activating reagents are required. Aminium/uronium salts like HATU are demonstrably superior to HBTU and standard carbodiimides for hindered amino acids.[5][6] HATU forms a highly reactive OAt-ester with the carboxylic acid, which is more effective at overcoming the steric barrier.[5] Phosphonium salts like PyBOP are also excellent choices that can reduce the risk of racemization.[1][3]

Q3: I see some product formation, but the reaction never goes to completion. What can I do?

A3: A stalled reaction is common with hindered substrates. Consider these strategies:

  • Increase Reaction Time: Steric hindrance slows down the reaction rate significantly. Extending the reaction time, even overnight, can often improve conversion.[1]

  • Gentle Heating: Increasing the temperature to 40-50 °C can provide the necessary energy to overcome the activation barrier. However, monitor for potential side reactions or racemization.

  • Double Coupling: If monitoring (e.g., TLC, LCMS) shows an incomplete reaction after the initial allotted time, a second addition of fresh activated acid can be performed to drive the reaction to completion.[1]

Q4: What is "pre-activation" and why is it important for my substrate?

A4: Pre-activation is the process of mixing the carboxylic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for a short period (5-15 minutes) before adding the this compound.[3] This is critical because it ensures the highly reactive activated ester is fully formed and ready to react immediately upon addition of the amine. This minimizes the opportunity for the amine to react directly with the coupling reagent, which can form an unwanted guanidinium byproduct.[4]

Troubleshooting Guide: Low-Yield Amide Coupling

If you are experiencing low or no yield in your amide coupling reaction, follow this systematic troubleshooting workflow.

G cluster_start cluster_reagent Step 1: Evaluate Coupling Reagent cluster_conditions Step 2: Optimize Reaction Conditions cluster_advanced Step 3: Advanced Strategies cluster_end start Low / No Yield Observed reagent_check Are you using a standard carbodiimide (DCC, EDC)? start->reagent_check reagent_sol Switch to a potent uronium (HATU, HCTU) or phosphonium (PyBOP) salt. reagent_check->reagent_sol Yes preactivate Are you pre-activating the acid before adding the amine? reagent_check->preactivate No reagent_sol->preactivate preactivate_sol Implement pre-activation: Acid + Reagent + Base for 5-15 min, then add amine. preactivate->preactivate_sol No time_temp Is reaction time sufficient? preactivate->time_temp Yes preactivate_sol->time_temp time_temp_sol Increase reaction time (e.g., to 24h). Consider gentle heating (40-50°C). Perform a double coupling. time_temp->time_temp_sol No solvent Is solubility an issue? time_temp->solvent Yes time_temp_sol->solvent solvent_sol Switch to a more polar, highly solvating solvent like NMP or use a DMF/DCM mixture. solvent->solvent_sol Yes acyl_fluoride Still no success? solvent->acyl_fluoride No solvent_sol->acyl_fluoride acyl_fluoride_sol Consider forming an acyl fluoride. Use TFFH or PyFluor. This is highly effective for extremely hindered couplings. acyl_fluoride->acyl_fluoride_sol Yes end_node Improved Yield acyl_fluoride->end_node No acyl_fluoride_sol->end_node

Caption: Troubleshooting workflow for hindered amide coupling.
Reagent ClassExample(s)Potency for Hindered AminesCommon Side ReactionsRecommendation
Carbodiimides DCC, EDC, DICLow to ModerateN-acylurea formation, Racemization[3][7]Not recommended for initial attempts.
Aminium/Uronium HATU , HBTU, HCTUVery High Guanidinium byproduct (can be minimized with pre-activation)[4]HATU is the top recommendation. [5]
Phosphonium PyBOP , PyAOPHighByproducts are generally water-soluble and easily removed.Excellent alternative to HATU.[1]
Acyl Halides Acyl Fluorides (via TFFH, PyFluor)Highest Requires separate activation step; reagent handling care.For extremely difficult couplings where other methods fail.[1]

This protocol is a robust starting point for coupling a generic carboxylic acid to this compound.

  • Preparation: To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 equiv).

  • Pre-activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv). Stir the mixture at room temperature for 5-15 minutes.

  • Coupling: Add a solution of this compound (1.0-1.2 equiv) in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. For this hindered substrate, expect reaction times of 4-24 hours.

  • Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Palladium-Catalyzed N-Arylation Reactions

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between amines and aryl halides. However, when applied to this compound, two major challenges arise: the steric hindrance of the amine and, critically, the presence of the sulfur atom in the thiane ring, which is a known palladium catalyst poison.[8][9]

Frequently Asked Questions (FAQs): N-Arylation

Q1: My Buchwald-Hartwig reaction is not working. I see starting materials and some black precipitate. What's happening?

A1: This is a classic sign of catalyst decomposition and poisoning.

  • Palladium Black: The black precipitate is likely elemental palladium (Pd(0)), indicating the active catalyst has crashed out of the catalytic cycle.[9]

  • Sulfur Poisoning: The thioether in the thiane ring can irreversibly bind to the palladium center, forming a stable complex that deactivates the catalyst.[8][10] This is a significant challenge for any sulfur-containing substrate in palladium catalysis.[11]

Q2: How can I overcome catalyst poisoning by the thiane ring?

A2: Overcoming sulfur poisoning is difficult, but several strategies can be employed:

  • Ligand Choice is Critical: Use highly electron-donating and sterically bulky phosphine ligands. Ligands like tBuBrettPhos or specialized carbazolyl-derived phosphines are designed to promote the desired reductive elimination step faster than the rate of catalyst deactivation.[12][13] They can also help stabilize the palladium center against poisoning.

  • Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for the gradual deactivation, allowing the reaction to reach completion.

  • Use a Robust Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) generate the active Pd(0) species more cleanly and efficiently, which can improve performance in challenging reactions.[14]

Q3: My amine is very sterically hindered. What kind of ligand should I be using?

A3: For α,α,α-trisubstituted primary amines, rational ligand design has produced highly effective solutions. Look for biarylphosphine ligands that are specifically designed for hindered substrates.[15][16] These ligands often feature a combination of bulky alkyl groups (e.g., tert-butyl) and aryl groups on the phosphorus atom to create a large, electron-rich coordination sphere that accelerates the rate-limiting reductive elimination step.[16]

Q4: Can I regenerate a sulfur-poisoned palladium catalyst?

A4: Regeneration is challenging and often not practical in a laboratory setting. While some industrial methods exist, such as high-temperature treatment under hydrogen or with oxidizing agents, they are often complex and may not fully restore activity.[8][17] For research purposes, it is generally more effective to focus on selecting a catalyst system that is more resistant to poisoning from the outset. In some cases, the poisoned palladium waste has been repurposed as a catalyst for different types of reactions, like Fenton-like processes.[18]

Troubleshooting Guide: Failed N-Arylation Reactions

This guide focuses on overcoming catalyst-related issues in the N-arylation of this compound.

Caption: Troubleshooting catalyst poisoning in N-arylation.
ComponentStandard ChoiceRecommended for Topic SubstrateRationale
Pd Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Buchwald G3/G4 Pre-catalystsMore reliable and cleaner generation of the active Pd(0)L species, crucial for challenging substrates.[14]
Ligand SPhos, XPhos, RuPhostBuBrettPhos , Custom P,N-LigandsSpecifically designed to accelerate reductive elimination from hindered substrates and provide enhanced stability against poisoning.[12][16]
Base K₂CO₃, Cs₂CO₃NaOt-Bu , LHMDS, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine-Pd complex effectively without interfering.
Solvent Toluene, DioxaneToluene, Dioxane, CPMEChoice can impact solubility and reaction rates; screening may be necessary.

This protocol provides a starting point for the Buchwald-Hartwig coupling of an aryl bromide with this compound.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv), the appropriate Buchwald pre-catalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), the corresponding biarylphosphine ligand (if not using a pre-catalyst, 2.2-5.5 mol%), and Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Add anhydrous toluene (to make a 0.1-0.5 M solution). Add this compound (1.2 equiv).

  • Reaction: Seal the vial with a PTFE-lined cap. Remove it from the glovebox and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by taking aliquots (under inert atmosphere if possible) and analyzing by LCMS or GCMS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.

References

  • Barbier, J., & Lamy-Pitara, E. (1990). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions.
  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]

  • Barbier, J., Lamy-Pitara, E., & Gressier, P. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Talcott, S. J., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012).
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Wang, Y., et al. (2023). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Environmental Science & Technology.
  • Surry, D. S., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Boufroura, H., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.
  • GalChimia. (2015). Not a Poison Anymore?. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Morressier. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • Sipos, G., et al. (2020).
  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Chen, J., et al. (2022). Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives.
  • amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • CIQSO. (2022). Synthesis of N-Heterocycles via Intramolecular Pd-Catalyzed C-N Buchwald-Hartwig Reaction. [Link]

  • ResearchGate. Poisoning and deactivation of palladium catalysts. [Link]

  • Bruno, N. C., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • Reddit. (2022). Esterification/Amidation Problems. [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
  • Nolan, S. P., & Organ, M. G. (2011). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • Viciu, M. S., et al. (2004).
  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

Sources

Technical Support Center: Purity Assessment of Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of Ethyl 4-aminothiane-4-carboxylate (CAS: 1248324-93-7).[1][2][3] This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity, stability, and impurity profile of this compound. As a key heterocyclic building block, ensuring its quality is paramount for successful downstream applications.

This document provides in-depth, field-proven insights into the most common analytical techniques, offering not just protocols but the underlying scientific rationale for method selection and troubleshooting.

Comprehensive Purity Workflow: An Overview

A multi-faceted approach is essential for a complete purity profile. No single technique can provide all the necessary information. The typical workflow involves a primary chromatographic purity assay (usually HPLC), followed by spectroscopic methods for structural confirmation and identification of unknown impurities.

Purity_Workflow cluster_0 Start: Sample Receipt cluster_1 Primary Analysis cluster_2 Structural Confirmation & Identification cluster_3 Final Assessment start This compound Sample hplc HPLC-UV (Purity & Quantification) start->hplc Main Assay gcms GC-MS (Volatile Impurities) start->gcms Residual Solvents/ Volatiles nmr NMR Spectroscopy (Identity & Structural Impurities) start->nmr Confirm Structure lcmr LC-MS (Impurity ID & Mass Confirmation) start->lcmr Confirm Mass hplc->lcmr Investigate Unknown Peaks report Certificate of Analysis (Purity Report) hplc->report gcms->report nmr->report lcmr->report HPLC_Troubleshooting start Problem Observed p1 Check Mobile Phase & Column Temp start->p1 Retention Time Drift? p2 Injection Solvent Match Mobile Phase? start->p2 Broad or Split Peaks? p3 Air Bubbles in System? start->p3 Baseline Noise? s1a Prepare fresh mobile phase. Ensure proper column equilibration. Use a column oven. p1->s1a No s1b Check for leaks. Verify pump flow rate. p1->s1b Yes s2a Dissolve sample in mobile phase. Reduce injection volume. p2->s2a No s2b Check for column contamination. Replace guard column/column. Check for dead volume. p2->s2b Yes s3a Degas mobile phase. Purge the pump. p3->s3a Yes s3b Check for leaks. Clean detector cell. Check lamp energy. p3->s3b No

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 4-aminothiane-4-carboxylate Derivatives and Related Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential biological activities of Ethyl 4-aminothiane-4-carboxylate derivatives. Given the nascent stage of research on this specific scaffold, we will draw comparisons with structurally related and more extensively studied sulfur-containing heterocycles. This approach, rooted in the principles of medicinal chemistry and bioisosteric replacement, aims to provide researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for exploring the therapeutic potential of this emerging class of compounds.

Introduction: The Therapeutic Promise of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are a cornerstone of many pharmaceuticals, owing to the unique physicochemical properties imparted by the sulfur atom. The thiane moiety, a six-membered saturated ring containing a sulfur atom, is of particular interest. Its flexible conformation and the ability of the sulfur atom to engage in various non-covalent interactions make it an attractive scaffold for modulating biological activity. The introduction of an amino group and an ethyl carboxylate at the 4-position of the thiane ring, as in this compound, creates a chiral center and introduces functional groups capable of forming key interactions with biological targets, suggesting potential applications in oncology and neuroscience.

While direct experimental data on this compound derivatives is limited, the known biological activities of analogous structures, such as thiazole derivatives, provide a strong rationale for their investigation. For instance, numerous thiazole-containing compounds have demonstrated significant anticancer and neuroprotective effects.

Comparative Analysis of Biological Activities

To forecast the potential therapeutic applications of this compound derivatives, we will compare their structural features with those of compounds with established biological activities. The primary areas of focus will be anticancer and neuroprotective activities, based on the functionalities present in the core structure.

Anticancer Potential

The 2-aminothiazole moiety is a well-established pharmacophore in a variety of anticancer agents. The presence of an amino group and an ethyl carboxylate in the target scaffold suggests a potential for similar activity.

Comparative Data:

Compound ClassKey Structural FeaturesReported Anticancer ActivityPotential Mechanism of Action
This compound Derivatives 6-membered sulfur heterocycle, C4-quaternary center with amino and ester groupsHypothesized to have cytotoxic and antiproliferative effects.Hypothesized to involve interference with cell cycle progression or induction of apoptosis.
Ethyl 2-aminothiazole-4-carboxylate Analogs 5-membered sulfur-nitrogen heterocycle, amino and ester groupsExhibited remarkable activity against leukemia cell lines[1]. Some derivatives show broad-spectrum anticancer activity[2].Inhibition of specific kinases, disruption of microtubule polymerization.
4-Aminoquinazoline Derivatives containing 1,3,4-thiadiazole Fused heterocyclic system with an exocyclic amino groupGood anti-tumor proliferation activity against various cancer cell lines[3][4][5].Inhibition of receptor tyrosine kinases (e.g., EGFR).
5-Ylidene-4-aminothiazol-2(5H)-one Derivatives Thiazolidinone core with an exocyclic amino groupLow to moderate anticancer activity with significant selective action on certain cancer cell lines[6].Structure-activity relationships suggest the importance of the substituent on the amino group[6].

Causality Behind Experimental Choices: The comparison with thiazole and quinazoline derivatives is based on the shared presence of an amino group and a heterocyclic scaffold, which are known to be important for anticancer activity. The choice of the MTT assay as a primary screening tool is due to its reliability and widespread use in assessing cell viability and cytotoxicity[7][8].

Neuroprotective and Neuroinflammatory Modulatory Potential

Emerging research points to the role of heterocyclic compounds in modulating neuroinflammation, a key process in many neurodegenerative diseases. The thiane scaffold, being a six-membered ring, may allow for conformational flexibility that is beneficial for interaction with neurological targets.

Comparative Data:

Compound ClassKey Structural FeaturesReported Neurological ActivityPotential Mechanism of Action
This compound Derivatives Flexible 6-membered ring, amino and ester groupsHypothesized to possess neuroprotective and anti-neuroinflammatory properties.Hypothesized to involve modulation of microglial activation and cytokine production.
Thiazolidine-4-carboxylic Acid Derivatives 5-membered sulfur-nitrogen heterocycleShow neuroprotective effects against memory impairment and neurodegeneration[9].Reduction of oxidative stress and inflammatory cascades[9].
Ethyl Pyruvate and its Derivatives α-ketoesterDemonstrates neuroprotective effects against motor dysfunction and oxidative changes in models of Parkinson's disease[10][11].Anti-inflammatory, anti-oxidative, and anti-apoptotic functions[11].

Causality Behind Experimental Choices: The comparison with thiazolidine derivatives is based on the presence of a sulfur-containing heterocycle and a carboxylic acid-related functional group. The investigation of neuroinflammation is a logical starting point, as it is a common pathological feature in many neurological disorders. Assays measuring cytokine production and microglial activation are standard methods to assess neuroinflammatory responses in vitro[1][2][12][13][14].

Experimental Protocols

To facilitate the investigation of this compound derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol is a widely accepted method for determining the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls in each assay plate ensures the validity of the results. A known anticancer drug can be used as a positive control to confirm the sensitivity of the cell line.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Protocol 2: In Vitro Neuroinflammation Assessment in Microglia

This protocol outlines a method to assess the anti-neuroinflammatory potential of test compounds using a microglial cell line.

Principle: Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation. Lipopolysaccharide (LPS) is a potent activator of microglia, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory effect of a compound can be determined by its ability to inhibit the production of these mediators.

Materials:

  • BV-2 microglial cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Remove the medium and add 90 µL of fresh medium containing the test compounds at various concentrations. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with solvent and LPS) and a negative control (cells with medium only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the remaining cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

Self-Validation: The inclusion of LPS-stimulated and unstimulated controls is crucial for validating the assay. A known anti-inflammatory drug can be used as a positive control.

Workflow Diagram:

Neuroinflammation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_results Results A Seed BV-2 Microglia C Pre-treat with Compounds A->C B Prepare Compound Dilutions B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F G Measure NO (Griess Assay) F->G H Measure Cytokines (ELISA) F->H I Calculate Inhibition G->I H->I

Caption: Workflow for assessing in vitro anti-neuroinflammatory activity.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be elucidated, we can hypothesize potential mechanisms based on their structural analogs.

Anticancer Activity: Many anticancer agents exert their effects by interfering with critical signaling pathways that control cell proliferation, survival, and apoptosis. For instance, if these derivatives exhibit activity similar to quinazoline-based drugs, they might target the ATP-binding site of receptor tyrosine kinases like EGFR, thereby inhibiting downstream signaling cascades such as the MAPK and PI3K/Akt pathways.

Anticancer_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound derivatives.

Neuroprotective Activity: In the context of neuroinflammation, the NF-κB signaling pathway is a central regulator of pro-inflammatory gene expression in microglia. Compounds that inhibit this pathway can suppress the production of inflammatory mediators. It is plausible that this compound derivatives could exert their anti-neuroinflammatory effects by targeting components of the NF-κB pathway.

Neuroinflammation_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes LPS LPS LPS->TLR4 Derivative This compound Derivative Derivative->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway in microglia.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By drawing logical comparisons with structurally related, biologically active compounds, we have outlined a clear path for the investigation of these derivatives as potential anticancer and neuroprotective agents. The provided experimental protocols offer a robust starting point for researchers to begin to unravel the therapeutic potential of this novel class of molecules. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds and validating the mechanistic hypotheses presented in this guide.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Lesyk, R., et al. (2006). Synthesis and anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-ones. Bioorganic & Medicinal Chemistry Letters, 16(21), 5629-5633. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Al-Soud, Y. A., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. [Link]

  • ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. [Link]

  • Escribano, L., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]

  • Si, X., et al. (2022). Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. Medicinal Chemistry Research, 31(8), 1335-1348. [Link]

  • Lund University. (n.d.). Experimental Neuroinflammation Laboratory. [Link]

  • F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. [Link]

  • Springer. (2024). Synthesis and Biological Evaluation of Some Thietane Derivatives. [Link]

  • National Center for Biotechnology Information. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... [Link]

  • Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]

  • PubMed. (2010). Structure-activity relationships of bioisosteric replacement of the carboxylic acid in novel androgen receptor pure antagonists. [Link]

  • Google Patents. (2014).
  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. [Link]

  • PubMed. (2021). Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors. [Link]

  • PubMed. (2013). Neuroprotective effects of α-ketoglutarate and ethyl pyruvate against motor dysfunction and oxidative changes caused by repeated 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine exposure in mice. [Link]

  • National Center for Biotechnology Information. (2011). Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. [Link]

  • PubMed. (2019). Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. [Link]

  • PubMed. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. [Link]

Sources

A Comparative Guide to the Stereochemistry of Ethyl 4-aminothiane-4-carboxylate Derivatives: An In-Depth Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Theoretical and Comparative Exploration of the X-ray Crystal Structure and Conformational Landscape of Ethyl 4-aminothiane-4-carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.

In the pursuit of novel therapeutics, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide delves into the structural intricacies of this compound derivatives, a class of compounds holding significant potential in medicinal chemistry. While a definitive X-ray crystal structure for this specific parent compound is not publicly available at the time of this publication, this guide provides a comprehensive comparative analysis based on the well-established principles of conformational analysis and crystallographic data from analogous heterocyclic and carbocyclic systems. By examining the structural nuances of related compounds, we can infer and project the likely stereochemical behavior of these promising derivatives.

Introduction: The Significance of the Thiane Scaffold

The thiane ring, a six-membered heterocycle containing a sulfur atom, is a key structural motif in a variety of biologically active molecules. Its conformational flexibility, analogous to cyclohexane, allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets.[1] The introduction of an amino group and an ethyl carboxylate at the C4 position, as in this compound, introduces chiral centers and the potential for diverse intermolecular interactions, making a thorough understanding of its structure essential for rational drug design.

Conformational Analysis: Thiane vs. Cyclohexane

The conformational landscape of the thiane ring is largely governed by the same principles that dictate the stereochemistry of cyclohexane, with the chair conformation being the most stable.[2][3] However, the presence of the larger sulfur atom in place of a methylene group introduces subtle yet significant differences.

Key Conformational Differences:

FeatureThianeCyclohexane
C-S Bond Length ~1.82 ÅN/A
C-C Bond Length ~1.54 Å~1.54 Å
C-S-C Bond Angle ~97-99°N/A
C-C-C Bond Angle ~111-113°~111°
Ring Pucker Generally more puckeredLess puckered
1,3-Diaxial Interactions Can be less sterically hindered due to longer C-S bondsA significant factor in determining substituent preference

The longer C-S bonds and the smaller C-S-C bond angle in the thiane ring can alter the severity of 1,3-diaxial interactions, potentially influencing the preferred orientation of substituents.[1] For this compound, the bulky ethyl carboxylate and amino groups at the C4 position will have a significant impact on the conformational equilibrium. It is anticipated that the chair conformation where the larger ethyl carboxylate group occupies an equatorial position to minimize steric strain would be favored.

Comparative Crystallographic Analysis of Analogous Structures

To predict the solid-state conformation and packing of this compound derivatives, we can draw comparisons with the known crystal structures of related molecules, such as substituted cyclohexanes and other heterocyclic systems.

For instance, the crystal structure of ethyl 4-aminocyclohexanecarboxylate would serve as a valuable carbocyclic analog.[4] In such structures, the chair conformation is universally observed, with the orientation of the amino and carboxylate groups dictated by the synthetic pathway and crystallization conditions. Hydrogen bonding between the amino groups and carboxylate oxygens is expected to play a crucial role in the crystal packing.

Similarly, examining the crystal structures of other 4-substituted thiane derivatives would provide insights into the influence of the sulfur heteroatom on the ring geometry and intermolecular interactions.

Experimental Protocols for Structural Elucidation

The definitive determination of the three-dimensional structure of this compound derivatives requires their synthesis, purification, and subsequent single-crystal X-ray diffraction analysis.

Synthesis and Crystallization Workflow

Caption: A generalized workflow for obtaining the X-ray crystal structure of a target compound.

Step-by-Step Synthesis Protocol (Hypothetical)

A plausible synthetic route to this compound could involve a Strecker-type synthesis starting from a thian-4-one precursor.

  • Reaction Setup: To a solution of thian-4-one in a suitable solvent (e.g., ethanol/water), add potassium cyanide and ammonium chloride.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to yield the aminonitrile intermediate.

  • Hydrolysis and Esterification: Subject the aminonitrile to acidic hydrolysis followed by esterification with ethanol to afford the target compound, this compound.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve a small amount of the purified compound in various solvents of differing polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find a suitable crystallization solvent or solvent system.

  • Crystal Growth:

    • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.

Predicted Structural Features and Intermolecular Interactions

Based on the analysis of analogous structures, we can predict several key features for the crystal structure of this compound derivatives.

Predicted Intermolecular Interactions Thiane Thiane Ring (Chair Conformation) Amino Amino Group (NH2) Thiane->Amino Carboxylate Ethyl Carboxylate (COOEt) Thiane->Carboxylate HBond_Donor H-Bond Donor Amino->HBond_Donor HBond_Acceptor H-Bond Acceptor Carboxylate->HBond_Acceptor Packing Crystal Packing HBond_Donor->Packing N-H...O Hydrogen Bonds HBond_Acceptor->Packing C=O...H-N Hydrogen Bonds

Caption: Predicted key structural features and intermolecular hydrogen bonding.

It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of the ethyl carboxylate group of a neighboring molecule. These interactions would likely lead to the formation of well-ordered supramolecular architectures such as chains or sheets.

Conclusion and Future Directions

This guide provides a comprehensive theoretical and comparative analysis of the expected structural features of this compound derivatives. While the absence of a definitive crystal structure necessitates a predictive approach, the principles of conformational analysis and the study of analogous structures offer valuable insights into the likely stereochemical behavior of these compounds. The experimental protocols outlined provide a clear path for future research to obtain the empirical crystallographic data. The elucidation of the precise three-dimensional structure of these derivatives will be instrumental in understanding their structure-activity relationships and will undoubtedly accelerate their development as potential therapeutic agents.

References

  • Wikipedia. Cyclohexane conformation. [Link]

  • PubChem. Ethyl 4-aminocyclohexanecarboxylate. [Link]

  • Chemistry LibreTexts. Conformations of Cyclohexane. [Link]

Sources

A Researcher's Guide to In Vitro Screening of Novel Compounds Derived from Ethyl 4-Aminothiane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the ethyl 4-aminothiane-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. Its unique three-dimensional structure and the presence of key functional groups—an amino group and an ester—offer rich opportunities for chemical modification and the generation of diverse compound libraries. This guide provides an in-depth technical comparison of in vitro screening methodologies for derivatives of this scaffold, focusing on anticancer and antimicrobial applications. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research endeavors.

The Therapeutic Potential of Thiane Derivatives

The thiane ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The incorporation of the 4-amino-4-carboxylate moiety provides a versatile handle for synthesizing a variety of analogs with distinct pharmacological profiles. The rationale behind exploring derivatives of this compound lies in the potential for these new chemical entities to interact with biological targets in novel ways, surmounting the resistance mechanisms that plague many existing drugs.

Anticancer Activity Screening: A Multi-faceted Approach

A primary avenue for the therapeutic application of novel this compound derivatives is in oncology. A robust in vitro screening cascade is essential to identify promising lead compounds.

Initial Cytotoxicity Assessment: The MTT Assay

The foundational step in anticancer screening is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput method for this purpose.[1][2]

The Principle Behind the Choice: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of cell viability and the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture Cancer Cell Lines seeding 2. Seed Cells in 96-well Plates cell_culture->seeding incubation1 3. Incubate for 24h seeding->incubation1 compound_prep 4. Prepare Serial Dilutions of Test Compounds treatment 5. Add Compounds to Wells compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT Reagent incubation3 8. Incubate for 4h mtt_addition->incubation3 solubilization 9. Solubilize Formazan Crystals incubation3->solubilization readout 10. Measure Absorbance at 570 nm solubilization->readout

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Culture and Seeding:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, PC-3 for prostate cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[1]

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).[2]

    • Add the diluted compounds to the respective wells of the 96-well plates. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for another 48 to 72 hours.

  • MTT Addition and Readout:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanistic Insights: Cell Cycle and Apoptosis Assays

Compounds exhibiting potent cytotoxicity warrant further investigation to elucidate their mechanism of action. Flow cytometry-based assays are invaluable for studying the effects of compounds on the cell cycle and apoptosis.

Why this is important: Understanding how a compound kills cancer cells is crucial for its development. Does it induce programmed cell death (apoptosis), or does it arrest the cell cycle at a specific phase? The answers to these questions guide further optimization of the lead compound.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

Cell_Analysis_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture and Seed Cells treatment 2. Treat with IC50 Concentration of Compound cell_culture->treatment incubation 3. Incubate for 24-48h treatment->incubation harvest 4. Harvest and Fix Cells incubation->harvest stain_pi 5a. Stain with Propidium Iodide (Cell Cycle) harvest->stain_pi stain_annexin 5b. Stain with Annexin V-FITC and PI (Apoptosis) harvest->stain_annexin flow_cytometry 6. Acquire and Analyze Data stain_pi->flow_cytometry stain_annexin->flow_cytometry cell_cycle_dist 7a. Determine Cell Cycle Distribution flow_cytometry->cell_cycle_dist apoptosis_quad 7b. Quantify Apoptotic vs. Necrotic Cells flow_cytometry->apoptosis_quad

Caption: Workflow for cell cycle and apoptosis analysis via flow cytometry.

Protocol for Cell Cycle Analysis:

  • Treat cells with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]

Protocol for Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[2][3]

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Performance Data

The following table presents hypothetical data for a series of this compound derivatives compared to a standard anticancer drug, doxorubicin, and a different heterocyclic scaffold, a thieno[2,3-c]pyridine derivative, to illustrate how to present comparative data.

CompoundScaffoldModificationIC50 (µM) on MCF-7IC50 (µM) on HCT116Apoptosis Induction at IC50
ETC-01 This compoundPhenylacetamide at amino group15.220.5Moderate
ETC-02 This compoundBenzoyl at amino group8.912.1High
ETC-03 This compoundNaphthoyl at amino group5.47.8High
Thieno[2,3-c]pyridine Derivative Thieno[2,3-c]pyridineThiomorpholine substitution11.712.4High[2]
Doxorubicin Anthracycline-0.50.8Very High

Antimicrobial Activity Screening

Derivatives of this compound also hold promise as novel antimicrobial agents. In vitro screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Rationale for this method: This method is more quantitative than agar diffusion methods and allows for the testing of a large number of compounds in a high-throughput manner. It provides a precise MIC value, which is a critical parameter in assessing the potency of an antimicrobial agent.

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_readout MIC Determination compound_prep 1. Prepare Serial Dilutions of Compounds in 96-well Plates inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells with Microbial Suspension inoculum_prep->inoculation incubation 4. Incubate at 37°C for 24h (Bacteria) or 48h (Fungi) inoculation->incubation visual_insp 5. Visually Inspect for Microbial Growth incubation->visual_insp mic_det 6. Determine MIC as Lowest Concentration with No Visible Growth visual_insp->mic_det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol for Broth Microdilution:

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Performance of Antimicrobial Agents

The following table provides a hypothetical comparison of the antimicrobial activity of this compound derivatives against standard antibiotics.

CompoundScaffoldModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
ETC-04 This compound4-Chlorophenylacetamide at amino group1632>128
ETC-05 This compoundThiophene-2-carboxamide at amino group81664
Thiazine Derivative 1,3,5-Thiadiazine-2-thioneN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide---
Ampicillin β-lactam-28NA
Ciprofloxacin Fluoroquinolone-10.5NA
Fluconazole Triazole-NANA4

Conclusion

The this compound scaffold holds significant potential for the development of novel anticancer and antimicrobial agents. A systematic in vitro screening approach, starting with broad cytotoxicity and antimicrobial assays and progressing to more detailed mechanistic studies, is crucial for identifying and advancing promising lead compounds. By employing the robust and well-validated protocols outlined in this guide, researchers can effectively evaluate their synthesized derivatives and make data-driven decisions to guide their drug discovery programs. The comparative data, even when hypothetical, underscores the importance of benchmarking new compounds against both established drugs and alternative chemical scaffolds to ascertain their true therapeutic potential.

References

  • Rostom, S. A. F., Faidallah, H., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 77, 170-181.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Dhfyan, A., & Alanazi, M. M. (2016). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 21(10), 1284.
  • Al-Warhi, T., Al-Harbi, S. A., Al-Zahrani, A. A., Al-Ghamdi, S. A., & El-Brollosy, N. R. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(2), 241.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2014). Synthesis and antimicrobial activity of some new thieno[2,3-b]thiophene derivatives. Medicinal Chemistry Research, 23(11), 4757-4768.
  • Didwagh, S. S., & P., P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 271-274.
  • de Fátima, Â., Modolo, L. V., & Ferreira, R. S. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 53-61.
  • Wan, Q., Li, Y., Zhang, Y., Li, B., & Song, H. (2018). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3655-3659.
  • Ilies, M., Gura, A. M., Nitulescu, G. M., Draghici, C., & Olaru, O. T. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476.
  • de Oliveira, R. B., de Lima, G. M., da Silva, A. C. G., de Moraes, M. C., & de Lima, M. C. A. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 667-677.
  • Ahmed, M., Sayed, M., Saber, A. F., Hassanien, R., Kamal El-Dean, A. M., & Tolba, M. S. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
  • Abdelgawad, M. A., El-Sayed, M. S., Al-Sanea, M. M., & Youssef, A. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(14), 1379-1393.
  • Singh, P., & Kumar, A. (2018). Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. Journal of the Indian Chemical Society, 95(10), 1239-1242.
  • Seck, M., Baron, R., & Gissot, A. (2014). Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme. Bioorganic & Medicinal Chemistry, 22(21), 6033-6040.
  • Al-Omary, F. A., Abou-Zeid, L. A., Nagi, M. N., & Habib, E. E. (2011). Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. Bioorganic & Medicinal Chemistry, 19(15), 4517-4527.
  • Al-Warhi, T., Al-Harbi, S. A., Al-Zahrani, A. A., Al-Ghamdi, S. A., & El-Brollosy, N. R. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(2), 241.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Aminothiane-4-carboxylate Analogs as Mu-Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the subtle alteration of a molecule's architecture can dramatically shift its biological function. This guide provides a deep dive into the structure-activity relationships (SAR) of a promising class of compounds: Ethyl 4-aminothiane-4-carboxylate and its analogs. While direct and extensive SAR literature on the thiane scaffold is emerging, a wealth of data from its close structural cousin, the 4-aminopiperidine-4-carboxylate series, provides a robust framework for understanding how modifications to this core structure influence activity at the mu (µ)-opioid receptor (MOR). The MOR is a critical target for pain management, and developing novel agonists with improved therapeutic profiles remains a paramount goal in drug discovery.[1]

This guide will dissect the key structural components of these analogs, compare their performance based on experimental data, and provide detailed protocols for the essential assays used to characterize their biological activity. We will explore how changes to the heterocyclic ring, the C4 substituents, and the ester moiety impact receptor binding, functional potency, and downstream signaling pathways, offering a comprehensive resource for researchers in pain therapeutics and GPCR-targeted drug design.

The Core Scaffold: Thiane vs. Piperidine as a Bioisosteric Replacement

The central feature of the molecules is a six-membered heterocyclic ring bearing a geminal amino and carboxylate group at the 4-position. The parent compound of interest, this compound, features a thiane (tetrahydrothiopyran) ring. However, a significant body of research exists for the bioisosteric analog where the sulfur atom is replaced by a nitrogen atom, forming a piperidine ring. This substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn can affect pharmacokinetics and pharmacodynamics.

The rationale for using piperidine analogs as a proxy for understanding thiane derivatives is rooted in their structural and electronic similarities. Both are flexible six-membered rings capable of adopting chair and boat conformations. The lone pair of electrons on the heteroatom can influence the overall electronic distribution and potential interactions with the receptor. For the purpose of this guide, we will draw heavily on the well-established SAR of 4-aminopiperidine-4-carboxylate analogs as potent MOR agonists, providing a predictive blueprint for the thiane series.

Deconstructing the SAR: Key Molecular Modifications and Their Impact

The biological activity of these analogs can be systematically explored by modifying three primary regions of the molecule:

  • The Heterocyclic Ring and its N/S-substituent: Modifications to the nitrogen of the piperidine ring (or potentially the sulfur in the thiane ring) are crucial for activity.

  • The C4-Amino Group: Alterations to the amino group at the 4-position can influence potency and selectivity.

  • The C4-Ester Group: Changes to the ethyl carboxylate moiety can impact binding and functional activity.

The Role of the N-Substituent in Piperidine Analogs

In the context of opioid analgesics, the substituent on the piperidine nitrogen is a critical determinant of activity. For many 4-substituted piperidines, an N-phenethyl group is optimal for high-affinity MOR binding and potent agonism. This is exemplified in the fentanyl series of analgesics, where the N-phenethyl moiety is a key pharmacophoric element. This is because the phenethyl group is thought to occupy a hydrophobic pocket within the MOR binding site, contributing significantly to the overall binding affinity.

Compound IDN-SubstituentMOR Binding Affinity (Ki, nM)MOR Agonist Potency (EC50, nM)
Analog A Methyl850Moderate
Analog B Phenethyl475
Analog C BenzylModerateModerate

Data compiled from analogous series reported in the literature.[2]

As the table above illustrates, transitioning from a small alkyl group like methyl (Analog A) to a phenethyl group (Analog B) can dramatically increase both binding affinity and functional potency by orders of magnitude.[2]

Modifications at the C4-Position: The Amino and Carboxylate Groups

The geminal substitution at the C4 position is a hallmark of this chemical series. The amino group provides a key basic center, which is typically protonated at physiological pH and can form a crucial ionic interaction with an acidic residue, such as Asp147, in the MOR binding pocket.

The ester group, in this case, an ethyl carboxylate, also plays a significant role. In potent fentanyl analogs like carfentanil, a methyl ester at the 4-position enhances binding affinity.[3][4] This suggests that the size and nature of this group are important for optimal interaction with the receptor.

Key SAR observations at C4:

  • Ester to Amide Conversion: Replacing the ester with a carboxamide can modulate activity. N-substituted amides can introduce additional vectors for interaction within the binding pocket.

  • Ester Chain Length: Varying the alkyl chain of the ester (e.g., methyl, ethyl, propyl) can fine-tune lipophilicity and steric fit, impacting both affinity and potency.

Functional Selectivity: The G-Protein vs. β-Arrestin Paradigm

Modern opioid research extends beyond simple measures of potency and efficacy. The concept of "biased agonism" or "functional selectivity" is now a cornerstone of developing safer analgesics. Mu-opioid receptor activation triggers two primary downstream signaling pathways:

  • G-Protein Signaling (Gαi/o): This pathway is predominantly associated with the desired analgesic effects.

  • β-Arrestin Recruitment: This pathway is linked to many of the undesirable side effects of opioids, including respiratory depression, tolerance, and constipation.

Therefore, an ideal MOR agonist would selectively activate the G-protein pathway while minimally engaging the β-arrestin pathway. The structure of the ligand plays a pivotal role in dictating this bias.

Below is a conceptual workflow for assessing the functional selectivity of new analogs.

Caption: Workflow for evaluating functional selectivity of MOR agonists.

Experimental Protocols: A Guide to In Vitro Characterization

To empirically determine the SAR of this compound analogs, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for the key experiments.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test compounds (unlabeled).

  • Naloxone (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • 5-10 µg of hMOR membrane protein.

    • [³H]-DAMGO at a concentration near its Kd (e.g., 1 nM).

    • Varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early step in G-protein activation.

Materials:

  • hMOR-expressing cell membranes.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.

  • Test compounds.

Procedure:

  • Membrane Pre-incubation: Pre-incubate the cell membranes with GDP (e.g., 10 µM) on ice to ensure G-proteins are in their inactive, GDP-bound state.

  • Assay Setup: In a 96-well plate, add the following:

    • hMOR membranes (10-20 µg protein).

    • Varying concentrations of the test agonist.

    • Assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). The PathHunter® (DiscoverX) EFC assay is a common platform.

Principle (PathHunter® Assay): The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.

Procedure (Agonist Mode):

  • Cell Plating: Plate PathHunter® cells expressing the tagged hMOR and β-arrestin in a 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagent containing the chemiluminescent substrate.

  • Signal Reading: Incubate at room temperature for 60 minutes and read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion and Future Directions

The structure-activity relationship of 4-aminocyclic-4-carboxylate analogs as mu-opioid receptor modulators is a rich and complex field. By leveraging the extensive data on 4-aminopiperidine derivatives, we can establish a strong predictive model for the SAR of the less-explored this compound series. Key takeaways include the critical role of the N-phenethyl substituent for high affinity and the importance of the C4-substituents in fine-tuning receptor interactions.

The path forward in developing superior analgesics from this scaffold lies in the detailed characterization of functional selectivity. The experimental protocols provided herein offer a robust framework for identifying G-protein biased agonists—compounds that hold the promise of potent pain relief with a significantly reduced side-effect profile. Future work should focus on the synthesis and parallel evaluation of matched pairs of thiane and piperidine analogs to directly quantify the bioisosteric effects of sulfur versus nitrogen in this scaffold. Such studies will be invaluable in refining the design of the next generation of safer and more effective opioid therapeutics.

References

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390.
  • Gomes, I., et al. (2021). A G protein-biased agonist at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine. The Journal of Pharmacology and Experimental Therapeutics, 377(2), 169-178.
  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects.
  • Ma, M., et al. (2019). Synthesis and Evaluation of Novel Biased μ-Opioid-Receptor (μOR) Agonists. Molecules, 24(1), 115.
  • Schmid, C. L., et al. (2017). Fentanyl analogs: Agonist and allosteric modulator effects at the μ-opioid receptor. Journal of Pharmacology and Experimental Therapeutics, 362(3), 446-456.
  • DiscoverX Corporation. (2019). PathHunter® β-Arrestin Assays. [Online PDF]. Available at: [Link]

  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232.
  • Burford, N. T., et al. (2013). A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine. The Journal of pharmacology and experimental therapeutics, 344(3), 708–718.
  • Pasternak, G. W. (2014). Opiate receptors. The Journal of the American Society of Anesthesiologists, 120(2), 498-504.
  • Raehal, K. M., & Bohn, L. M. (2011). The role of beta-arrestin2 in the severity of antinociceptive tolerance and physical dependence induced by different opioid pain therapeutics. Neuropharmacology, 60(1), 58-65.
  • Zaveri, N. T., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & medicinal chemistry letters, 17(8), 2281-2284.
  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
  • Chen, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285–299.
  • Livingston, K. E., & Traynor, J. R. (2014). A G protein-biased agonist at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine. The Journal of pharmacology and experimental therapeutics, 349(3), 499–508.
  • Subrath, J. J., et al. (2016). Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. Bioorganic & medicinal chemistry, 24(3), 434–443.
  • Schmid, C. L., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Gillis, A., et al. (2020). A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine. The Journal of pharmacology and experimental therapeutics, 372(3), 329–339.
  • Grim, T. W., et al. (2019). A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine. The Journal of pharmacology and experimental therapeutics, 369(3), 518–527.

Sources

A Comparative Analysis of Thiane and Piperidine Scaffolds in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, holding the rank of the third most frequently utilized ring structure in pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility.[1][2] However, the relentless pursuit of novel chemical entities with improved pharmacological profiles necessitates a deeper exploration of bioisosteric replacements. This guide provides a comprehensive comparative analysis of the thiane scaffold, a sulfur-containing analogue, versus the well-established piperidine scaffold, offering insights into their structural nuances, physicochemical properties, and implications for drug design.

I. Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between piperidine and thiane lies in the substitution of a nitrogen atom in piperidine with a sulfur atom in thiane. This seemingly simple atomic swap instigates a cascade of changes in their respective physicochemical and conformational behaviors.

A. Conformational Landscape:

Both six-membered rings predominantly adopt a chair conformation to minimize ring strain.[3][4] However, the introduction of different heteroatoms influences the finer points of their conformational preferences.

  • Piperidine: In its neutral state, piperidine exists as an equilibrium of two chair conformers, with the lone pair of electrons on the nitrogen atom oriented either axially or equatorially. The equatorial conformation is generally more stable.[3][5] Upon protonation, the resulting piperidinium ion's conformational equilibrium can be significantly influenced by electrostatic interactions with substituents.[6]

  • Thiane: The larger atomic radius of sulfur compared to nitrogen, and the longer C-S bonds (approx. 1.82 Å) versus C-N bonds (approx. 1.47 Å), lead to a more puckered and flexible chair conformation in thiane. This increased flexibility can be advantageous in allowing the molecule to better adapt to the steric demands of a biological target's binding pocket.[7]

Table 1: Comparison of Key Physicochemical Properties

PropertyPiperidineThianeRationale for Differences
Molecular Weight 85.15 g/mol [8]102.20 g/mol [9]Sulfur is a heavier atom than nitrogen.
pKa of Conjugate Acid ~11.12[8]Not applicable (non-basic)The lone pair on nitrogen is readily available for protonation, making piperidine a strong base. The lone pairs on sulfur are less basic.
Calculated logP 0.8[8]1.7[9]The sulfur atom in thiane is less polarizable and a weaker hydrogen bond acceptor than the nitrogen in piperidine, leading to increased lipophilicity.
Hydrogen Bonding Strong H-bond acceptor (N-H) and donor (N-H after protonation)[10]Weak H-bond acceptor (S)[11]Nitrogen is more electronegative than sulfur, resulting in a more polarized N-H bond and a stronger hydrogen bond acceptor site.

B. Electronic Properties and Basicity:

The most striking difference is in their basicity. Piperidine, with a pKa of its conjugate acid around 11.12, is a strong base.[8] This basicity is often a critical feature for interacting with acidic residues in biological targets or for improving aqueous solubility. Conversely, thiane is not basic. This lack of a basic center can be a strategic advantage in drug design when aiming to reduce off-target effects associated with basicity, such as hERG channel inhibition, or to improve cell permeability.[12]

C. Lipophilicity and Hydrogen Bonding:

The replacement of nitrogen with sulfur generally leads to an increase in lipophilicity, as reflected in the higher calculated logP value for thiane.[8][9] This is primarily due to the lower polarity of the C-S bond compared to the C-N bond and the weaker hydrogen bond accepting ability of sulfur.[11] While piperidine can act as both a hydrogen bond donor (in its protonated form) and acceptor, thiane is only a very weak hydrogen bond acceptor.[10][11] This distinction is crucial when designing molecules that rely on specific hydrogen bonding networks for target engagement.

II. The Role of Thiane and Piperidine in Medicinal Chemistry

The choice between a thiane and a piperidine scaffold is a strategic decision driven by the specific goals of a drug discovery program.

A. Piperidine: The Privileged Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs.[1][7] Its utility stems from its ability to:

  • Introduce a Basic Center: To improve solubility and form salt preparations.

  • Act as a Scaffold: Providing a rigid three-dimensional framework for orienting substituents.[13]

  • Engage in Hydrogen Bonding: Interacting with key residues in the target protein.[7]

However, the very properties that make piperidine so attractive can also be liabilities. Its basicity can lead to unwanted interactions with acidic off-targets, and the carbons alpha to the nitrogen are often susceptible to metabolic oxidation.[1][14]

B. Thiane as a Bioisostere:

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological activity.[15][16] Substituting a piperidine with a thiane ring can be a valuable tactic to:

  • Reduce Basicity: To mitigate basicity-related off-target effects.

  • Increase Lipophilicity: To enhance membrane permeability and potentially improve blood-brain barrier penetration.

  • Alter Metabolic Profile: The sulfur atom can block or alter metabolic pathways that would otherwise target the nitrogen or adjacent carbons in piperidine.[17]

  • Explore Novel Interactions: The larger and more polarizable sulfur atom can engage in different types of non-covalent interactions, such as C-H...S hydrogen bonds, which could lead to improved target affinity or selectivity.[11][12]

Diagram 1: Bioisosteric Replacement Strategy

G cluster_0 Lead Compound with Piperidine cluster_1 Optimization Goal cluster_2 Bioisosteric Replacement Piperidine Piperidine Scaffold - High Basicity - H-Bonding - Potential Metabolic Liability Goal Improve ADME Properties - Reduce Basicity - Enhance Permeability - Increase Metabolic Stability Piperidine->Goal Identified Liabilities Thiane Thiane Scaffold - Non-Basic - Increased Lipophilicity - Altered Metabolism Goal->Thiane Proposed Solution

Caption: A flowchart illustrating the strategic decision to replace a piperidine scaffold with a thiane bioisostere to address specific drug development challenges.

III. Synthetic Accessibility

Both piperidine and thiane scaffolds are readily accessible through various synthetic routes.

A. Synthesis of Piperidines:

The synthesis of piperidine derivatives is well-established, with common methods including:

  • Catalytic Hydrogenation of Pyridines: A direct and atom-economical approach.[13][18]

  • Reductive Amination of Glutaraldehyde or its Equivalents: A versatile method for constructing the piperidine ring.

  • Intramolecular Cyclization Reactions: Various strategies involving the formation of a C-N or C-C bond.[18]

Diagram 2: General Synthetic Approach to Piperidines

G Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Piperidine Piperidine Derivative Hydrogenation->Piperidine

Caption: A simplified workflow for the synthesis of piperidines via the hydrogenation of pyridine precursors.

B. Synthesis of Thianes:

Thiane and its derivatives can also be prepared through several reliable methods:

  • Cyclization of 1,5-Dihalopentanes with a Sulfide Source: A classical approach to forming the thiane ring.

  • Ring-Closing Metathesis of Diene-Containing Thioethers: A modern and efficient method.

  • Pummerer Reaction of Sulfoxides followed by Reduction: A useful strategy for introducing functionality.

IV. Case Studies and Experimental Data

While direct comparative studies of thiane- and piperidine-containing drugs with identical substitution patterns are not abundant in the literature, the principles of bioisosterism provide a strong rationale for their interchange. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, modifications to the piperidine scaffold were crucial for improving metabolic stability.[19] While this particular study did not involve thiane, it highlights the importance of scaffold modification to address ADME (Absorption, Distribution, Metabolism, and Excretion) issues, a role that thiane could potentially fulfill.

V. Experimental Protocols

Protocol 1: General Procedure for the Catalytic Hydrogenation of a Substituted Pyridine

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) (typically 1-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation, crystallization, or column chromatography.

Protocol 2: General Procedure for the Synthesis of Thiane via Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Substrate Addition: Add 1,5-dihalopentane (1.0 eq) (e.g., 1,5-dibromopentane) dropwise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thiane can be purified by distillation.

VI. Conclusion

The choice between a thiane and a piperidine scaffold in drug design is a nuanced decision that hinges on the specific therapeutic target and the desired physicochemical and ADME properties of the final compound. Piperidine remains a dominant and highly valuable scaffold due to its basicity and well-established synthetic chemistry. However, the thiane scaffold offers a compelling non-basic, more lipophilic alternative that can be strategically employed to overcome common challenges in drug development, such as metabolic instability and basicity-related off-target effects. As medicinal chemists continue to push the boundaries of chemical space, a thorough understanding of the subtle yet significant differences between these two heterocyclic systems will be invaluable in the rational design of the next generation of therapeutics.

References

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed Central. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]

  • PubMed Central. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]

  • University of Pennsylvania. Bioisosteres of Common Functional Groups. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • PubMed. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. [Link]

  • National Library of Medicine. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. [Link]

  • RSC Publishing. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. [Link]

  • MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • PubMed. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. [Link]

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • PubChem. Thiane. [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Wikipedia. Ring strain. [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • ResearchGate. Classes of Piperidine-Based Drugs. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • RSC Publishing. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • PubMed. Effect of ring strain on the thiolate-disulfide exchange. A computational study. [Link]

  • PubMed. Structures of piperazine, piperidine and morpholine. [Link]

  • Reddit. Nucleophilicity and ring strain (cyclic amines). [Link]

  • PubChem. Piperidine. [Link]

  • ChemRxiv. Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β- Strands. [Link]

  • LibreTexts. 4.3 Stability of Cycloalkanes: Ring Strain. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Hydrogen bonding nature between calix[20]arene and piperidine/triethylamine. [Link]

  • Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]

  • PubChem. 1-(Thiophen-2-yl)piperidine. [Link]

  • PubMed Central. Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. [Link]

  • RSC Publishing. C–H…S Hydrogen Bonding Interactions. [Link]

  • PubMed. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. [Link]

  • ResearchGate. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. [Link]

  • PubMed. N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. [Link]

Sources

A Comparative Guide to the Purity Confirmation of Synthetic Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for establishing the purity of synthetically derived Ethyl 4-aminothiane-4-carboxylate, a crucial heterocyclic building block in medicinal chemistry. We move beyond single-method analyses to advocate for an orthogonal, multi-tiered approach that ensures robust, reliable, and defensible purity data. This document compares and contrasts various analytical techniques, from rapid qualitative screening to rigorous quantitative assessment, providing researchers, scientists, and drug development professionals with the rationale behind experimental choices, detailed protocols, and guidance on data interpretation. The core principle is a self-validating system where each analytical method provides a unique line of evidence, culminating in a holistic and trustworthy purity profile.

Introduction: The Imperative for Purity

This compound is a non-aromatic heterocyclic compound of significant interest in drug discovery. Its rigid, saturated thiane ring system, combined with the strategically placed amino and carboxylate functionalities, makes it a valuable scaffold for introducing three-dimensional complexity into drug candidates. However, the multi-step synthesis required to produce this molecule can introduce a variety of impurities, including unreacted starting materials, reagents, intermediates, and side-products.

In the context of drug development, even minute impurities can have profound effects on biological activity, toxicity, and pharmacokinetics. Therefore, rigorous confirmation of purity is not merely a procedural step but a fundamental requirement for data integrity and patient safety. This guide outlines a systematic, evidence-based approach to confirming the purity of this compound, ensuring that downstream biological and clinical studies are based on a well-characterized chemical entity.

The Orthogonal Analytical Workflow: A Self-Validating Strategy

Relying on a single analytical technique for purity determination is fraught with risk. An impurity might co-elute with the main peak in chromatography, be invisible to a specific detector, or be indistinguishable in a spectroscopic analysis. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more complete and reliable assessment.[] Each technique cross-validates the others, building a robust and defensible purity profile.

Our recommended workflow is structured in three tiers, progressing from rapid, qualitative checks to comprehensive, quantitative analysis.

Purity_Confirmation_Workflow cluster_0 Tier 1: Rapid Screening cluster_1 Tier 2: Structural Confirmation cluster_2 Tier 3: Quantitative Analysis TLC Thin-Layer Chromatography (TLC) Is the reaction complete? Gross purity check. NMR NMR Spectroscopy (¹H, ¹³C) Does it have the correct structure? TLC->NMR If promising MS Mass Spectrometry (MS/HRMS) Does it have the correct mass and formula? NMR->MS HPLC HPLC-UV/MS What is the exact purity percentage? MS->HPLC Structure Verified GC Gas Chromatography (GC-MS) Are there volatile impurities? HPLC->GC EA Elemental Analysis Does the elemental composition match? GC->EA final Purity Confirmed EA->final All data consistent start Synthetic Product start->TLC Initial Check

Sources

A Comparative Spectroscopic Guide to Ethyl 4-aminothiane-4-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Ethyl 4-aminothiane-4-carboxylate, a valuable scaffold in medicinal chemistry, and its key synthetic precursors. By examining the evolution of spectral features through the synthetic pathway, researchers can gain a deeper understanding of the molecular transformations and confirm the identity and purity of their intermediates and final product.

The chosen synthetic route, a variant of the Strecker synthesis, is a classic and efficient method for producing α-amino esters.[1][2][3] This pathway begins with the foundational heterocyclic scaffold, Thiane, progresses to the key intermediate Thiane-4-one, and culminates in the formation of this compound. Each step introduces significant changes to the molecule's functional groups, which are clearly reflected in their respective spectra.

Synthetic Pathway Overview

The transformation from a simple saturated heterocycle to a multi-functionalized target molecule involves two key steps: the oxidation of a methylene group to a ketone, and the subsequent one-pot reaction to introduce both an amino and an ethyl carboxylate group at the same carbon center.

Synthetic_Pathway Thiane Thiane Thiane4one Thiane-4-one Thiane->Thiane4one Oxidation Product This compound Thiane4one->Product Strecker Synthesis  (NH₃, CN⁻, EtOH/H⁺)

Caption: Synthetic route to this compound.

Spectroscopic Analysis: From Precursor to Product

A detailed examination of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for each compound reveals the precise structural changes occurring at each synthetic step.

Thiane: The Starting Scaffold

Thiane is the foundational saturated six-membered heterocycle containing one sulfur atom.[4] Its simple, symmetric structure provides a clean spectroscopic baseline.

Spectroscopic Data Summary for Thiane

TechniqueKey Data Points
¹H NMR δ (ppm): 2.65 (m, 4H, -S-CH ₂-), 1.85 (m, 4H, -CH₂-CH ₂-CH₂-), 1.60 (m, 2H, -CH₂-CH ₂-CH₂-).[5]
¹³C NMR δ (ppm): 29.4, 28.1, 26.8.[5]
FT-IR ν (cm⁻¹): ~2920, ~2850 (C-H stretch), ~1440 (C-H bend).
Mass Spec m/z: 102 (M⁺), 87, 67, 46.[5]

Expert Interpretation:

  • NMR: The ¹H NMR spectrum of Thiane is characterized by its simplicity, showing three multiplets corresponding to the protons on carbons adjacent to the sulfur (α-protons, most deshielded at ~2.65 ppm), the β-protons (~1.85 ppm), and the single γ-proton environment (~1.60 ppm).[5] The ¹³C NMR spectrum reflects the three distinct carbon environments due to the chair conformation of the ring.

  • FT-IR: The spectrum is dominated by alkane-like C-H stretching and bending vibrations. The absence of carbonyl, hydroxyl, or amine bands confirms the simple saturated structure.

  • Mass Spec: The molecular ion peak (M⁺) at m/z 102 confirms the molecular weight.[5] Fragmentation patterns are typical for cyclic sulfides.

Thiane-4-one: Introduction of the Carbonyl Group

The oxidation of Thiane to Thiane-4-one introduces a key functional group—a ketone—which dramatically alters the spectroscopic signature. This intermediate is central to the subsequent Strecker synthesis.

Spectroscopic Data Summary for Thiane-4-one

TechniqueKey Data Points
¹H NMR δ (ppm): 2.90-3.00 (m, 4H, -S-CH ₂-), 2.75-2.85 (m, 4H, -C(=O)-CH ₂-).
¹³C NMR δ (ppm): ~210 (C=O), ~41 (-S-C H₂-), ~30 (-C(=O)-C H₂-).
FT-IR ν (cm⁻¹): ~1715 (strong, C=O stretch), ~2950 (C-H stretch).
Mass Spec m/z: 116 (M⁺), 88, 60.

Expert Interpretation:

  • NMR: The most significant change is in the ¹³C NMR spectrum, with the appearance of a strongly deshielded peak around 210 ppm, which is characteristic of a ketone carbonyl carbon. In the ¹H NMR spectrum, the symmetry changes. The protons adjacent to the sulfur and the ketone are now distinct, appearing as two multiplets. The protons alpha to the carbonyl group are deshielded relative to simple alkanes due to the electron-withdrawing nature of the oxygen.

  • FT-IR: The defining feature is the intense, sharp absorption band around 1715 cm⁻¹, unequivocally indicating the presence of a saturated ketone (C=O) stretching vibration.[6][7] This is the primary indicator of a successful oxidation step.

  • Mass Spec: The molecular ion peak at m/z 116 is consistent with the molecular weight of Thiane-4-one.

This compound: The Final Product

The final step transforms the ketone into a quaternary carbon bearing both an amine and an ethyl carboxylate group. This conversion from a planar sp² carbon to a tetrahedral sp³ carbon, along with the addition of new functional groups, results in profound spectroscopic changes.

Spectroscopic Data Summary for this compound

TechniqueKey Data Points
¹H NMR δ (ppm): ~4.2 (q, 2H, -O-CH ₂-CH₃), ~2.7-3.0 (m, 4H, ring -S-CH ₂-), ~2.0 (s, 2H, -NH ₂), ~1.8-2.2 (m, 4H, ring -C-CH ₂-C-), ~1.3 (t, 3H, -O-CH₂-CH ₃).
¹³C NMR δ (ppm): ~175 (C=O, ester), ~61 (-O-C H₂-CH₃), ~55 (quaternary C-4), ~35 (ring C -C-C), ~28 (ring C -S), ~14 (-O-CH₂-C H₃).
FT-IR ν (cm⁻¹): ~3350 (N-H stretch), ~2930 (C-H stretch), ~1730 (strong, C=O ester stretch), ~1250 (C-O stretch).
Mass Spec m/z: 189 (M⁺), 116 (M⁺ - CO₂Et), 88.

Expert Interpretation:

  • NMR: The ¹³C NMR spectrum confirms the successful reaction with the disappearance of the ketone peak (~210 ppm) and the appearance of two new key signals: an ester carbonyl at ~175 ppm and a quaternary carbon (C4) at ~55 ppm. The ¹H NMR shows characteristic signals for the ethyl group: a quartet around 4.2 ppm and a triplet around 1.3 ppm.[8] A broad singlet around 2.0 ppm, which would disappear upon D₂O exchange, indicates the presence of the -NH₂ protons. The ring protons become more complex due to the new chiral center.

  • FT-IR: The strong ketone C=O band vanishes and is replaced by a strong ester C=O stretch at a slightly higher wavenumber (~1730 cm⁻¹). Crucially, the appearance of one or two medium-intensity bands in the 3300-3400 cm⁻¹ region signifies the N-H stretching of the primary amine.[7] A strong C-O stretch for the ester also appears around 1250 cm⁻¹.

  • Mass Spec: The molecular ion at m/z 189 matches the product's molecular weight. Key fragmentation patterns often include the loss of the ethoxycarbonyl group (-CO₂Et), leading to a significant fragment ion.[9]

Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data presented.

Workflow for Spectroscopic Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5-10 mg of purified sample FTIR FT-IR ATR or KBr pellet Sample->FTIR MS Mass Spec ESI or EI Sample->MS Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Tube Transfer to 5mm NMR tube NMR NMR ¹H, ¹³C, DEPT Tube->NMR Process Process raw data (Fourier Transform, Baseline Correction) NMR->Process FTIR->Process MS->Process Interpret Assign peaks and interpret spectra Process->Interpret Compare Compare with precursor data and literature Interpret->Compare

Caption: General workflow for spectroscopic sample analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Use a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and perform Fourier transformation.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width of approximately 240 ppm and a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).

    • Process the FID similarly to the ¹H spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum is typically presented in terms of percent transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Sample Preparation:

    • ESI: Dissolve a small amount of the sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~10-100 μg/mL.

    • EI: For volatile compounds, use a direct insertion probe or GC-MS inlet.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Optimize ion source parameters (e.g., capillary voltage for ESI, electron energy for EI) to maximize the signal of the molecular ion.

This comprehensive guide illustrates how a multi-technique spectroscopic approach provides unambiguous evidence for chemical transformations. By carefully analyzing the appearance and disappearance of key signals, researchers can confidently track the progress of their synthesis from a simple precursor to a complex target molecule.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. Available at: [Link]

  • Shadpour, S. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Available at: [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Available at: [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Process NMR Associates. (n.d.). Principles of NMR. Available at: [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChem. (n.d.). Thiane-4-one. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Metabolic Stability of Ethyl 4-aminothiane-4-carboxylate Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides a comprehensive framework for assessing the metabolic stability of compounds containing the Ethyl 4-aminothiane-4-carboxylate scaffold, a saturated heterocyclic motif of growing interest in medicinal chemistry.

As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a strategic guide grounded in mechanistic understanding and practical experience. We will explore the probable metabolic liabilities of the thiane ring system, compare its expected stability profile with that of the well-characterized piperidine scaffold, and provide detailed, self-validating experimental protocols for robust in vitro assessment.

The Metabolic Landscape of Saturated Heterocycles: Thiane vs. Piperidine

The this compound scaffold features a thiane ring, a six-membered saturated heterocycle containing a sulfur atom. Its metabolic fate is primarily dictated by the enzymatic machinery of the liver, particularly the Cytochrome P450 (CYP) superfamily of enzymes. To understand its likely metabolic profile, it is instructive to compare it with its nitrogenous counterpart, the piperidine ring, a ubiquitous scaffold in approved drugs.

Predicted Metabolic Hotspots of the Thiane Ring

While direct, extensive metabolic data for the this compound core is not abundant in public literature, we can predict its primary metabolic pathways based on the known metabolism of cyclic thioethers and related sulfur-containing compounds.

  • S-Oxidation: The sulfur atom in the thiane ring is a primary target for oxidation by CYPs and Flavin-containing Monooxygenases (FMOs). This can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. These more polar metabolites are typically more readily excreted. The rate of S-oxidation can be influenced by the steric and electronic environment around the sulfur atom.

  • C-Hydroxylation: Similar to piperidine rings, the carbon atoms of the thiane ring are susceptible to CYP-mediated hydroxylation. The positions adjacent (alpha) to the sulfur atom and the gem-dicarboxylate group are potential sites of oxidation.

  • Ring Opening: While less common, metabolic cleavage of the C-S bond can occur, leading to ring-opened metabolites.

Below is a diagram illustrating the potential metabolic pathways for a generic compound containing the this compound scaffold.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Ethyl 4-aminothiane- 4-carboxylate Compound Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYPs, FMOs (S-Oxidation) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYPs (C-Hydroxylation) RingOpened Ring-Opened Metabolite Parent->RingOpened CYPs (Ring Cleavage) Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYPs, FMOs (S-Oxidation) Conjugated Conjugated Metabolites (e.g., Glucuronides) Hydroxylated->Conjugated UGTs, SULTs

Potential Metabolic Pathways of Thiane-Containing Compounds
A Comparative Analysis with Piperidine Analogs

The piperidine ring is a well-trodden path in metabolic studies. Its primary metabolic liabilities are N-dealkylation (if N-substituted) and C-hydroxylation, particularly at positions alpha to the nitrogen. The metabolic stability of piperidine-containing drugs is highly dependent on the substitution pattern.

FeatureThiane Scaffolds (Predicted)Piperidine Scaffolds (Observed)Rationale & Implications for Drug Design
Primary Metabolic Pathway S-Oxidation, C-HydroxylationN-Dealkylation, C-HydroxylationThe primary metabolic soft spot differs. For thiane-containing compounds, strategies to shield the sulfur atom (e.g., steric hindrance) may be effective.
Rate of Metabolism Generally considered to have moderate to good metabolic stability. The thioether is less basic than the amine in piperidine, potentially leading to different interactions with CYP active sites.Highly variable depending on substitution. Can range from highly labile to very stable.The inherent electronic properties of sulfur vs. nitrogen play a key role. The less basic nature of the thiane sulfur may reduce interactions with certain CYPs, potentially leading to improved stability over some piperidine analogs.
Metabolite Profile Sulfoxides, sulfones, hydroxylated species.N-dealkylated products, hydroxylated species, lactams.The nature of the metabolites will differ, which has implications for metabolite activity and potential toxicity that must be independently assessed.

Quantitative Comparison of Metabolic Stability for Representative Saturated Heterocycles

The following table presents a summary of in vitro metabolic stability data for representative compounds containing piperidine and thiomorpholine (a related sulfur-containing heterocycle) rings. It is important to note that these are not direct analogs of this compound, and the data reflects the stability of the entire molecule. However, it provides a valuable reference for the range of metabolic stability observed for these scaffolds.

CompoundHeterocycleTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Bupivacaine AnalogPiperidineHuman Liver Microsomes-14
α-PVPPyrrolidineHuman Liver Microsomes29.9 ± 2.223.3 ± 1.8
Compound 1 (piperazin-1-ylpyridazine series)PiperazineMouse Liver Microsomes2>300
Compound 29 (modified piperazin-1-ylpyridazine)PiperazineMouse Liver Microsomes1136.1
Thiomorpholine Derivative (from a study on Mycobacterium)ThiomorpholineM. aurum MO1Degraded, with ring cleavage observedN/A

Data is compiled from various sources for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.

The data illustrates the significant impact that structural modifications can have on metabolic stability, as seen in the >50-fold improvement in the half-life of a piperazine-containing compound through targeted chemical changes. While quantitative data for thiane-containing drug candidates is sparse in the literature, studies on thiomorpholine and other cyclic thioethers suggest that they are readily metabolized, often via S-oxidation and ring-opening pathways.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of your this compound containing compounds, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays, when conducted with appropriate controls, provide a robust and self-validating system for generating reliable data.

Workflow for In Vitro Metabolic Stability Assessment

The following diagram outlines the general workflow for conducting in vitro metabolic stability studies.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Sample Collection & Quenching cluster_3 Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Compound with Microsomes/Hepatocytes at 37°C A->D B Prepare Microsome or Hepatocyte Suspension B->D C Prepare Cofactor Solution (e.g., NADPH for microsomes) E Initiate Reaction by adding Cofactors C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Data Analysis: - Plot % Remaining vs. Time - Calculate t½ and CLint J->K

A Comparative Guide to the Synthesis of Ethyl 4-aminothiane-4-carboxylate: Benchmarking Traditional and Novel Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-aminothiane-4-carboxylate is a crucial, non-proteinogenic α-amino acid derivative that serves as a constrained building block in medicinal chemistry and drug development. Its rigid thiane (tetrahydrothiopyran) scaffold is instrumental in designing peptides and small molecules with specific conformational pre-organization, leading to enhanced potency and selectivity for biological targets. This guide provides a comprehensive benchmark of synthetic methodologies for this compound, critically evaluating a traditional, multi-step approach via the Bucherer-Bergs reaction against a proposed modern, organocatalytic asymmetric approach. We will delve into the mechanistic underpinnings, provide detailed, replicable protocols, and present a head-to-head comparison of key performance metrics, including yield, stereoselectivity, safety, and operational complexity, to guide researchers in selecting the optimal synthetic strategy.

Introduction: The Significance of Constrained Amino Acids

The conformational rigidity of bioactive molecules is a cornerstone of modern drug design. Constrained scaffolds, such as the one present in this compound, reduce the entropic penalty upon binding to a biological target, often resulting in a significant increase in binding affinity. The thiane ring, in particular, introduces unique steric and electronic properties compared to its carbocyclic or oxacyclic analogs, making this compound a valuable synthon for exploring chemical space in drug discovery programs.

The synthesis of α,α-disubstituted cyclic amino acids like this one, however, presents significant challenges. The creation of a quaternary stereocenter at the α-position requires robust and reliable chemical transformations. Historically, methods like the Strecker synthesis and the Bucherer-Bergs reaction have been the workhorses for accessing such structures.[1][2] While effective, these methods often suffer from harsh reaction conditions, the use of toxic reagents (e.g., cyanide salts), and a lack of stereocontrol, yielding racemic products that require subsequent resolution.

This guide will first detail a representative traditional synthesis based on the well-established Bucherer-Bergs reaction. Subsequently, we will propose and outline a novel, asymmetric organocatalytic approach, reflecting the advancements in catalysis that prioritize efficiency, safety, and enantioselectivity.[1]

Traditional Synthesis: The Bucherer-Bergs Approach

The Bucherer-Bergs reaction is a classic multi-component reaction that efficiently converts a ketone into a hydantoin, a key intermediate for amino acid synthesis.[2][3] This pathway is notable for its operational simplicity and use of readily available, inexpensive starting materials. The synthesis of this compound via this route can be envisioned as a three-stage process starting from tetrahydro-4H-thiopyran-4-one.

Stage 1: Bucherer-Bergs Reaction to form Spiro-hydantoin The ketone is treated with potassium cyanide and ammonium carbonate in a mixture of ethanol and water. This one-pot reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia to form an aminonitrile, which then cyclizes with carbon dioxide (from ammonium carbonate) to yield the thermodynamically stable spiro-hydantoin.[1][3]

Stage 2: Hydrolysis of the Hydantoin The stable hydantoin ring is then hydrolyzed under strong basic conditions (e.g., using barium hydroxide or sodium hydroxide) to yield the free 4-aminothiane-4-carboxylic acid. This step often requires high temperatures and prolonged reaction times.

Stage 3: Fischer Esterification Finally, the free amino acid is converted to the target ethyl ester via Fischer esterification, using ethanol as both the solvent and reagent in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride.[2]

Workflow for Traditional Bucherer-Bergs Synthesis

G cluster_0 Stage 1: Hydantoin Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Esterification ketone Tetrahydro-4H- thiopyran-4-one reagents1 KCN, (NH4)2CO3 EtOH/H2O, Δ ketone->reagents1 hydantoin Thia-spiro-hydantoin reagents1->hydantoin reagents2 1. Ba(OH)2, Δ 2. H3O+ hydantoin->reagents2 amino_acid 4-Aminothiane-4- carboxylic Acid reagents2->amino_acid reagents3 EtOH, H2SO4 (cat.) Δ amino_acid->reagents3 final_product Ethyl 4-aminothiane- 4-carboxylate reagents3->final_product

Caption: Workflow of the traditional three-stage synthesis.

A Proposed Novel Method: Asymmetric Organocatalytic Strecker Reaction

Modern synthetic chemistry increasingly focuses on catalytic, enantioselective methods that offer improved efficiency and safety. An attractive alternative to the Bucherer-Bergs reaction is an asymmetric variant of the Strecker synthesis, catalyzed by a chiral organocatalyst.[1] This approach aims to establish the crucial quaternary stereocenter enantioselectively in a single step, eliminating the need for downstream chiral resolution.

This proposed method leverages a chiral catalyst, such as a thiourea or phosphoric acid derivative, to facilitate the enantioselective addition of a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) to an in-situ generated ketimine.

Stage 1: One-Pot Asymmetric Strecker Reaction Tetrahydro-4H-thiopyran-4-one is reacted with an ammonia source and trimethylsilyl cyanide in the presence of a substoichiometric amount of a chiral organocatalyst. The catalyst creates a chiral environment, directing the cyanide attack to one face of the ketimine intermediate, thereby producing an enantiomerically enriched α-aminonitrile.

Stage 2: Hydrolysis and Esterification The resulting aminonitrile can then be hydrolyzed under acidic conditions, which simultaneously converts the nitrile to a carboxylic acid and removes any protecting groups. This step can often be followed by an in-situ esterification by quenching the reaction with ethanol, potentially telescoping the process into a more efficient sequence.

The primary advantage of this approach is the early introduction of chirality, which is more atom-economical than resolving a racemic mixture later in the synthesis. Furthermore, using TMSCN can be safer than handling potassium or sodium cyanide, and the reactions often proceed under milder conditions.[4]

Workflow for Proposed Novel Asymmetric Synthesis

G cluster_0 Stage 1: Asymmetric Strecker Reaction cluster_1 Stage 2: Hydrolysis & Esterification ketone Tetrahydro-4H- thiopyran-4-one reagents1 NH3 source, TMSCN Chiral Organocatalyst ketone->reagents1 aminonitrile Enantioenriched α-Aminonitrile reagents1->aminonitrile reagents2 1. HCl (conc.) 2. EtOH, Δ aminonitrile->reagents2 final_product Enantioenriched Ethyl 4-aminothiane- 4-carboxylate reagents2->final_product

Caption: Workflow of the proposed two-stage asymmetric synthesis.

Head-to-Head Performance Benchmark

The choice of synthetic route depends on a variety of factors, including scale, cost, available equipment, and the required optical purity of the final product. The following table provides an objective comparison of the two methodologies.

ParameterTraditional Bucherer-Bergs MethodProposed Organocatalytic Strecker MethodRationale & Justification
Overall Yield Moderate (typically 30-50% over 3 stages)Good (potentially 50-70% over 2 stages)Fewer steps and milder conditions in the catalytic route generally lead to higher overall yields by minimizing handling losses and side reactions.
Stereocontrol None (produces racemate)High (potentially >95% ee)The core advantage of the novel method is the use of a chiral catalyst to induce asymmetry, whereas the classical method is achiral.[1]
Number of Steps 3 (Hydantoin formation, hydrolysis, esterification)2 (Asymmetric cyanation, hydrolysis/esterification)The catalytic approach can potentially combine hydrolysis and esterification, streamlining the workflow.
Reagent Safety High Hazard (uses KCN/NaCN)Moderate Hazard (uses TMSCN)While all cyanide sources are toxic, TMSCN is a liquid that is often considered easier to handle and quench than inorganic cyanide salts.
Reaction Conditions Harsh (high temp/pressure for hydrolysis)Mild (often room temperature for catalysis)Organocatalytic reactions are known for proceeding under mild conditions, reducing energy consumption and the risk of thermal decomposition.[5]
Cost of Goods Low (uses commodity reagents)High (chiral catalyst can be expensive)The primary cost driver for the novel method is the catalyst, though its loading can be low. The traditional method uses inexpensive bulk chemicals.
Scalability Well-established and proven at scalePotentially challenging (catalyst cost, purification)The Bucherer-Bergs reaction is a robust industrial process. Scaling organocatalytic reactions can require significant process optimization.

Detailed Experimental Protocols

The following protocols are provided as representative examples for a trained research scientist.

Protocol 1: Traditional Synthesis via Bucherer-Bergs

(This protocol is adapted from established procedures for Bucherer-Bergs reactions on cyclic ketones).[6]

Stage 1: Synthesis of 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine tetrahydro-4H-thiopyran-4-one (11.6 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (38.4 g, 0.4 mol).

  • Add a 1:1 mixture of ethanol and water (200 mL).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the mixture to room temperature, then in an ice bath to 0-5 °C.

  • Acidify the mixture carefully with 6M HCl to pH ~6 to precipitate the product. Caution: This step will release residual HCN gas and must be performed in a well-ventilated fume hood.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the spiro-hydantoin.

Stage 2: Hydrolysis to 4-Aminothiane-4-carboxylic Acid

  • Suspend the dried hydantoin (0.1 mol theoretical) in a 2M aqueous solution of sodium hydroxide (250 mL).

  • Heat the mixture to reflux (110-120 °C) in a sealed vessel or with a high-efficiency condenser for 24-48 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH ~7. The amino acid should precipitate.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Stage 3: Esterification to this compound

  • Suspend the crude 4-aminothiane-4-carboxylic acid (0.1 mol theoretical) in absolute ethanol (200 mL).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (11 mL, 0.15 mol). Caution: Exothermic reaction, add dropwise.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Redissolve the crude residue in dichloromethane, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Proposed Asymmetric Organocatalytic Synthesis

(This protocol is a proposed adaptation based on modern asymmetric Strecker reactions).[1][4]

Stage 1 & 2: One-Pot Asymmetric Synthesis of this compound

  • To a flame-dried Schlenk flask under an inert argon atmosphere, add the chiral thiourea catalyst (e.g., Takemoto's catalyst, 1-5 mol%).

  • Add anhydrous toluene (0.5 M relative to the ketone).

  • Add tetrahydro-4H-thiopyran-4-one (1.16 g, 10 mmol).

  • Cool the solution to the optimized temperature (e.g., -20 °C or 0 °C).

  • Add a solution of ammonia in methanol (e.g., 7N, 1.5 eq) and stir for 30 minutes to allow for ketimine formation.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise and allow the reaction to stir for 24-48 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 6M aqueous HCl (20 mL) and stir vigorously for 12 hours at room temperature to hydrolyze the aminonitrile.

  • Concentrate the mixture under reduced pressure to remove toluene and methanol.

  • Add absolute ethanol (50 mL) and heat the mixture to reflux for 6 hours to perform the esterification.

  • Cool to room temperature and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched ester. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved via both traditional and modern methodologies. The Bucherer-Bergs pathway represents a robust, scalable, and cost-effective method for producing the racemic material. Its primary drawbacks are the use of highly toxic cyanide salts, harsh hydrolytic conditions, and the lack of stereocontrol, which necessitates a costly and yield-reducing resolution step if a single enantiomer is desired.

In contrast, the proposed asymmetric organocatalytic Strecker reaction offers an elegant and more modern alternative. It promises a shorter synthetic sequence, milder reaction conditions, enhanced safety, and, most importantly, direct access to enantiomerically enriched product.[1] While the initial investment in the chiral catalyst may be higher, the avoidance of a resolution step can make this route more economical overall, particularly for the synthesis of high-value pharmaceutical intermediates.

Future research should focus on applying and optimizing such modern catalytic methods to this specific substrate. The development of even more active catalysts that can operate at lower loadings or under greener conditions (e.g., in water or under solvent-free conditions) will continue to advance the field. Furthermore, exploring enzymatic or chemo-enzymatic routes could provide highly efficient and perfectly stereoselective alternatives in the years to come.

References

  • Antilla, J. C., et al. (2002). A highly enantioselective Brønsted acid catalyzed direct synthesis of cyclic aminals from aldehydes. Journal of the American Chemical Society, 124(40), 11684–11685. Available at: [Link]

  • Spring, D. R., et al. (2020). Photocatalytic methods for amino acid modification. Chemical Society Reviews, 49(22), 8236-8257. Available at: [Link]

  • MacMillan, D. W. C., et al. (2018). A practical and scalable system for heteroaryl amino acid synthesis. Nature Chemistry, 10(12), 1223-1229. Available at: [Link]

  • Maruoka, K., & Ooi, T. (2007). Recent developments in asymmetric phase-transfer catalysis. Chemical Reviews, 107(12), 5709-5738. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2007). The Strecker reaction: a powerful tool for the synthesis of α-amino acids. Chemical Reviews, 107(11), 4584-4635. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PatSnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1). Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Patent CN107698944A. (2018). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • ResearchGate. (n.d.). Bucherer-Bergs and Strecker Multicomponent Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 4-aminothiane-4-carboxylate: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to maintain a safe laboratory environment and protect the broader ecosystem. The proper disposal of chemical reagents, such as Ethyl 4-aminothiane-4-carboxylate, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough hazard assessment is paramount. In the absence of a specific SDS, it is essential to review the SDS of structurally similar compounds to anticipate potential hazards. For instance, analogous compounds may exhibit skin and eye irritation.[4][5] Therefore, appropriate PPE must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical or its solutions, which could cause serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, which could lead to irritation or allergic reactions.
Body Protection A standard laboratory coat.Shields the wearer's skin and clothing from accidental spills.
Respiratory Protection To be used if handling the solid form generates dust or if working with a solution outside of a certified chemical fume hood. A NIOSH-approved respirator is recommended.Prevents inhalation of airborne particles or vapors, which could have adverse respiratory effects.

This proactive approach to PPE is a cornerstone of a robust Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][6][7]

Part 2: Waste Segregation and Collection Protocol

The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions.[8][9] Never mix incompatible waste streams.

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally a safe choice.[8][10]

    • Ensure the container is in good condition, free of cracks or leaks, and has a secure, leak-proof lid.[11][12]

  • Collect the Waste:

    • Solid Waste: Carefully transfer any solid this compound into the designated waste container. Avoid generating dust.

    • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as weighing papers, gloves, and pipette tips, must be considered hazardous waste and placed in the same container.[13]

    • Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a designated liquid waste container. Do not dispose of solutions down the drain.[11][14][15] The first rinse of any emptied container that held the chemical must also be collected as hazardous waste.[11]

  • Label the Waste Container:

    • Proper labeling is a critical regulatory requirement.[9][12] Affix a hazardous waste label to the container immediately upon adding the first amount of waste.

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound". Do not use abbreviations.[9][11]

      • An accurate list of all contents, including solvents and their approximate percentages.[9][11]

      • The date the waste was first added to the container (accumulation start date).[12]

      • The associated hazards (e.g., "Irritant," "Toxic"). In the absence of specific data, it is prudent to list potential hazards based on similar compounds.

Part 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).[9][16] These areas must be at or near the point of waste generation and under the control of laboratory personnel.[10][17]

SAA Storage Requirements:

  • Segregation: Store the waste container with other compatible chemicals. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent accidental reactions.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11][18]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[11][16]

  • Accumulation Limits: Do not exceed the 55-gallon limit for hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[16][17]

Waste_Disposal_Workflow cluster_Preparation Preparation & Assessment cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal Assess_Hazards Assess Hazards (Consult SDS of similar compounds) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Select_Container Select Compatible Container (HDPE or Glass) Don_PPE->Select_Container Collect_Waste Collect Solid, Liquid & Contaminated Materials Select_Container->Collect_Waste Label_Container Label as 'Hazardous Waste' (Full Chemical Name, Date, Hazards) Store_SAA Store in Satellite Accumulation Area (SAA) Label_Container->Store_SAA Collect_Waste->Label_Container Segregate Segregate from Incompatibles Store_SAA->Segregate Secondary_Containment Use Secondary Containment Store_SAA->Secondary_Containment Keep_Closed Keep Container Closed Store_SAA->Keep_Closed Contact_EHS Contact EHS for Pickup Keep_Closed->Contact_EHS Documentation Complete Waste Manifest Contact_EHS->Documentation Disposal_Plant Transport to Approved Waste Disposal Plant Documentation->Disposal_Plant

Caption: Workflow for the safe disposal of this compound.

Part 4: Spill Response

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work within a chemical fume hood.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Clean: Collect the absorbent material and any contaminated items.

  • Dispose: Place all cleanup materials into a designated hazardous waste container and label it accordingly.

For significant spills, do not hesitate to contact your institution's Environmental Health and Safety (EHS) department for assistance.[11]

Part 5: Arranging for Final Disposal

The final step is to arrange for the pickup and disposal of the waste by trained professionals.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically 90 to 180 days, depending on your generator status), contact your institution's EHS or a licensed hazardous waste disposal company.[10][12]

  • Documentation: Complete all necessary waste manifest paperwork provided by EHS. This documentation is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and tracks the waste from "cradle to grave."[2][3]

  • Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final, environmentally sound disposal, likely through incineration or another approved method.[2]

By adhering to these procedures, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental stewardship within your laboratory. Always prioritize caution and consult your institution's EHS department with any questions.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Management of Waste. In: Prudent Practices in the Laboratory. National Institutes of Health. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxylate. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

Sources

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for Ethyl 4-aminothiane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, novel chemical entities are the stepping stones to innovation. Ethyl 4-aminothiane-4-carboxylate is one such molecule, offering unique structural motifs for medicinal chemistry. However, with novelty comes the responsibility of navigating uncharted safety territory. In the absence of a dedicated Safety Data Sheet (SDS), a comprehensive understanding of its structural components and analogous compounds is paramount for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific principles and established safety protocols.

Inferred Hazard Profile: A Proactive Approach to Safety

Given the lack of specific toxicological data for this compound, we have constructed an inferred hazard profile based on its constituent functional groups and structurally similar molecules. This proactive approach allows us to anticipate potential hazards and implement appropriate safety measures.

The structure of this compound features a thiane backbone (a saturated six-membered ring containing a sulfur atom), a primary amine, and an ethyl ester group. Analysis of safety data for analogous compounds, such as Ethyl 4-aminopiperidine-1-carboxylate, suggests that the primary hazards are likely to be:

  • Skin and Eye Irritation: Amine-containing compounds are frequently irritating to the skin and eyes. Direct contact may cause redness, itching, and discomfort.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]

  • Potential for Sensitization: Some amines can cause allergic skin reactions upon repeated exposure.

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.[1]

It is crucial to handle this compound as a potentially hazardous substance until more definitive data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations. Adherence to these guidelines is mandatory to ensure personal and collective safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent skin contact. Nitrile offers good resistance to a range of organic chemicals. For prolonged handling, consider double-gloving.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities or if there is a significant splash risk.To protect the eyes from dust, splashes, and aerosols.[3][4]
Body Protection A flame-resistant laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.To prevent inhalation of airborne particles and potential vapors.
Foot Protection Closed-toe, non-slip shoes.To protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_fume_hood 2. Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials 3. Assemble Materials prep_fume_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_dissolve 5. Dissolution handle_weigh->handle_dissolve handle_reaction 6. Reaction Setup handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe 9. Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Safe handling workflow for this compound.

Detailed Protocol
  • Preparation:

    • Don PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The sash should be lowered to the appropriate working height.

    • Assemble Materials: Gather all necessary equipment and reagents and place them in the fume hood. This minimizes the need to move in and out of the containment area.

  • Handling:

    • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound, avoiding the generation of dust.

    • Dissolution: Add the solvent to the compound in a controlled manner. If necessary, use gentle agitation to aid dissolution.

    • Reaction Setup: Perform all subsequent reaction steps within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Waste Disposal:

      • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.

      • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Due to the sulfur content, this waste may require specific disposal procedures.[5] Consult your institution's environmental health and safety (EHS) office for guidance on the disposal of sulfur-containing organic compounds.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

Spills:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Disposal:

All waste containing this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste. As a guiding principle, never dispose of this compound down the drain or in the regular trash.[5]

Conclusion

While the toxicological properties of this compound have not been fully elucidated, a cautious and informed approach to its handling is essential for maintaining a safe laboratory environment. By adhering to the principles of proactive hazard assessment, consistent use of appropriate PPE, and strict adherence to established handling and disposal protocols, researchers can confidently work with this novel compound while minimizing risk. Always consult your institution's Chemical Hygiene Plan and EHS professionals for specific guidance.[4]

References

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet for Ethyl 4-aminopiperidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.
  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet for Ethyl 4-oxopiperidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.
  • United States Biological. Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from a URL provided by the grounding tool.
  • Fisher Scientific. Safety Data Sheet for 4-Aminopiperidine. Retrieved from a URL provided by the grounding tool.
  • Google Patents. Removal of sulfur compounds from wastewater.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-aminothiane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-aminothiane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.